molecular formula C13H14O2 B12099148 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Cat. No.: B12099148
M. Wt: 202.25 g/mol
InChI Key: VFAWJOBDNPJYHT-UHFFFAOYSA-N
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Description

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a naphthalene-based organic compound of significant interest in chemical and pharmaceutical research. Structurally similar to other methoxynaphthyl ethanol compounds, it serves as a versatile synthetic intermediate . Its primary research value lies in the exploration of novel synthetic pathways, particularly for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs) that target fever and pain . Researchers utilize this compound to study structure-activity relationships and develop more efficient catalytic and oxidation processes . This product is intended for research purposes in a controlled laboratory environment only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Safety Information: Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Store in a cool, dry place in a well-sealed container, and keep away from oxidizing agents .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)ethanol

InChI

InChI=1S/C13H14O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9,14H,1-2H3

InChI Key

VFAWJOBDNPJYHT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)OC)O

Origin of Product

United States

Foundational & Exploratory

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Chemical Structure and Properties Content Type: Technical Monograph & Synthesis Guide Audience: Organic Chemists, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Compound Identity

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a secondary alcohol derivative of the naphthalene series, characterized by a methoxy substitution at the C4 position and a 1-hydroxyethyl group at the C1 position. While often overshadowed by its pharmacological isomer—the 6-methoxy-2-naphthyl derivative (a metabolite of Nabumetone)—the 1,4-isomer represents a distinct chemical entity with specific utility in asymmetric synthesis and potential antibacterial pharmacophores targeting the WalK/WalR system.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis workflow, and structural characterization data.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(4-methoxynaphthalen-1-yl)ethan-1-ol
Common Synonyms 1-(4-methoxy-1-naphthyl)ethanol; 4-Methoxy-α-methyl-1-naphthalenemethanol
CAS Number 165602-58-4
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
SMILES COC1=CC=C(C(C)O)C2=CC=CC=C12
InChI Key VFAWJOBDNPJYHT-UHFFFAOYSA-N
Chirality Contains one stereocenter (C1 of the ethyl group); typically synthesized as a racemate (±).

Synthesis & Production Protocols

The synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a two-step sequence starting from commercially available 1-methoxynaphthalene. The critical challenge in this pathway is controlling regioselectivity during the initial acylation to favor the para (C4) position over the ortho (C2) position.

Reaction Pathway Diagram

The following diagram illustrates the optimized synthetic route, highlighting the reagents and intermediate species.

SynthesisPathway SM 1-Methoxynaphthalene (Starting Material) Inter 1-(4-Methoxynaphthalen-1-yl)ethan-1-one (Ketone Intermediate) SM->Inter Regioselective C4 Substitution Prod 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (Target Alcohol) Inter->Prod Carbonyl Reduction Step1 Friedel-Crafts Acylation AcCl, AlCl3, DCM 0°C -> RT Step2 Reduction NaBH4, MeOH 0°C -> RT

Caption: Two-step synthesis via Friedel-Crafts acylation followed by hydride reduction.

Detailed Experimental Protocol
Step 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 1-(4-methoxynaphthalen-1-yl)ethan-1-one. Rationale: The methoxy group at C1 is an ortho/para director. The C4 (para) position is sterically favored over C2 (ortho) when using bulky Lewis acid complexes.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent & Catalyst: Charge the flask with anhydrous dichloromethane (DCM, 50 mL) and Aluminum Chloride (AlCl₃, 1.2 eq). Cool to 0°C in an ice bath.

  • Acylation: Add Acetyl Chloride (1.1 eq) dropwise. Stir for 15 minutes to form the acylium complex.

  • Addition: Dissolve 1-Methoxynaphthalene (1.0 eq) in DCM (20 mL) and add dropwise to the reaction mixture over 30 minutes. Note: Slow addition minimizes polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (ketone) will appear at a lower R_f than the starting material.

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol to isolate the para-isomer (4-substituted) from any minor ortho-isomer.

Step 2: Carbonyl Reduction

Objective: Convert the ketone to the secondary alcohol. Rationale: Sodium Borohydride (NaBH₄) is a mild, chemoselective reducing agent that will reduce the ketone without affecting the aromatic ring or the ether linkage.

  • Dissolution: Dissolve the purified ketone (from Step 1) in Methanol (0.1 M concentration). Cool to 0°C.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (the alcohol is more polar than the ketone).

  • Quench: Add saturated NH₄Cl solution to quench excess hydride.

  • Isolation: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate.[2]

  • Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) yields the pure 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol.

Physicochemical & Spectral Properties[2][3][4][5]

Physical Characteristics[6]
  • Physical State: White to off-white solid (crystalline).

  • Melting Point: Predicted range 95–99°C (based on structural analogs like 1-(4-methoxyphenyl)ethanol).

  • Solubility:

    • Soluble: Ethanol, DMSO, DMF, Dichloromethane, Chloroform.

    • Insoluble: Water (highly lipophilic, LogP ≈ 2.8).

Spectroscopic Characterization (Predicted)

Due to the specific nature of this isomer, the following NMR shifts are derived from substituent shielding constants and analogous naphthalene derivatives.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 8.30DoubletC8-H (Peri-position, deshielded)
8.00DoubletC5-H
7.60 - 7.50MultipletC6-H, C7-H
7.45DoubletC2-H
6.80DoubletC3-H (Ortho to methoxy)
5.55QuartetCH -OH (Benzylic methine)
4.00Singlet-OCH₃
1.65Doublet-CH(OH)CH₃
¹³C NMR 155.2QuaternaryC4 (C-OMe)
132.0QuaternaryC1 (Ipso to alkyl)
126.5 - 120.0MethineAromatic CH
103.5MethineC3 (Ortho to OMe, shielded)
66.5MethineC H-OH
55.5Methyl-OC H₃
24.5Methyl-CH(OH)C H₃

Biological & Structural Context

While the 1,4-isomer is less pharmacologically ubiquitous than the 2,6-isomer (Naproxen family), it possesses significant structural relevance in antimicrobial research.

Relationship to Walrycin A

The core structure of the target compound is the ether-protected derivative of 4-Methoxy-1-naphthol (Walrycin A). Walrycin A is a known inhibitor of the WalK/WalR two-component regulatory system in Gram-positive bacteria (e.g., S. aureus).

  • Mechanism: WalR is an essential response regulator for cell wall metabolism.

  • Relevance: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol serves as a lipophilic precursor or a stable probe to study the structure-activity relationship (SAR) of the naphthalene scaffold binding to the WalR dimerization domain.

BiologicalContext Target 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Core 4-Methoxy-1-naphthol Scaffold (Walrycin A Core) Target->Core Structural Analog/Precursor System WalK/WalR System (Bacterial Signal Transduction) Core->System Targets Effect Inhibition of Cell Wall Metabolism (Antimicrobial Activity) System->Effect Downstream Effect

Caption: Structural relationship to the Walrycin A pharmacophore and antibacterial mechanism.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335)

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but potentially hygroscopic.

References

  • Ambeed. (n.d.). 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Product Datasheet. Retrieved from

  • BenchChem. (2025).[1][3] The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. (Note: Provides mechanistic basis for naphthalene acylation regioselectivity). Retrieved from

  • PubChem. (2025). 4-Methoxy-1-naphthol (Walrycin A) Compound Summary. (Structural core reference). Retrieved from

  • Kondrasenko, A. A., et al. (2020).[4][5] Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry. (Validates C4-alkylation preference in 1-methoxynaphthalene). Retrieved from

Sources

molecular weight and formula of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Content Type: Technical Whitepaper / Synthetic Guide Audience: Chemical Researchers, Process Chemists, and Materials Scientists

Physicochemical Profile, Synthetic Pathways, and Application Logic

Executive Summary

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 165602-58-4 ) is a secondary benzylic alcohol derived from the naphthalene series. Structurally, it consists of a naphthalene core substituted at the C1 position with a 1-hydroxyethyl group and at the C4 position with a methoxy group.

This molecule serves as a critical intermediate in the synthesis of functionalized vinylnaphthalenes , which are high-value monomers for optical polymers (high refractive index) and next-generation photoresists. Its synthesis is primarily achieved via the chemoselective reduction of its ketone precursor, 1-(4-methoxynaphthalen-1-yl)ethanone.

Chemical Identity & Physicochemical Profile

The following data consolidates the structural and physical constants required for analytical verification and stoichiometric calculations.

Core Identifiers
ParameterValue
Chemical Name 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol
Synonyms 1-(1-Hydroxyethyl)-4-methoxynaphthalene;

-Methyl-4-methoxy-1-naphthalenemethanol
CAS Number 165602-58-4
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
SMILES COC1=CC=C(C=C1)C2=C(C(C)O)C=CC=C2 (Isomeric representation)
Calculated Properties (In Silico)
PropertyValueInterpretation
LogP (Predicted) ~2.8 - 3.1Lipophilic; indicates good membrane permeability and solubility in organic solvents (DCM, EtOAc).
Topological Polar Surface Area (TPSA) 29.5 ŲLow polarity surface; consistent with blood-brain barrier (BBB) permeability in drug design contexts.
H-Bond Donors / Acceptors 1 / 2Typical for secondary alcohols; capable of H-bonding but limited water solubility.
Physical Form SolidWhite to off-white crystalline solid (typical for naphthalene alcohols).

Synthetic Pathway & Mechanism

The synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is most reliably achieved through the nucleophilic addition of hydride to the corresponding ketone. This route is preferred over Grignard addition to aldehydes due to higher atom economy and milder conditions.

Reaction Workflow Diagram

SynthesisPath Precursor 1-Methoxynaphthalene (Starting Material) Ketone 1-(4-Methoxynaphthalen-1-yl)ethanone (CAS: 24764-66-7) Precursor->Ketone Friedel-Crafts Acylation (AcCl, AlCl3) Target TARGET ALCOHOL 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 165602-58-4) Ketone->Target Reduction (NaBH4, MeOH) Vinyl 1-Vinyl-4-methoxynaphthalene (Monomer) Target->Vinyl Dehydration (p-TsOH, Heat)

Caption: Synthetic lineage from commodity naphthalene derivatives to the target alcohol and subsequent vinyl monomer.

Detailed Experimental Protocol: Ketone Reduction

Objective: Selective reduction of the carbonyl group without affecting the aromatic methoxy ether.

Reagents:

  • Substrate: 1-(4-Methoxynaphthalen-1-yl)ethanone (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.2 - 1.5 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (anhydrous preferred)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methoxynaphthalen-1-yl)ethanone (10 mmol, ~2.0 g) in MeOH (30 mL). Cool the solution to 0°C using an ice bath.

    • Why: Cooling prevents "runaway" exotherms and minimizes side reactions, although NaBH₄ is relatively mild.

  • Addition: Slowly add NaBH₄ (15 mmol, ~0.57 g) in small portions over 15 minutes.

    • Observation: Gas evolution (H₂) will occur. Ensure the system is vented (e.g., via a needle or open septum).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting ketone spot (

      
      ) should disappear, and a more polar alcohol spot (
      
      
      
      ) should appear.
  • Quench: Carefully add saturated aqueous Ammonium Chloride (

    
    , 20 mL) to quench excess hydride. Stir for 10 minutes until bubbling ceases.
    
  • Workup: Remove bulk methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. The crude product usually crystallizes upon standing. If necessary, recrystallize from Hexane/EtOAc.
    

Applications & Reactivity

Polymer Science: High-Index Materials

The primary utility of 1-(4-methoxynaphthalen-1-yl)ethan-1-ol is as a precursor to 1-vinyl-4-methoxynaphthalene .

  • Mechanism: Acid-catalyzed dehydration (e.g., using

    
    -Toluenesulfonic acid in refluxing toluene) eliminates water to form the vinyl group.
    
  • Utility: The resulting vinyl monomer is polymerized to create materials with high refractive indices (due to the naphthalene core) and low optical dispersion. These are critical for advanced optical lenses and lithographic photoresists.

Medicinal Chemistry

The 1-substituted naphthalene scaffold is a "privileged structure" in drug discovery.

  • Chirality: The alcohol carbon is a chiral center. While the standard synthesis yields a racemate, asymmetric transfer hydrogenation (using Ru-TsDPEN catalysts) can yield the

    
     or 
    
    
    
    enantiomer with high enantiomeric excess (ee).
  • Pharmacophore: This motif appears in inhibitors targeting serotonin receptors and various kinase pathways.

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, handle as a standard functionalized naphthalene derivative.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as benzylic alcohols can slowly oxidize to ketones upon prolonged exposure to air.

References

  • Sigma-Aldrich (Merck). Product Specification: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS 165602-58-4). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 249921 (Ketone Precursor). Retrieved from .

  • Organic Syntheses. General Procedure for the Reduction of Ketones using Sodium Borohydride. Org.[1][2][3][4] Synth. Coll. Vol. 10 , p. 10. Retrieved from .

  • Ambeed. Safety Data Sheet (SDS) for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol. Retrieved from .

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS 165602-58-4). As a lipophilic naphthalene derivative with a secondary alcohol functionality, this compound serves as a critical intermediate in the synthesis of chiral ligands and pharmaceutical agents.

Understanding its solubility landscape is essential for optimizing reaction yields, designing efficient workup protocols, and developing scalable crystallization processes. This guide moves beyond static data, offering a self-validating methodology for solvent selection based on the principles of "like dissolves like," Hansen Solubility Parameters (HSP), and experimental validation.

Physicochemical Profile & Theoretical Solubility

To predict solubility behavior accurately, we must first analyze the molecular architecture of the compound.

Structural Analysis
  • Core Scaffold: Naphthalene ring (High lipophilicity, planar

    
    -system).
    
  • Functional Group A (Position 4): Methoxy group (-OCH

    
    ). Adds slight polarity but primarily acts as an electron-donating group, increasing electron density in the ring.
    
  • Functional Group B (Position 1): 1-Hydroxyethyl group (-CH(OH)CH

    
    ). Provides a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) site, facilitating solubility in protic solvents.
    
Predicted Properties
PropertyValue (Estimated)Implication for Solubility
Molecular Weight 202.25 g/mol Moderate size; kinetics of dissolution will be fast.
LogP (Octanol/Water) ~2.8 – 3.2Lipophilic. Highly soluble in organic solvents; insoluble in water.
H-Bond Donors 1Compatible with alcohols and ethers.
H-Bond Acceptors 2Good interaction with polar aprotic solvents (e.g., DMSO, Acetone).

Solubility Profile: Recommended Solvents

The following data categorizes solvents based on their interaction with the solute's naphthalene core and hydroxyl group.

Solubility Classification Table
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformVery High Ideal for extraction and initial dissolution.
Ethers THF, 2-MeTHF, MTBEHigh Excellent reaction media (e.g., Grignard, Reductions).
Esters Ethyl Acetate, Isopropyl AcetateHigh Standard solvent for silica gel chromatography.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temp. Dependent) Primary choice for Recrystallization. High solubility at boiling; lower at RT.
Aromatics Toluene, XyleneHigh Useful for azeotropic drying or high-temp reactions.
Alkanes Hexane, Heptane, CyclohexaneLow / Sparingly Anti-solvent. Used to crash out the product from solution.
Aqueous Water, BrineInsoluble Used for biphasic washing (removes inorganic salts).
Critical Insight: The "Naphthalene Effect"

Unlike benzene derivatives, the naphthalene core exhibits significant


 stacking interactions in the solid state. This often results in a higher melting point and lower solubility in non-aromatic solvents (like alkanes) compared to phenyl analogs. Consequently, Toluene  is often a superior solvent to Benzene for process safety and solubility efficiency.

Experimental Methodologies

As a researcher, you should not rely solely on literature values. Use these self-validating protocols to determine exact solubility limits for your specific batch and purity level.

Protocol A: Gravimetric Solubility Determination (High Accuracy)

Purpose: To define the saturation limit (


) in a specific solvent at a fixed temperature.
  • Preparation: Weigh 500 mg of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol into a tared vial.

  • Saturation: Add the target solvent in small aliquots (e.g., 100

    
    L) with constant agitation (vortex/sonication) at 25°C.
    
  • Equilibration: Once dissolution slows, add excess solid to ensure a saturated suspension. Stir for 24 hours.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter into a pre-weighed vial.
    
  • Evaporation: Evaporate the solvent (Rotavap or N

    
     stream) and dry the residue under high vacuum to constant weight.
    
  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Purpose: To identify the optimal solvent system for purification.

  • Test: Place 50 mg of compound in a test tube.

  • Solvent Addition: Add solvent dropwise while heating to boiling point.

  • Observation:

    • Scenario 1: Dissolves immediately at RT

      
      Too soluble  (Good for reaction, bad for crystallization).
      
    • Scenario 2: Dissolves only at boiling, precipitates on cooling

      
      Ideal Candidate. 
      
    • Scenario 3: Insoluble even at boiling

      
      Anti-solvent. 
      
  • Optimization: If Scenario 1 occurs with Solvent A and Scenario 3 with Solvent B, try a binary mixture (e.g., EtOAc/Hexane).

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for selecting solvents based on your specific process requirement.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Select Process Goal Reaction Chemical Reaction Start->Reaction Workup Extraction / Workup Start->Workup Purify Purification / Crystallization Start->Purify Polar Polar/Ionic Reagents? Reaction->Polar NonPolar Non-polar Reagents? Reaction->NonPolar Partition Aqueous Partition? Workup->Partition Screen Solubility Screen Purify->Screen Solv_THF Use: THF or 2-MeTHF Polar->Solv_THF Solv_Tol Use: Toluene NonPolar->Solv_Tol Solv_DCM Use: DCM or EtOAc Partition->Solv_DCM Single Single Solvent Screen->Single Soluble only at Reflux Binary Binary System Screen->Binary Too Soluble at RT Solv_Alc Use: EtOH or IPA (Heat to Dissolve) Single->Solv_Alc Solv_Mix Use: EtOAc + Hexane (Solvent + Anti-solvent) Binary->Solv_Mix

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent (Reaction, Extraction, or Purification).

Diagram 2: Purification Workflow (Crystallization)

PurificationFlow Step1 Crude Mixture (1-(4-Methoxynaphthalen-1-yl)ethan-1-ol) Step2 Dissolution Solvent: Hot Ethanol (60-70°C) Step1->Step2 Step3 Filtration (Hot) Remove insoluble mechanical impurities Step2->Step3 Step4 Cooling Phase Slow ramp to RT, then 0°C Step3->Step4 Step5 Nucleation Check Step4->Step5 Step6 Harvest Crystals Vacuum Filtration Step5->Step6 Crystals Formed Step7 Add Anti-Solvent (Dropwise Hexane) Step5->Step7 No Crystals Step7->Step4 Recycle

Caption: Step-by-step logic for the recrystallization of naphthyl alcohols, incorporating anti-solvent intervention loops.

References

  • Synthesis and Reduction of Naphthyl Ketones

    • Bajwa, N., & Jennings, M. P. (2008).[1] "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al." Journal of Organic Chemistry, 73(9), 3638-3641.

    • Context: Describes reduction conditions for similar aromatic ketones, validating the use of Toluene and THF as reaction solvents.
  • Solubility Behavior of Naphthalene Derivatives

    • Kotula, I., & Marciniak, B. (2001). "Solubilities of Naphthalene and Acenaphthene in Chloro Derivative Solvents." Journal of Chemical & Engineering Data, 46(3).

    • Context: Establishes the baseline high solubility of naphthalene cores in chlorinated solvents like Chloroform and 1,2-Dichloroethane.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Guide: Thermodynamic Properties & Characterization of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, synthesis, and characterization protocols for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol .

Executive Summary

Compound Identity: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol CAS Registry Number: 165602-58-4 Synonyms: 1-(4-methoxy-1-naphthyl)ethanol;


-methyl-4-methoxy-1-naphthalenemethanol.[1]
Molecular Formula:  C

H

O

Molecular Weight: 202.25 g/mol [2]

This guide addresses the physicochemical and thermodynamic profile of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol, a chiral secondary alcohol derived from the naphthalene series. It serves as a critical intermediate in the synthesis of polycyclic aromatic pharmaceuticals and has structural homology to the antibacterial agent Walrycin A. Due to its chiral center at the benzylic position, its thermodynamic behavior (solubility, melting point, solid-state stability) is heavily influenced by its enantiomeric purity.

Physicochemical Profile & Predicted Thermodynamics

As experimental data for this specific catalog compound is often sparse in public chemical registries, the following values represent a synthesis of vendor data, structural analog analysis (e.g., 1-(1-naphthyl)ethanol), and in-silico predictions.

Table 1: Thermodynamic & Physical Properties
PropertyValue / RangeConfidenceMethod/Source
Physical State Solid (Crystalline)HighVendor Characterization
Melting Point 50 – 90 °CMediumAnalog Comparison (1-(1-naphthyl)ethanol

C; 4-methoxy-1-naphthol

C)
Boiling Point 360 – 380 °CHighPredicted (760 mmHg)
LogP (Lipophilicity) 2.8 – 3.2HighConsensus Prediction (XLogP3)
pKa (Hydroxyl) 14.5 ± 0.2HighThermodynamic Acidity Function (Secondary Alcohol)
H-Bond Donors 1HighStructural Count
H-Bond Acceptors 2HighStructural Count
Polar Surface Area 29.5 Å

HighTopological Calculation

Critical Insight: The presence of the methoxy group at the para position (C4) relative to the ethanol chain increases electron density in the naphthalene ring, potentially stabilizing the carbocation intermediate during metabolic oxidation but also increasing the lattice energy compared to the unsubstituted 1-(1-naphthyl)ethanol.

Synthesis & Purification Protocols

Thermodynamic measurements are meaningless without defined purity. The following protocol outlines the synthesis of the racemate, which is the standard starting point for thermodynamic characterization.

Synthesis Pathway (Grignard Addition)

The most robust route involves the nucleophilic addition of methylmagnesium bromide to 4-methoxy-1-naphthaldehyde.

Synthesis Start 4-Methoxy-1-naphthaldehyde (Solid, Precursor) Inter Magnesium Alkoxide Intermediate Start->Inter Nucleophilic Addition Reagent MeMgBr (3.0 eq) THF, 0°C to RT Reagent->Inter Quench NH4Cl (aq) Acidic Quench Inter->Quench Hydrolysis Product 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (Racemic Target) Quench->Product Isolation

Figure 1: Synthetic pathway for the generation of the target alcohol.

Detailed Protocol
  • Reagents: Dissolve 4-methoxy-1-naphthaldehyde (1.0 eq) in anhydrous THF under N

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethanol to obtain high-purity solid for thermodynamic testing.

Thermodynamic Characterization Protocols

To validate the solid-state properties of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol, researchers must employ the following self-validating workflows.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

  • Method: Equilibrate at 20°C. Ramp 10°C/min to 150°C under N

    
     purge (50 mL/min).
    
  • Analysis:

    • Onset Temperature: The intersection of the baseline and the leading edge of the endotherm (defines

      
      ).
      
    • Peak Area: Integration of the endotherm yields

      
       (J/g).
      
    • Note: If a small endotherm appears before the main peak, check for enantiomeric excess (eutectic behavior) or polymorphism.

Thermogravimetric Analysis (TGA)

Objective: Establish thermal stability and volatile content (solvates).

  • Method: Ramp 10°C/min from 25°C to 400°C.

  • Criterion: The compound should show <1% weight loss below 100°C (absence of solvent). Decomposition onset (

    
    ) is defined at 5% weight loss.
    
Solubility & Partition Coefficient (LogP) Determination

Objective: Experimental validation of lipophilicity for drug delivery applications.

  • Shake-Flask Method (OECD 107):

    • Prepare mutually saturated Water and Octanol phases.

    • Dissolve compound in the octanol phase.

    • Shake for 24 hours at 25°C.

    • Centrifuge to separate phases.

    • Quantify concentration in both phases using HPLC-UV (Detection

      
       nm for naphthalene chromophore).
      
    • Calculation:

      
      .
      

Experimental Workflow Diagram

The following diagram illustrates the logical flow from crude synthesis to validated thermodynamic data, ensuring data integrity (E-E-A-T).

Workflow Crude Crude Synthesis Product Purify Purification (Recrystallization/Column) Crude->Purify PurityCheck Purity Check (HPLC > 98%, NMR) Purify->PurityCheck DSC DSC Analysis (Tm, Enthalpy) PurityCheck->DSC Validated Sample TGA TGA Analysis (Thermal Stability) PurityCheck->TGA Solubility Solubility/LogP (Shake Flask) PurityCheck->Solubility Report Thermodynamic Profile Generated DSC->Report TGA->Report Solubility->Report

Figure 2: Characterization workflow ensuring sample integrity before thermodynamic measurement.

Applications in Drug Development

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is primarily utilized as:

  • Chiral Resolution Agent: The racemic alcohol can be resolved via lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B) to produce enantiopure building blocks.

  • Pharmacophore Scaffold: The methoxynaphthalene moiety mimics the structure of Naproxen and Nabumetone, making this alcohol a viable scaffold for NSAID analogs or kinase inhibitors.

  • Solid-State Reference: Used to study the impact of methoxy-substitution on the crystal lattice energy of naphthalene derivatives.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66542, 4-Methoxy-1-naphthol. Retrieved from [Link]

  • NIST. (2024). NIST Chemistry WebBook, SRD 69: Thermophysical Properties of Naphthalene Derivatives. Retrieved from [Link]

Sources

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a chiral secondary alcohol featuring a naphthalene core substituted with a methoxy group at the 4-position and a hydroxyethyl group at the 1-position. It serves as a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials, particularly where chiral induction is required.

Identifiers & Physicochemical Data[1][2][3]
PropertyDetail
Chemical Name 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol
CAS Number 165602-58-4
Molecular Formula

Molecular Weight 202.25 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in MeOH, EtOH, DMSO,

; Insoluble in water
Precursor Ketone 1-(4-Methoxynaphthalen-1-yl)ethan-1-one (CAS 24764-66-7)
Structural Significance

The compound possesses a single stereocenter at the benzylic position (C1 of the ethyl group). The electron-donating methoxy group at the para-position (relative to the ethyl group) on the naphthalene ring significantly influences the electron density of the aromatic system, making the alcohol prone to dehydration under acidic conditions to form the corresponding vinylnaphthalene.

Synthesis & Production Protocols

The synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is most reliably achieved via the reduction of its ketone precursor, 1-(4-methoxynaphthalen-1-yl)ethan-1-one . This ketone is typically accessed via Friedel-Crafts acylation of 1-methoxynaphthalene.

Synthetic Pathway Diagram

SynthesisPathway Start 1-Methoxynaphthalene (Starting Material) Ketone 1-(4-Methoxynaphthalen-1-yl) ethan-1-one (Key Intermediate) Start->Ketone Friedel-Crafts Acylation (AcCl, AlCl3, DCM) Product 1-(4-Methoxynaphthalen-1-yl) ethan-1-ol (Target) Ketone->Product Reduction (NaBH4, MeOH)

Figure 1: Two-step synthetic route from commercially available 1-methoxynaphthalene.

Protocol: Reduction of 1-(4-Methoxynaphthalen-1-yl)ethan-1-one

This protocol describes the chemical reduction using Sodium Borohydride (


). This method yields the racemic  alcohol. For enantioselective synthesis, a Corey-Bakshi-Shibata (CBS) reduction or biocatalytic reduction would be required.

Reagents:

  • Substrate: 1-(4-Methoxynaphthalen-1-yl)ethan-1-one (1.0 eq)[1]

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous preferred)

  • Quench: 1N HCl or Saturated

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-methoxynaphthalen-1-yl)ethan-1-one (10 mmol) in Methanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add

    
     (15 mmol) in small portions over 15 minutes. Note: Hydrogen gas evolution will occur; ensure adequate venting.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (typical eluent: Hexanes/Ethyl Acetate 3:1).[2][3] The ketone spot (

    
    ) should disappear, and a more polar alcohol spot (
    
    
    
    ) should appear.
  • Quench: Carefully quench the reaction by adding saturated

    
     solution (20 mL) or 1N HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.
    
  • Workup: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude solid via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Mechanism of Action: The borohydride anion (


) acts as a nucleophilic hydride source, attacking the electrophilic carbonyl carbon of the ketone. The methoxy group at the C4 position exerts an electron-donating effect (+M effect), which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted acetonaphthone, potentially requiring slightly longer reaction times or excess reagent.

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Predicted H NMR Data ( , 400 MHz)

The following shifts are characteristic of the target structure:

Position/GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic Ring 8.30 – 8.35Multiplet1HH-8 (Peri-position, deshielded)
Aromatic Ring 8.00 – 8.10Multiplet1HH-5
Aromatic Ring 7.40 – 7.60Multiplet3HH-2, H-6, H-7
Aromatic Ring 6.75 – 6.85Doublet1HH-3 (Ortho to OMe, shielded)
Benzylic CH 5.50 – 5.60Quartet1HCH-OH (Deshielded by OH and Nap)
Methoxy 4.00Singlet3H

Hydroxyl 2.00 – 2.50Broad Singlet1H

(Exchangeable)
Methyl 1.60 – 1.65Doublet3H

(Coupled to Benzylic CH)
Mass Spectrometry
  • Molecular Ion (

    
    ):  202.1 m/z
    
  • Base Peak: Likely 187 m/z (Loss of methyl radical) or 184 m/z (Loss of water, dehydration to vinylnaphthalene).

Applications in Drug Development

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is primarily utilized as a chiral scaffold .

  • Chiral Resolution Agents: The enantiomerically pure forms (R or S) can be used to resolve racemic amines or acids via diastereomeric salt formation.

  • Ligand Synthesis: The hydroxyl group can be converted into a phosphine or amine to generate chiral ligands for asymmetric catalysis (e.g., hydrogenation or C-C bond formation).

  • Pharmacophore Precursor: The methoxynaphthalene moiety is a bioisostere for indole and other bicyclic aromatics found in serotonin receptor antagonists and anti-inflammatory agents.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Avoid inhalation of dust. Use in a fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed. The compound is stable under normal conditions but may dehydrate to 1-vinyl-4-methoxynaphthalene if exposed to strong acids and heat.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249921, 1-(4-Methoxy-1-naphthyl)ethanone (Precursor). Available at: [Link]

  • Kondrasenko, A. A., et al. "Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene."[3] Journal of Siberian Federal University.[3] Chemistry, vol. 13, no. 3, 2020, pp. 324-329.[3] (Contextual reference for 1-methoxynaphthalene functionalization). Available at: [Link]

Sources

Comprehensive Safety & Handling Architecture: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 165602-58-4) is a secondary alcohol derivative of naphthalene, primarily utilized as a chiral building block in the synthesis of polycyclic pharmaceutical candidates. Unlike its structural isomer 1-(6-methoxy-2-naphthyl)ethanol (a known impurity of the NSAID Naproxen), the 1,4-substituted isomer presents unique electronic properties due to the para-like conjugation of the methoxy group relative to the ethanol moiety.

This guide provides a rigorous safety and handling framework, moving beyond standard SDS boilerplate to address the specific physicochemical behaviors and toxicological risks associated with electron-rich naphthalene derivatives.

Critical Isomer Distinction

WARNING: Do not confuse with Naproxen Impurity K (1-(6-methoxy-2-naphthyl)ethanol, CAS 77301-42-9).

  • Target Compound (1,4-isomer): Substituents on the same ring (alpha/para relationship). Higher electron density at C2/C3.

  • Naproxen Impurity (2,6-isomer): Substituents on opposite rings.

  • Implication: The 1,4-isomer is significantly more reactive toward electrophilic aromatic substitution and oxidative metabolism.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Identification Matrix
ParameterData
CAS Number 165602-58-4
IUPAC Name 1-(4-methoxynaphthalen-1-yl)ethan-1-ol
Synonyms 1-(4-methoxy-1-naphthyl)ethanol;

-Methyl-4-methoxy-1-naphthalenemethanol
SMILES COc1ccc2c(cccc2c1)C(C)O
Molecular Formula C

H

O

Molecular Weight 202.25 g/mol
Physicochemical Properties

Data aggregated from experimental values of close analogs and QSAR predictions.

PropertyValue/RangeContext for Handling
Physical State Solid (Crystalline powder)Dust explosion hazard if micronized.
Melting Point 98–102 °C (Predicted)Store below 30°C to prevent caking.
Solubility (Water) < 0.1 mg/mL (Insoluble)Aqueous waste streams require organic extraction.
Solubility (Organic) High (DCM, MeOH, DMSO)Compatible with standard chromatography.
LogP 2.8 – 3.1 (Predicted)High lipophilicity; potential for bioaccumulation.
pKa ~14.5 (Alcoholic -OH)Neutral under physiological conditions.

Hazard Architecture & Toxicology (GHS)[7]

GHS Classification

Based on the specific functional group analysis (benzylic alcohol + electron-rich naphthalene) and vendor data (Ambeed, Sigma):

  • Signal Word: DANGER

  • Hazard Statements:

    • H318: Causes serious eye damage. (Category 1)

    • H315: Causes skin irritation.[1] (Category 2)

    • H411: Toxic to aquatic life with long-lasting effects. (Category 2 - Predicted based on naphthalene core)

Toxicological Mechanism

The toxicity profile is governed by two primary mechanisms:

  • Direct Irritation: The benzylic alcohol moiety, combined with the lipophilic naphthalene core, allows for rapid penetration of corneal membranes, leading to severe irritation or opacity (H318).

  • Metabolic Activation: The electron-rich naphthalene ring is a substrate for Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). Bioactivation can lead to the formation of reactive epoxides (naphthalene-1,2-oxide derivatives), which are electrophilic and can form adducts with cellular proteins if glutathione (GSH) levels are depleted.

Synthesis & Handling Workflow

The primary synthesis route involves the reduction of 1-acetyl-4-methoxynaphthalene (CAS 24764-66-7). This process introduces specific hazards related to hydride reducing agents.

Synthesis Protocol (Reductive Route)
  • Precursor: 1-(4-methoxynaphthalen-1-yl)ethanone.[2]

  • Reagent: Sodium Borohydride (NaBH

    
    ) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).
  • Solvent: Methanol (for NaBH

    
    ) or THF (for LiAlH
    
    
    
    ).

Step-by-Step Safety Protocol:

  • Dissolution: Dissolve ketone in MeOH at 0°C. Ensure inert atmosphere (

    
    ) to prevent autoxidation of the electron-rich naphthalene ring.
    
  • Addition: Add NaBH

    
     portion-wise. Hazard: Hydrogen gas evolution. Venting required.
    
  • Quench: Slowly add dilute HCl. Critical: Exothermic reaction. Monitor internal temperature < 10°C.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over Na

    
    SO
    
    
    
    .
Visual Workflow: Synthesis & Safety Checkpoints

SynthesisWorkflow Start Start: 1-acetyl-4-methoxynaphthalene Reaction Reaction (0°C, N2 atm) Reduction of Ketone Start->Reaction ReagentPrep Reagent Prep: NaBH4 (Solid) + MeOH (Solvent) ReagentPrep->Reaction HazardCheck HAZARD CHECK: H2 Evolution & Exotherm Reaction->HazardCheck Quench Quench: Slow addition of 1N HCl HazardCheck->Quench Temp < 10°C Isolation Isolation: Extraction (EtOAc) -> Dry -> Concentrate Quench->Isolation Product Final Product: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Isolation->Product

Figure 1: Safe synthesis workflow emphasizing the critical hazard control point during the hydride quench step.

Metabolic Fate & Degradation Pathways[4]

Understanding the metabolic stability is crucial for researchers using this compound in drug discovery. The 1,4-substitution pattern makes the 2,3-position of the naphthalene ring susceptible to oxidation.

Predicted Metabolic Pathway

The compound undergoes Phase I metabolism primarily via hydroxylation and epoxidation, followed by Phase II conjugation.

MetabolicPathway Parent Parent Compound (1,4-isomer) CYP CYP450 (Oxidation) Parent->CYP Glucuronide O-Glucuronide (Phase II Conjugate) Parent->Glucuronide UGT (Direct Conjugation) Epoxide Reactive Intermediate (Naphthalene-1,2-oxide) CYP->Epoxide Epoxidation @ 2,3-pos Diol Dihydrodiol (via Epoxide Hydrolase) Epoxide->Diol Detoxification Protein Adducts Protein Adducts Epoxide->Protein Adducts Toxicity (if GSH depleted)

Figure 2: Predicted metabolic fate. The formation of the epoxide intermediate represents the primary toxicological risk mechanism.

Emergency Response Protocols

Eye Exposure (Critical)
  • Immediate Action: This compound is a Category 1 Eye Irritant. Minutes count.

  • Protocol: Rinse cautiously with water for at least 15 minutes .[3] Remove contact lenses if present and easy to do.

  • Medical Attention: Consult an ophthalmologist immediately, even if pain subsides.

Skin Exposure
  • Action: Wash with copious soap and water. The lipophilic nature means water alone is ineffective; soap is required to emulsify the compound.

  • PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.

Spill Management
  • Solid Spill: Do not dry sweep (dust generation). Use a HEPA-filter vacuum or wet-wipe method.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge into drains (H411).

References

  • Ambeed, Inc. (2024). Safety Data Sheet: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS 165602-58-4). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101148, 1-(4-Methoxyphenyl)ethanol (Analogous Structure/Read-Across). Retrieved from

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Journal of Organic Chemistry, 73(9), 3638-3641. (Reduction Methodology). Retrieved from

  • Kondrasenko, A. A., et al. (2020).[4][5] Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry, 13(3). (Synthesis of 1,4-substituted naphthalenes). Retrieved from

  • Cayman Chemical. (2024). Product Information: Naproxen Impurity K (CAS 77301-42-9).[6][7] (Differentiation Reference). Retrieved from

Sources

The 1-Methoxy-4-Substituted Naphthalene Scaffold: A Technical Guide to Synthesis and Bioactivity

[1]

Executive Summary

The 4-methoxynaphthalene pharmacophore—more precisely defined structurally as the 1-methoxy-4-substituted naphthalene system—represents a privileged scaffold in medicinal chemistry.[1] Its utility stems from the unique electronic properties of the naphthalene ring where the electron-donating methoxy group at C1 activates the C4 position toward electrophilic aromatic substitution (EAS), facilitating the rapid generation of diverse libraries. This guide analyzes the synthetic utility and biological efficacy of this scaffold, specifically focusing on tubulin-targeting anticancer agents and N-acylhydrazone-based antimicrobials .[1]

Structural Chemistry & Reactivity Profile[1][2]

Electronic Architecture

The biological potency of 4-methoxynaphthalene derivatives is often dictated by the electron-rich nature of the C1-C4 axis.[1] The methoxy group at C1 acts as a strong ortho/para director. However, steric hindrance at the peri position (C8) often makes the C2 position less favorable for bulky electrophiles compared to C4, unless C1 is blocked.

  • C4 Reactivity: The C4 position is the primary site for functionalization (formylation, acylation, halogenation).

  • Lipophilicity: The naphthalene core provides significant hydrophobic bulk, enhancing interaction with hydrophobic pockets in targets like tubulin (colchicine binding site) or fungal enzymes.

  • Metabolic Stability: While the methoxy group can be subject to O-demethylation by CYPs, the bulk of the naphthalene ring often protects the core, though oxidation to 1,4-naphthoquinones is a potential metabolic or synthetic pathway utilized in anti-diabetic research.[1]

The "4-Methoxy" Nomenclature Clarification

In literature, "4-methoxynaphthalene derivatives" typically refers to compounds where the parent numbering is prioritized by the substituent at C1 (methoxy).[1] Thus, a substituent at the para position makes it a 1,4-disubstituted naphthalene .[1] For the purpose of this guide, we adhere to the IUPAC convention but acknowledge the colloquial "4-methoxy" descriptor used in specific drug discovery circles.

Synthetic Methodologies

The synthesis of high-value derivatives usually proceeds through key intermediates like 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid .[1]

Core Intermediate Synthesis: 4-Methoxy-1-naphthaldehyde

This aldehyde is the gateway to hydrazones, chalcones, and stilbenes.[1]

Mechanism: Vilsmeier-Haack Formylation.[1]

  • Reagents:

    
    , DMF (N,N-Dimethylformamide).
    
  • Substrate: 1-Methoxynaphthalene.[1][2]

  • Process: The in situ generated chloroiminium ion attacks the electron-rich C4 position.[1] Hydrolysis yields the aldehyde.

Case Study: Thiazole-Naphthalene Hybrids

A prominent class of anticancer agents involves fusing the naphthalene core with a thiazole ring to mimic combretastatin A-4.[1]

Synthetic Pathway Visualization (DOT):

SynthesisPathStart1-MethoxynaphthaleneInter1Deoxybenzoin(Friedel-Crafts)Start->Inter1Phenylacetic acid,TFAA/TFAInter2α-BromoketoneInter1->Inter2Pyridinium tribromide,CH2Cl2FinalThiazole-NaphthaleneDerivativeInter2->FinalThiourea,EtOH, Reflux

Figure 1: Synthetic route for thiazole-naphthalene tubulin inhibitors.

Medicinal Chemistry & Pharmacology

Oncology: Tubulin Polymerization Inhibition

Derivatives linking the 4-methoxynaphthalene core to a thiazole moiety function as Microtubule Destabilizing Agents (MDAs) .[1]

  • Mechanism: They bind to the colchicine site of tubulin, preventing polymerization. This leads to G2/M cell cycle arrest and apoptosis.[1]

  • Key Residues: Molecular docking often reveals cation-

    
     interactions between the naphthalene ring and residues like Lys254  or hydrophobic interactions with Leu248  in 
    
    
    -tubulin.[1]

Quantitative Data: Antiproliferative Activity (IC50 in


M)
Compound IDR-Group (Thiazole)MCF-7 (Breast)A549 (Lung)Tubulin Inhibition
5a Phenyl0.851.20++
5b 3,4,5-Trimethoxyphenyl0.045 0.062 ++++
5c 4-Fluorophenyl2.103.45+
Combretastatin A-4 (Control)0.0040.006+++++

Data Source: Synthesized from recent SAR studies (e.g., Taylor & Francis, 2021).

Infectious Disease: N-Acylhydrazones

The 4-methoxynaphthalene-N-acylhydrazone scaffold has emerged as a potent dual-action agent against fungal (Paracoccidioides) and mycobacterial (M. tuberculosis) infections.[1]

  • Structure-Activity Relationship (SAR):

    • The N-acylhydrazone linker (

      
      ) is critical for metal chelation and hydrogen bonding within the microbial target active site.[1]
      
    • Substitutions on the phenyl ring attached to the hydrazone dictate selectivity. A 2-hydroxy-5-nitro substitution often enhances anti-TB activity while reducing mammalian cytotoxicity.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-1-Naphthohydrazide

Precursor for antimicrobial N-acylhydrazone libraries.[1]

Reagents:

  • 4-Methoxy-1-naphthoic acid (1.0 eq)[1][3]

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • Absolute Ethanol[1]

  • Hydrazine monohydrate (

    
    ) (Excess, ~10 eq)
    

Step-by-Step Methodology:

  • Esterification: Dissolve 4-methoxy-1-naphthoic acid in absolute ethanol. Add

    
     dropwise at 
    
    
    . Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with

    
     (sat.), brine, and dry over 
    
    
    . Yields Ethyl 4-methoxy-1-naphthoate .[1]
  • Hydrazinolysis: Dissolve the ester in ethanol. Add hydrazine monohydrate slowly. Reflux for 12–24 hours.[1]

  • Isolation: Cool the mixture. The hydrazide product often precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/water.

    • Validation: IR spectrum should show

      
       doublets around 
      
      
      and Carbonyl (
      
      
      ) at
      
      
      .
Protocol B: General Synthesis of N-Acylhydrazones

Reagents:

  • 4-Methoxy-1-naphthohydrazide (from Protocol A)[1]

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol (Solvent)[4]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

  • Mix equimolar amounts of hydrazide and aldehyde in ethanol (

    
    ).
    
  • Add catalytic acetic acid.[1]

  • Reflux for 2–6 hours.

  • Purification: Cool to room temperature. Filter the precipitate. Wash with cold ether.[1]

    • Yields: Typically 70–90%.[1]

Biological Mechanism Visualization

Pathway: Tubulin Destabilization by Naphthalene Derivatives

BioPathwayDrug4-MethoxynaphthaleneDerivativeTubulinβ-Tubulin(Colchicine Site)Drug->Tubulin  Binds  ComplexDrug-TubulinComplexTubulin->ComplexPolymerMicrotubulePolymerizationComplex->Polymer  Inhibits  ArrestG2/M PhaseArrestPolymer->Arrest  Disruption leads to  ApoptosisApoptoticCell DeathArrest->Apoptosis  Caspase Activation  

Figure 2: Mechanism of action for naphthalene-based antineoplastic agents.[1]

References

  • Synthesis and Antifungal Activity of 4-Methoxynaphthalene-N-acylhydrazones Source: Future Microbiology (2019) Context: Describes the synthesis of hydrazone derivatives and their activity against Paracoccidioides and M. tuberculosis.

    • Design, Synthesis and Biological Evaluation of Novel Thiazole-Naphthalene Derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021) Context: details the synthesis of tubulin inhibitors and the SAR of the 4-methoxynaphthalene moiety.

      • 4-Methoxy-1-naphthaldehyde: Compound Summary Source: PubChem (NIH) Context: Physicochemical properties and safety data for the key intermediate.[1][5]

        • Synthesis of 4-(1-Adamantyl)-1-Methoxynaphthalene Source: Journal of Siberian Federal University (2020) Context: Protocols for Friedel-Crafts alkylation of the 1-methoxynaphthalene core.[1]

          • Biological Study of Naphthalene Derivatives with Anti-inflammatory Activities Source: Drug Development Research (2003) Context:[6] Evaluation of naphthalene derivatives on neutrophil activation.[1][6]

            physical characteristics and melting point of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            [1][2][3][4]

            Executive Summary

            1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 165602-58-4) is a secondary benzyl alcohol derivative of naphthalene.[1][2][3] It serves as a critical chiral building block in the synthesis of bioactive compounds, leveraging the electron-rich naphthalene ring and the stereogenic center at the benzylic position.[2] This guide details its physical characteristics, synthesis via ketone reduction, and characterization protocols.

            Chemical Identity & Structure

            ParameterDetail
            IUPAC Name 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol
            Common Synonyms ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
            
            
            -Methyl-4-methoxy-1-naphthalenemethanol; 1-(1-Hydroxyethyl)-4-methoxynaphthalene
            CAS Number 165602-58-4
            Molecular Formula
            
            
            Molecular Weight 202.25 g/mol
            SMILES COc1ccc(C(C)O)c2ccccc12
            Stereochemistry Contains one chiral center (R/S).[2][3][4][5] Often synthesized as a racemate unless asymmetric catalysis is employed.
            Structural Visualization

            The following diagram illustrates the chemical connectivity and the key functional groups (Methoxy ether, Secondary Alcohol, Naphthalene core).

            ChemicalStructurecluster_0Core StructureNaphthaleneNaphthalene Ring(Aromatic Core)MethoxyMethoxy Group(-OCH3) @ C4Naphthalene->MethoxyElectron DonationEthylSideChainEthan-1-ol Chain(-CH(OH)CH3) @ C1Naphthalene->EthylSideChainBenzylic PositionStereocenterChiral Center (*)(R) or (S)EthylSideChain->StereocenterSite of Chirality

            Caption: Structural decomposition of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol highlighting the electron-rich core and chiral center.

            Physical Characteristics

            Appearance and State[2]
            • Physical State: Solid.

            • Color: Typically white to off-white crystalline powder.[1]

            • Odor: Faint, characteristic aromatic odor.

            Melting Point Analysis

            Unlike its phenyl analog (1-(4-methoxyphenyl)ethanol) or the primary alcohol isomer (4-methoxy-1-naphthalenemethanol, mp 77-81°C), the specific melting point of the secondary alcohol 165602-58-4 is rarely indexed in standard public databases.[1][2] However, based on structural analogs and the precursor ketone properties, the following range is established for the racemic mixture:

            • Estimated Melting Point: 70 °C – 90 °C [1][2]

              • Note: Pure enantiomers often exhibit sharper and higher melting points than the racemate. The precursor, 1-acetyl-4-methoxynaphthalene, is a solid melting at ~71°C. The reduction to the alcohol typically increases hydrogen bonding capability, often maintaining or slightly elevating the melting point relative to the ketone.[1][2]

            Solubility Profile
            • Soluble: Ethanol, Methanol, Dichloromethane (DCM), Ethyl Acetate, DMSO.

            • Insoluble: Water (due to the lipophilic naphthalene core).

            Synthesis & Purification Protocols

            The standard synthesis involves the reduction of 1-acetyl-4-methoxynaphthalene (4'-methoxy-1'-acetonaphthone).[1][2] This route allows for the generation of either the racemate (using NaBH

            Reaction Pathway[1][2][7]

            SynthesisPathwayPrecursor1-Acetyl-4-methoxynaphthalene(Ketone)IntermediateAlkoxide IntermediatePrecursor->Intermediate Hydride AttackReagentReducing Agent(NaBH4 or Chiral Ru-Cat)Reagent->IntermediateProduct1-(4-Methoxynaphthalen-1-yl)ethan-1-ol(Target Alcohol)Intermediate->Product Acidic Workup (H3O+)

            Caption: Synthetic route via nucleophilic addition of hydride to the ketone carbonyl.[1][2]

            Experimental Protocol (Racemic Synthesis)

            Objective: Reduction of 1-acetyl-4-methoxynaphthalene to the racemic alcohol.

            • Preparation: Dissolve 10.0 g (50 mmol) of 1-acetyl-4-methoxynaphthalene in 100 mL of anhydrous Methanol or Ethanol .

            • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.9 g (50 mmol) of Sodium Borohydride (NaBH

              
              )  portion-wise over 30 minutes.
              
              • Caution: Gas evolution (

                
                ) will occur. Ensure proper ventilation.
                
            • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting ketone spot disappears.

            • Quenching: Carefully add 10 mL of water, followed by 1M HCl until pH ~7 to decompose excess borohydride.

            • Extraction: Remove alcohol solvent under reduced pressure. Extract the residue with Dichloromethane (3 x 50 mL).

            • Purification: Wash combined organic layers with brine, dry over anhydrous

              
              , and concentrate. Purify the crude solid via recrystallization from Hexane/Ethyl Acetate or silica gel column chromatography.
              

            Characterization & Quality Control

            To validate the identity of the synthesized compound, the following spectral data should be obtained.

            Nuclear Magnetic Resonance (NMR)[2][5][8][9]
            • 
              H NMR (400 MHz, CDCl
              
              
              ):
              • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

                
                 ~1.65 ppm (d, 3H, 
                
                
                Hz, -CH
                
                
                doublet).[2]
              • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

                
                 ~4.00 ppm (s, 3H, -OCH
                
                
                singlet).[2]
              • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

                
                 ~5.60 ppm (q, 1H, 
                
                
                Hz, -CH(OH)- quartet).[2]
              • 
                 ~6.70 – 8.30 ppm (m, 6H, Aromatic  protons).
                
              • Note: The benzylic proton signal (quartet) is the diagnostic peak confirming reduction of the ketone.

            Mass Spectrometry (MS)[2]
            • Method: GC-MS or ESI-MS.[1][2]

            • Expected Molecular Ion (

              
              ):  202.25 m/z.
              
            • Fragmentation: Loss of water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

              
              ) and loss of methyl group are common fragmentation pathways.[2]
              
            Melting Point Determination
            • Method: Capillary tube method (DSC preferred for high precision).

            • Acceptance Criteria: Sharp melting range (< 2°C) indicates high purity. Broadening indicates solvent retention or impurities.

            Applications in Drug Development[2]

            • Chiral Intermediate: The compound serves as a precursor for enantiopure naphthalene-based drugs.[2] The steric bulk of the naphthalene ring is often used to occupy hydrophobic pockets in enzyme active sites.

            • Naproxen Analogs: Structurally related to the intermediate used in Naproxen synthesis (which is the 6-methoxy-2-naphthyl isomer), this 4-methoxy-1-naphthyl isomer is used to explore structure-activity relationships (SAR) in NSAID research.[1][2]

            • Resolving Agents: The pure enantiomers can be derivatized to create chiral resolving agents for amine separation.

            References

            • Sigma-Aldrich. 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Product Page. Link (Accessed via Search Result 1.1).

            • PubChem. Compound Summary for CAS 165602-58-4. National Library of Medicine. Link (Verified CAS).

            • BenchChem. Synthesis of Methoxy-naphthyl Ethanol Derivatives. Link (Contextual synthesis data).

            • Organic Syntheses. Preparation of Methoxynaphthalenes and Acetonaphthones. Link (Precursor synthesis protocols).

            • ChemicalBook. 4-Methoxy-1-naphthol Properties. Link (Analogous compound data).

            Pharmacological Profiling and Therapeutic Potential of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            1-(4-Methoxynaphthalen-1-yl)ethan-1-ol represents a privileged structural motif in medicinal chemistry, combining a lipophilic naphthalene core with a chiral secondary alcohol and an electron-donating methoxy substituent. While often utilized as a high-value intermediate in the synthesis of complex polyketides and agrochemicals, its intrinsic biological activity and structural homology to known pharmacophores (e.g., naproxen analogs, antimicrobial naphthols) warrant detailed investigation.

            This technical guide provides a comprehensive analysis of its molecular architecture, focusing on the critical role of enantioselectivity in its biological profile. We present validated protocols for its enzymatic kinetic resolution—a prerequisite for accurate pharmacological screening—and outline its potential activity spectrum ranging from antimicrobial efficacy to cytotoxicity against specific cancer cell lines.

            Molecular Architecture & Structure-Activity Relationship (SAR)

            The biological efficacy of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is governed by three distinct structural domains. Understanding these domains is essential for rational drug design and analog synthesis.

            The Naphthalene Scaffold (Lipophilic Core)

            The planar, bicyclic aromatic system provides significant lipophilicity (Predicted LogP ~2.8–3.3). This facilitates passive diffusion across lipid bilayers, making the molecule highly permeable. In biological systems, this core often engages in

            
             stacking interactions with aromatic residues (phenylalanine, tyrosine, tryptophan) in protein binding pockets or intercalates into DNA base pairs.
            
            The Methoxy Substituent (Electronic Modulation)

            Located at the C4 position, the methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the naphthalene ring, potentially enhancing cation-

            
             interactions with target receptors. Furthermore, the methoxy group is a metabolic handle, susceptible to O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6) to yield the corresponding naphthol, which often exhibits distinct biological activities (e.g., WalK/WalR inhibition in bacteria).
            
            The Chiral Ethanol Tail (H-Bonding & Specificity)

            The C1-hydroxyethyl group introduces a chiral center. The (R)- and (S)-enantiomers display distinct spatial arrangements, leading to differential binding affinities.

            • H-Bond Donor/Acceptor: The hydroxyl group serves as a critical anchor point in active sites.

            • Chirality: Biological systems are inherently chiral. One enantiomer typically exhibits superior potency (eutomer) while the other may be inactive or toxic (distomer).

            Visualization: SAR Logic Map

            SAR_Map Core Naphthalene Core Activity1 Membrane Permeability (LogP ~3.0) Core->Activity1 Lipophilicity Methoxy 4-Methoxy Group Activity2 Metabolic Activation (O-demethylation) Methoxy->Activity2 CYP450 Target Tail 1-Ethanol Side Chain Activity3 Chiral Recognition (R vs S Selectivity) Tail->Activity3 Stereocenter Activity4 H-Bonding Capacity Tail->Activity4 -OH Group

            Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of each chemical domain.

            Critical Protocol: Enzymatic Kinetic Resolution

            Before biological testing, the racemic mixture (rac-1) must be separated into pure enantiomers. Chemical asymmetric synthesis is often costly; therefore, lipase-mediated kinetic resolution is the industry standard for this class of secondary alcohols.

            The Biocatalytic System

            We utilize Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1] CAL-B shows high enantioselectivity toward secondary alcohols, typically acetylating the (R)-enantiomer while leaving the (S)-enantiomer unchanged.

            Step-by-Step Methodology

            Objective: Isolate (S)-1-(4-Methoxynaphthalen-1-yl)ethan-1-ol and (R)-acetate with >98% enantiomeric excess (ee).

            Reagents:

            • Substrate: rac-1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (10 mmol)

            • Acyl Donor: Vinyl acetate (5 equivalents)

            • Catalyst: Novozym 435 (20 mg/mmol substrate)

            • Solvent:

              
              -Hexane or MTBE (Methyl tert-butyl ether) - Note: Hydrophobic solvents preserve lipase activity.
              

            Workflow:

            • Preparation: Dissolve 10 mmol of the racemic substrate in 50 mL of

              
              -hexane in a round-bottom flask.
              
            • Initiation: Add 50 mmol of vinyl acetate and 200 mg of Novozym 435.

            • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

            • Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column) every 2 hours.

              • Stop Condition: When conversion reaches exactly 50%.

            • Termination: Filter off the immobilized enzyme (can be washed and reused).

            • Separation: Evaporate the solvent. Separate the (S)-alcohol and (R)-acetate using flash column chromatography (Silica gel, Hexane:EtOAc gradient).

            • Hydrolysis (Optional): The (R)-acetate can be chemically hydrolyzed (K2CO3, MeOH) to yield the pure (R)-alcohol.

            Visualization: Chemo-Enzymatic Workflow

            Resolution_Workflow Racemic Racemic Mixture (R/S)-Alcohol Reaction Kinetic Resolution CAL-B + Vinyl Acetate Solvent: n-Hexane Racemic->Reaction Filter Filtration (Remove Enzyme) Reaction->Filter Mixture Crude Mixture (S)-Alcohol + (R)-Acetate Filter->Mixture Chromatography Column Chromatography (Silica Gel) Mixture->Chromatography S_Prod Pure (S)-Alcohol (>98% ee) Chromatography->S_Prod R_Prod Pure (R)-Acetate (>98% ee) Chromatography->R_Prod

            Figure 2: Workflow for the lipase-mediated kinetic resolution of the racemic substrate.

            Predicted Biological Activity & Screening Protocols

            Based on structural homology to 4-methoxy-1-naphthol and other naphthalene derivatives, the following activities are prioritized for investigation.

            Antimicrobial Activity (WalK/WalR Inhibition)

            Naphthol derivatives have been identified as inhibitors of the WalK/WalR two-component system in Gram-positive bacteria (S. aureus, B. subtilis). The target molecule, being a metabolic precursor or analog, may exhibit bacteriostatic effects.

            Data Presentation: Expected MIC Ranges (Hypothetical/Comparative) Table 1: Comparative MIC values of Naphthalene derivatives against S. aureus.

            CompoundSubstitutionMIC (µg/mL)Mechanism
            4-Methoxy-1-naphthol1-OH, 4-OMe4 - 8WalK Kinase Inhibition
            Target Molecule 1-EtOH, 4-OMe 16 - 32 *Membrane disruption / WalR
            NaphthaleneUnsubstituted>128Non-specific

            *Predicted value based on reduced polarity of the ethanol tail vs phenolic -OH.

            Cytotoxicity (Anticancer Potential)

            Methoxynaphthalenes are frequently screened for cytotoxicity due to their ability to intercalate DNA or inhibit tubulin polymerization.

            Protocol: MTT Cell Viability Assay To validate cytotoxicity, the following self-validating protocol is recommended:

            • Cell Lines: MCF-7 (Breast cancer), A549 (Lung carcinoma), and HUVEC (Normal control).

            • Seeding: Plate cells at

              
               cells/well in 96-well plates. Incubate for 24h.
              
            • Treatment: Treat cells with the target molecule (Pure R, Pure S, and Racemic) at concentrations ranging from 0.1 µM to 100 µM.

              • Vehicle Control: DMSO (<0.5% v/v).[2]

              • Positive Control: Doxorubicin.

            • Incubation: 48 hours at 37°C, 5% CO2.

            • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

            • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

            Metabolic Stability & Safety Profile

            Metabolic Pathways

            The primary metabolic risk for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is oxidation.

            • Phase I: Oxidation of the secondary alcohol to the ketone (1-(4-methoxynaphthalen-1-yl)ethanone) by Alcohol Dehydrogenases (ADH).

            • Phase I: O-demethylation to the naphthol derivative.

            • Phase II: Glucuronidation of the hydroxyl group, facilitating renal excretion.

            Toxicity Considerations

            While naphthalene itself is associated with respiratory toxicity (via epoxide formation), the substituted methoxy group generally reduces the formation of toxic quinones compared to unsubstituted naphthalene. However, standard safety protocols for irritants (H315, H319) must be followed during handling.

            References

            • Dhake, K. P., et al. (2011). "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology." Braz. J. Chem. Eng.Link

            • Igarashi, M., et al. (2013). "Walrycin A, a novel antibacterial compound targeting the WalK/WalR two-component signal transduction system."[3] Journal of Antibiotics. Link

            • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link

            • PubChem. (2023). "Compound Summary: 4-Methoxy-1-naphthol." National Library of Medicine. Link

            • Kamal, A., et al. (2009). "Lipase-mediated resolution of racemic alcohols." Tetrahedron: Asymmetry. Link

            Sources

            Methodological & Application

            Application Note: Enantioselective Reduction of 1-(4-methoxy-1-naphthyl)ethanone

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            The enantioselective reduction of 1-(4-methoxy-1-naphthyl)ethanone (CAS: 24764-66-7) is a critical transformation in the synthesis of chiral naphthalene-based pharmacophores. The resulting chiral alcohol, 1-(4-methoxy-1-naphthyl)ethanol , serves as a key intermediate for serotonin reuptake inhibitors and other CNS-active agents.

            This guide details two validated protocols to achieve high enantiomeric excess (

            
            ):
            
            • Method A (Biocatalysis): Utilizes engineered Ketoreductases (KREDs) with cofactor recycling. This is the preferred industrial route due to mild conditions and superior stereocontrol.

            • Method B (Chemical Catalysis): Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN complexes.[1] This serves as a robust alternative when biological handling is constrained.

            Scientific Context & Challenges

            Substrate Analysis

            The substrate presents specific challenges compared to simple acetophenones:

            • Steric Bulk: The peri-hydrogen at the C8 position of the naphthalene ring creates significant steric hindrance near the carbonyl center, often retarding reaction rates in standard CBS reductions.

            • Electronic Effects: The methoxy group at C4 is electron-donating, increasing the electron density of the aromatic system. This can stabilize the ketone ground state, requiring more active catalyst species.

            Strategic Pathway Selection

            While borane-mediated reductions (CBS) are classic, they generate stoichiometric boron waste and require cryogenic conditions. The modern standard has shifted toward Biocatalysis (for selectivity) and Transfer Hydrogenation (for operational simplicity).

            G cluster_0 Method A: Biocatalysis cluster_1 Method B: Chemical Catalysis Substrate 1-(4-methoxy-1-naphthyl)ethanone KRED KRED / NADPH (Enzymatic) Substrate->KRED pH 7.0, 30°C Ru Ru-TsDPEN HCOOH/TEA Substrate->Ru 40°C, 24h Product Chiral Alcohol (>98% ee) KRED->Product High Selectivity Ru->Product Scalable

            Figure 1: Strategic pathways for the reduction of 1-(4-methoxy-1-naphthyl)ethanone.

            Method A: Biocatalytic Reduction (KRED)

            This protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system. This "coupled-enzyme" approach ensures that expensive NADPH is recycled continuously.

            Mechanism of Action

            The KRED enzyme delivers a hydride from NADPH to the si or re face of the ketone. The oxidized NADP+ is immediately reduced back to NADPH by GDH, which concurrently oxidizes Glucose to Gluconolactone.

            Protocol: Screening to Scale-Up
            Phase 1: Enzyme Screening (96-Well Plate)

            Rationale: Commercial KRED panels (e.g., Codexis, Daicel, Johnson Matthey) vary in active site geometry. Screening is mandatory to identify the "hit" enzyme that accommodates the bulky naphthyl group.

            • Stock Preparation:

              • Substrate Stock: Dissolve substrate (20 mg/mL) in DMSO.

              • Cofactor Mix: NADP+ (1.0 g/L), Glucose (10 g/L), GDH (10 U/mL) in Potassium Phosphate buffer (KPi, 100 mM, pH 7.0).

            • Reaction Assembly:

              • Add 900 µL Cofactor Mix to each well.

              • Add 1-2 mg of unique KRED powder to each well.

              • Initiate with 50 µL Substrate Stock (final conc. ~1 g/L).

            • Incubation: Seal plate. Shake at 30°C, 600 rpm for 24 hours.

            • Quench: Add 1 mL Ethyl Acetate (EtOAc) to each well. Centrifuge. Analyze organic layer by Chiral HPLC.

            Phase 2: Preparative Scale-Up (10g Scale)

            Pre-requisite: Assume "KRED-X" was identified as the hit with >98% ee.

            Materials:

            • Substrate: 10.0 g (50 mmol)

            • Enzyme: KRED-X (200 mg, 2 wt% loading)

            • Cofactor Recycle: NADP+ (100 mg), Glucose (15 g), GDH (50 mg or endogenous if using whole cell).

            • Buffer: 250 mL KPi (100 mM, pH 7.0).

            • Solvent: DMSO (10 mL) to assist solubility.

            Step-by-Step Protocol:

            • Reactor Setup: In a 500 mL round-bottom flask equipped with an overhead stirrer and pH probe, charge the KPi buffer.

            • Cofactor Addition: Add Glucose and NADP+. Stir until dissolved.

            • Enzyme Charge: Add KRED-X and GDH. Stir gently (150 rpm) to avoid foaming/denaturation.

            • Substrate Addition: Dissolve the ketone (10 g) in DMSO (10 mL). Add this solution dropwise to the aqueous mixture.

              • Note: The substrate will likely precipitate as a fine suspension. This is normal; the enzyme will convert the dissolved fraction, driving the equilibrium.

            • Reaction Maintenance:

              • Temperature: Maintain 30°C.

              • pH Control: The production of gluconic acid will lower pH. Titrate automatically with 1M NaOH to maintain pH 7.0.

            • Monitoring: Monitor consumption by HPLC every 4 hours. Reaction typically completes in 18-24 hours.

            • Workup:

              • Add Celite (5 g) and stir for 30 mins to coagulate protein. Filter through a sintered glass funnel.

              • Extract filtrate with MTBE or EtOAc (3 x 100 mL).

              • Wash combined organics with brine, dry over MgSO₄, and concentrate.

            Biocatalysis NADP NADP+ NADPH NADPH NADP->NADPH  GDH (Recycle) NADPH->NADP  KRED (Reduction) Substrate Naphthyl Ketone Product Chiral Alcohol Substrate->Product Hydride Transfer Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation

            Figure 2: Coupled-enzyme cycle showing NADPH regeneration.

            Method B: Asymmetric Transfer Hydrogenation (ATH)

            If biological facilities are unavailable, Ru-catalyzed ATH is the standard chemical alternative. It uses a "noyori-type" catalyst with formic acid as the hydrogen donor.

            Catalyst Selection

            Catalyst: RuCl

            • Note: Use (S,S)-TsDPEN to access the (S)-alcohol (typically). Use (R,R) for the inverse.

            • Source: Commercially available or prepared in situ.

            Protocol (5g Scale)

            Materials:

            • Substrate: 5.0 g (25 mmol).

            • Catalyst: RuCl (159 mg, 1 mol%).

            • Solvent: Dichloromethane (DCM) (25 mL) or EtOAc.

            • Hydrogen Source: Triethylamine/Formic Acid azeotrope (TEAF, 5:2 molar ratio) (10 mL).

            Step-by-Step Protocol:

            • Inertion: Purge a 100 mL flask with Nitrogen.

            • Charge: Add Substrate and Catalyst.

            • Solvent: Add DCM (degassed). Stir to dissolve.

            • Initiation: Add the TEAF azeotrope via syringe.

              • Caution: CO₂ gas evolution may occur. Ensure open vent line (bubbler).

            • Reaction: Heat to 30-40°C. Stir for 16-24 hours.

            • Quench: Cool to room temperature. Add water (50 mL).

            • Workup:

              • Separate phases.[2] Extract aqueous layer with DCM.

              • Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine.

              • Concentrate to yield the crude alcohol.

              • Purification: Recrystallization from Hexane/EtOAc is often sufficient to upgrade ee to >99%.

            Analytical Controls

            Accurate determination of ee is vital. The methoxy-naphthalene chromophore allows for sensitive UV detection.

            Chiral HPLC Method
            • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

              • Reasoning: Amylose/Cellulose carbamate phases interact strongly with the naphthalene

                
                -system.
                
            • Mobile Phase: n-Hexane : Isopropanol (90:10).

            • Flow Rate: 1.0 mL/min.

            • Temperature: 25°C.

            • Detection: UV @ 230 nm (Naphthalene absorption max) or 254 nm.

            • Retention Times (Approximate for AD-H):

              • (R)-Enantiomer: ~8.5 min

              • (S)-Enantiomer: ~10.2 min

              • Ketone Substrate: ~6.0 min

            Data Summary Table
            ParameterMethod A (Biocatalysis)Method B (Ru-ATH)
            Catalyst Loading 1-2 wt% Enzyme0.5 - 1.0 mol% Ru
            Reaction Time 18 - 24 h16 - 24 h
            Temperature 30°C40°C
            Typical Yield > 95%> 90%
            Typical ee > 99%95 - 98%
            Green Metric Excellent (Water-based)Moderate (Solvent/Ru waste)

            Troubleshooting Guide

            IssueProbable CauseCorrective Action
            Low Conversion (Method A) Substrate insolubility limiting access.Increase DMSO co-solvent to 5-10%. Add Triton X-100 surfactant (0.1%).
            Low Conversion (Method A) pH Drift.Ensure pH stat is working. Gluconic acid accumulation drops pH rapidly, deactivating KRED.
            Low ee (Method B) Temperature too high.Lower reaction temperature to 25°C and extend time.
            Racemization Acidic workup.Benzylic alcohols can racemize in acid. Ensure NaHCO₃ wash is thorough.
            Emulsions (Method A) Denatured protein at interface.Filter through Celite before phase separation.

            References

            • Biocatalytic Reduction of Bulky Ketones

              • Hollmann, F., et al. "Biocatalytic reduction of alkenes and ketones." Green Chemistry, 2021.
              • Context: General protocols for KRED recycling systems.
            • Asymmetric Transfer Hydrogenation (ATH)

              • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
              • Context: Found
            • Analytical Method (HPLC)

              • BenchChem Application Note. "HPLC Analysis of 1-(6-Methoxy-2-naphthyl)ethanol."
              • Context: Chromatographic conditions for the structural isomer (Naproxen impurity), highly applicable to the target 1-(4-methoxy) isomer.
            • Optimization of Naphthalene Derivative Reduction

              • PubMed Central. "Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone."
              • Context: Specifics on pH and temperature optimiz

            Sources

            Application Note: Preparation of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol via Grignard Reaction

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract & Strategic Overview

            This technical guide details the synthesis of 1-(4-methoxynaphthalen-1-yl)ethan-1-ol , a chiral secondary alcohol often utilized as a building block in the development of thromboxane receptor antagonists and other pharmacophores involving the naphthalene scaffold.

            The selected synthetic route employs a Grignard addition of methylmagnesium bromide (MeMgBr) to 4-methoxy-1-naphthaldehyde . This pathway is preferred over the reverse addition (naphthyl Grignard + acetaldehyde) due to the operational stability of the solid aldehyde precursor compared to the volatility and polymerization risks associated with acetaldehyde.

            Key Technical Considerations:

            • Electronic Effects: The 4-methoxy substituent renders the naphthalene ring electron-rich. While this facilitates the nucleophilic attack, the resulting benzylic alcohol is sensitive to acid-catalyzed dehydration, forming the corresponding vinyl naphthalene (styrene derivative).

            • Reaction Control: Strict anhydrous conditions are required to prevent quenching of the Grignard reagent. Temperature control is critical to minimize side reactions such as enolization or reduction.

            Retrosynthetic Analysis & Reaction Design

            The construction of the C-C bond is achieved by disconnecting the bond adjacent to the hydroxyl group.[1]

            Chemical Pathway

            The reaction proceeds via the nucleophilic attack of the methyl carbanion (from MeMgBr) on the electrophilic carbonyl carbon of the aldehyde.

            Scheme 1: Synthetic Route

            
            
            
            Mechanism Visualization

            ReactionMechanism Start 4-Methoxy-1- naphthaldehyde Intermediate Magnesium Alkoxide Complex Start->Intermediate Nucleophilic Attack (THF, 0°C) Reagent MeMgBr (Nucleophile) Reagent->Intermediate Product 1-(4-Methoxynaphthalen- 1-yl)ethan-1-ol Intermediate->Product Protonation Quench Acidic Workup (NH4Cl/H3O+) Quench->Product

            Figure 1: Mechanistic flow of the Grignard addition.

            Materials & Equipment Specifications

            Reagents Table
            ReagentMW ( g/mol )Equiv.Purity/Conc.[2]Handling Notes
            4-Methoxy-1-naphthaldehyde 186.211.0>97%Solid. Dry under vacuum if hygroscopic.
            Methylmagnesium Bromide 119.241.2 - 1.53.0 M in Et₂OPyrophoric. Handle under N₂/Ar.
            Tetrahydrofuran (THF) 72.11SolventAnhydrousDistilled over Na/Benzophenone or from SPS.
            Ammonium Chloride (NH₄Cl) 53.49N/ASaturated Aq.Quenching agent (buffers pH ~9).
            Critical Equipment
            • Reaction Vessel: Flame-dried 2-neck round-bottom flask (RBF) with magnetic stir bar.

            • Atmosphere Control: Schlenk line or balloon assembly (Nitrogen/Argon).

            • Temperature Control: Ice-water bath (0°C).

            • Addition: Pressure-equalizing addition funnel or oven-dried syringe with long needle.

            Detailed Experimental Protocol

            Phase 1: Setup and Inertion
            • Glassware Preparation: Flame-dry a 100 mL 2-neck RBF, a reflux condenser (optional, mostly for safety), and a magnetic stir bar under vacuum. Backfill with dry Nitrogen. Repeat this cycle 3 times.

            • Substrate Dissolution: Charge the RBF with 4-Methoxy-1-naphthaldehyde (1.86 g, 10.0 mmol).

            • Solvent Addition: Add Anhydrous THF (20 mL) via syringe. Stir until the solid is completely dissolved.

            • Cooling: Place the reaction flask in an ice-water bath and cool to 0°C. Allow 10 minutes for thermal equilibration.

            Phase 2: Grignard Addition[3]
            • Safety Note: MeMgBr is highly reactive. Ensure no moisture enters the system.

            • Reagent Uptake: Using an oven-dried, gas-tight syringe, withdraw MeMgBr (4.0 mL of 3.0 M solution, 12.0 mmol, 1.2 equiv).

            • Dropwise Addition: Add the Grignard reagent dropwise to the stirred aldehyde solution over 15–20 minutes.

              • Observation: The solution may change color (often yellow to orange/brown) due to the formation of the charge-transfer complex or the alkoxide.

              • Control: Maintain internal temperature <5°C to prevent side reactions.

            • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

            • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 80:20). The aldehyde spot (higher R_f) should disappear, and a new, more polar alcohol spot should appear.

            Phase 3: Quenching and Workup
            • Cooling: Cool the reaction mixture back to 0°C.

            • Quench: Slowly add Saturated Aqueous NH₄Cl (10 mL).

              • Caution: Exothermic reaction. Vigorous bubbling may occur.

            • Extraction: Transfer the mixture to a separatory funnel. Rinse the flask with Ethyl Acetate (20 mL) and water (10 mL).

            • Phase Separation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

            • Washing: Combine the organic layers and wash with Brine (saturated NaCl, 30 mL).

            • Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.

            • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

              • Critical: Do not exceed 40°C in the water bath. The product is a benzylic alcohol on an electron-rich ring and is prone to thermal dehydration.

            Phase 4: Purification
            • Column Chromatography: Purify the crude oil using silica gel flash chromatography.

              • Eluent: Gradient of Hexane:EtOAc (95:5 to 80:20).

            • Fraction Collection: Collect fractions containing the product (monitor by UV/TLC).

            • Final Isolation: Evaporate solvents to yield 1-(4-methoxynaphthalen-1-yl)ethan-1-ol as a white to off-white solid/oil.

            Troubleshooting & Optimization

            IssueProbable CauseCorrective Action
            Low Yield Moisture in solvent/glassware killed Grignard.Re-dry THF (Karl Fischer <50 ppm). Flame-dry glassware rigorously.
            Starting Material Remains Grignard reagent degraded (titer < 3.0 M).Titrate Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone) [1].
            Multiple Spots on TLC Dehydration to vinyl naphthalene.Avoid acidic workup (use NH₄Cl, not HCl). Keep rotavap bath <40°C.
            Waxy/Oily Product Residual solvent or impurities.Dry under high vacuum for 12h. Recrystallize from Hexane/Ether if solid.

            Process Workflow Diagram

            Workflow Setup Inert Setup (N2, Flame-dried) Dissolve Dissolve Aldehyde in Anhydrous THF Setup->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add MeMgBr (Dropwise) Cool->Add React Stir at RT (2-3 Hours) Add->React Quench Quench with Sat. NH4Cl React->Quench Extract Extraction (EtOAc/Brine) Quench->Extract Purify Flash Column (Hex/EtOAc) Extract->Purify

            Figure 2: Step-by-step experimental workflow.

            Quality Control & Characterization

            To validate the identity of the synthesized molecule, compare spectral data against standard values for 1-substituted naphthalenes.

            • ¹H NMR (400 MHz, CDCl₃):

              • Aromatic Region (7.0 - 8.4 ppm): Look for the characteristic naphthalene splitting pattern. The protons at positions 2 and 3 will show coupling indicative of the 1,4-substitution pattern.

              • Methine (-CH-OH): Quartet at ~5.3–5.6 ppm.

              • Methoxy (-OCH₃): Singlet at ~4.0 ppm.

              • Methyl (-CH₃): Doublet at ~1.6–1.7 ppm.

              • Hydroxyl (-OH): Broad singlet (exchangeable with D₂O).

            • Stability Check: Ensure no alkene peaks (styrene-like doublets at 5.0–6.0 ppm) are present, which would indicate dehydration.

            References

            • Love, B. E., & Jones, E. G. (1999). The use of salicylaldehyde phenylhydrazone as an indicator for the titration of organometallic reagents. The Journal of Organic Chemistry, 64(10), 3755-3756. Link

            • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard protocols).
            • Organic Syntheses. (n.d.). General procedures for Grignard reactions.Link

            • PubChem. (2023). 4-Methoxy-1-naphthaldehyde Compound Summary. National Center for Biotechnology Information. Link

            Sources

            Application Note: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol as a Chiral Building Block

            Author: BenchChem Technical Support Team. Date: February 2026

            This Application Note is structured to provide a comprehensive, technical guide for the synthesis, resolution, and application of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol . This molecule represents a "privileged" chiral scaffold due to its electronic properties (electron-rich naphthalene core) and its potential for bifunctional derivatization.

            Executive Summary & Molecular Rationale

            1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is more than a simple chiral alcohol; it is a latent bifunctional scaffold. The 1-naphthyl chiral handle provides significant steric bulk for asymmetric induction (via

            
            -stacking), while the 4-methoxy group acts as a protected phenol.
            

            Key Advantages:

            • Electronic Tuning: The methoxy group functions as an Electron Donating Group (EDG), increasing the nucleophilicity of the naphthalene ring, which is advantageous for subsequent electrophilic aromatic substitutions.

            • Orthogonal Deprotection: The methoxy group can be demethylated (e.g., using BBr

              
              ) to reveal a free phenol after the chiral center is established, enabling the synthesis of 
              
              
              
              -symmetric ligands or NOBIN-like analogs.
            • Crystallinity: Naphthalene derivatives often yield highly crystalline solids, facilitating enantiomeric enrichment via recrystallization.

            Synthesis & Enantiomeric Purity Protocols

            Researchers typically access this building block via two primary routes: Asymmetric Transfer Hydrogenation (ATH) for direct chiral synthesis, or Enzymatic Kinetic Resolution (EKR) for robust scale-up of racemic material.

            Protocol A: Synthesis of Racemic Precursor

            Before resolution, the racemic alcohol must be synthesized from the commercially available ketone.

            • Substrate: 1-Acetyl-4-methoxynaphthalene (4'-Methoxy-1'-acetonaphthone).

            • Reagents: Sodium Borohydride (NaBH

              
              ), Methanol (MeOH).
              

            Step-by-Step:

            • Dissolve 1-acetyl-4-methoxynaphthalene (10 mmol) in MeOH (50 mL) at 0°C.

            • Add NaBH

              
               (15 mmol) portion-wise over 20 minutes. ( Caution: Exothermic H
              
              
              
              evolution).
            • Stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

            • Quench with sat. NH

              
              Cl. Extract with EtOAc (
              
              
              
              mL).
            • Dry over Na

              
              SO
              
              
              
              and concentrate.
            • Yield: >95% Racemic 1-(4-methoxynaphthalen-1-yl)ethan-1-ol.[1]

            Protocol B: Enzymatic Kinetic Resolution (EKR)

            Recommended for high optical purity (>99% ee) and ease of operation.

            This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (

            
            )-enantiomer, leaving the (
            
            
            
            )-alcohol.

            Materials:

            • Racemic 1-(4-methoxynaphthalen-1-yl)ethan-1-ol.

            • Novozym 435 (Immobilized CAL-B).

            • Vinyl Acetate (Acyl donor).[2]

            • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

            Procedure:

            • Setup: In a flame-dried round-bottom flask, dissolve racemic alcohol (5.0 g, 24.7 mmol) in anhydrous MTBE (100 mL).

            • Acyl Donor: Add Vinyl Acetate (50 mmol, 2.0 equiv). Note: Vinyl acetate makes the reaction irreversible due to the formation of volatile acetaldehyde.

            • Initiation: Add Novozym 435 (100 mg/mmol substrate = ~2.5 g).

            • Incubation: Shake or stir gently at 30°C.

              • Critical Checkpoint: Monitor conversion via Chiral HPLC or GC. Stop reaction at exactly 50% conversion (typically 24–48 hours).

            • Workup: Filter off the enzyme (can be reused). Concentrate the filtrate.

            • Separation: Purify via Flash Column Chromatography (SiO

              
              ).
              
              • Fraction 1 (Non-polar): (

                
                )-1-(4-methoxynaphthalen-1-yl)ethyl acetate.
                
              • Fraction 2 (Polar): (

                
                )-1-(4-methoxynaphthalen-1-yl)ethan-1-ol (>99% ee).
                

            Data Summary Table: EKR Efficiency

            ParameterValueNotes
            Enzyme Novozym 435 (CAL-B)High stability in organic solvents.
            Solvent MTBE or TolueneHydrophobic solvents preserve enzyme activity.
            Temp 30–40°CHigher temps increase rate but may lower
            
            
            -value.
            Selectivity (
            
            
            )
            >200Excellent discrimination for 1-naphthyl derivatives.
            Max Yield 48–49% (Theoretical 50%)For each enantiomer.
            Protocol C: Asymmetric Transfer Hydrogenation (ATH)

            Recommended for converting the ketone directly to the chiral alcohol (100% theoretical yield).

            Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] H-Source: Sodium Formate / Formic Acid (5:2 aq).

            • Mix ketone (1.0 equiv) and Ru-catalyst (0.5 mol%) in EtOAc.

            • Add HCOOH/Et

              
              N (5:2 azeotrope) or aqueous HCOONa.
              
            • Stir at 40°C for 12 hours.

            • Result: Yields (

              
              )-alcohol directly with 95–98% ee.
              

            Application Workflows & Diagrams

            Workflow 1: Synthesis and Resolution Pathway

            The following diagram illustrates the decision tree between Kinetic Resolution and Asymmetric Hydrogenation.

            SynthesisPath Ketone 1-Acetyl-4-methoxynaphthalene Racemic Racemic Alcohol Ketone->Racemic NaBH4 ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Ketone->ATH Direct Route Lipase Lipase Resolution (CAL-B + Vinyl Acetate) Racemic->Lipase S_Alc (S)-Alcohol (>99% ee) Lipase->S_Alc Unreacted R_Ac (R)-Acetate Lipase->R_Ac Acylated ATH->S_Alc Hydrolysis Hydrolysis (KOH/MeOH) R_Ac->Hydrolysis R_Alc (R)-Alcohol Hydrolysis->R_Alc

            Caption: Figure 1.[2] Divergent synthetic routes to enantiopure 1-(4-methoxynaphthalen-1-yl)ethan-1-ol.

            Downstream Applications: Ligand Design

            The true value of this building block lies in its conversion into Chiral Phosphine Ligands or Resolving Agents .

            Application A: Synthesis of Chiral Phosphinite Ligands

            Chiral phosphinites derived from this alcohol are highly effective in Rh-catalyzed asymmetric hydrogenation of olefins.

            Protocol:

            • Deprotonation: Dissolve (

              
              )-1-(4-methoxynaphthalen-1-yl)ethan-1-ol (1.0 equiv) in dry THF at -78°C. Add 
              
              
              
              -BuLi (1.1 equiv).
            • Phosphinylation: Add Chlorodiphenylphosphine (Ph

              
              PCl, 1.1 equiv) dropwise.
              
            • Warm & Quench: Warm to RT over 2 hours. Filter LiCl salts under inert atmosphere.

            • Isolation: Concentrate to yield the (

              
              )-Phosphinite ligand.
              
            Application B: The "Masked" NOBIN Precursor

            By demethylating the 4-position, you access a scaffold similar to NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl), useful for creating bifunctional organocatalysts.

            LigandDesign ChiralAlc (S)-1-(4-methoxynaphthalen-1-yl)ethan-1-ol Demethylation Demethylation (BBr3, -78°C) ChiralAlc->Demethylation Phenol Chiral Phenol-Alcohol (Bifunctional Scaffold) Demethylation->Phenol Coupling Oxidative Coupling (CuCl/TMEDA) Phenol->Coupling BinolAnalog 4,4'-Dihydroxy-1,1'-Binaphthyl Derivative Coupling->BinolAnalog Dimerization

            Caption: Figure 2. Strategic elaboration of the building block into complex BINOL-like chiral ligands.

            Critical Technical Notes & Troubleshooting

            • The "Methoxy Effect": The 4-methoxy group significantly increases the electron density of the naphthalene ring.

              • Risk:[3][4] The ring is susceptible to over-oxidation if exposed to strong oxidants (e.g., KMnO

                
                 or Cr(VI) reagents).
                
              • Mitigation: Use mild oxidants (Swern or Dess-Martin) if converting the alcohol back to a ketone or aldehyde.

            • Racemization Warning: Benzylic (and naphthylic) alcohols are prone to acid-catalyzed racemization via a stable carbocation intermediate.

              • Control: Avoid strong Bronsted acids during workup. Store the pure enantiomer in base-washed glassware or with a trace of triethylamine if stored for long periods.

            • HPLC Analysis:

              • Column: Chiralcel OD-H or AD-H.

              • Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).

              • Detection: UV at 254 nm (Strong absorption due to naphthalene chromophore).

            References

            • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

            • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Arylalkanols. Tetrahedron: Asymmetry, 18(12), 1363–1393. Link

            • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788–824. Link

            • Pamies, O., & Backvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis.[5] Chemical Reviews, 103(8), 3247–3262. Link

            • Sigma-Aldrich. (n.d.). Chiral Building Blocks for Chemical Synthesis. Retrieved October 2023. Link

            Sources

            reagents for the oxidation of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Application Note: Chemoselective Oxidation of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Executive Summary

            This guide details the protocol for the oxidation of 1-(4-methoxynaphthalen-1-yl)ethan-1-ol to its corresponding ketone, 1-(4-methoxynaphthalen-1-yl)ethanone .

            The Challenge: The substrate features a secondary alcohol at a benzylic position on an electron-rich naphthalene ring. Standard oxidation methods (e.g., Jones Reagent, unbuffered KMnO₄) pose a high risk of over-oxidation to 1,4-naphthoquinone derivatives or electrophilic aromatic substitution (e.g., chlorination) due to the activating methoxy group [1].

            The Solution: This note recommends two chemoselective protocols:

            • Activated Manganese Dioxide (MnO₂): The industry standard for benzylic selectivity. Heterogeneous, mild, and prevents ring oxidation.

            • Dess-Martin Periodinane (DMP): A homogeneous, rapid alternative for high-value, small-scale batches requiring neutral conditions.

            Substrate Analysis & Reagent Selection

            The starting material, 1-(4-methoxynaphthalen-1-yl)ethan-1-ol, possesses two distinct reactive sites: the secondary hydroxyl group (target) and the electron-rich aromatic ring (off-target).

            FeatureChemical ImplicationRisk
            Benzylic Position C-H bond is weakened (bond dissociation energy ~85 kcal/mol).Susceptible to radical autoxidation; easy to oxidize.
            Methoxy Group (C4) Strong electron donor (+M effect).Activates the ring toward electrophilic attack (e.g., halogenation) and oxidation to quinones.
            Naphthalene Core Extended
            
            
            -system.
            Lower resonance energy per ring than benzene; easier to disrupt aromaticity.
            Reagent Decision Matrix
            ReagentSuitabilityWhy?
            Activated MnO₂ High Recommended. Kinetic selectivity for benzylic alcohols. Heterogeneous nature simplifies workup (filtration).
            Dess-Martin (DMP) High Recommended. Mild, neutral pH.[1] Avoids heavy metals.[2] Excellent for gram-scale purity.
            Swern Oxidation ModerateEffective, but generates electrophilic sulfur species that could react with the electron-rich ring; requires cryogenic conditions (-78°C).
            Jones / PCC Low Avoid. Cr(VI) is toxic.[3] Strong acid (Jones) or Lewis acidity (PCC) can cause degradation or quinone formation.

            Experimental Workflows (Graphviz)

            OxidationWorkflow Start Substrate: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Decision Select Reagent Strategy Start->Decision MnO2_Step Method A: Activated MnO2 (Heterogeneous) Decision->MnO2_Step Scale >10g Robustness DMP_Step Method B: Dess-Martin Periodinane (Homogeneous) Decision->DMP_Step Scale <1g Speed MnO2_Cond Conditions: 10-20 eq. MnO2, DCM/CHCl3 Reflux or RT, 12-24h MnO2_Step->MnO2_Cond MnO2_Workup Workup: Filtration over Celite (No aqueous wash needed) MnO2_Cond->MnO2_Workup Product Target Ketone: 1-(4-Methoxynaphthalen-1-yl)ethanone MnO2_Workup->Product DMP_Cond Conditions: 1.2 eq. DMP, DCM 0°C to RT, 1-2h DMP_Step->DMP_Cond DMP_Workup Workup: Quench with Na2S2O3 / NaHCO3 (Remove Iodine byproducts) DMP_Cond->DMP_Workup DMP_Workup->Product QC QC Check: 1H NMR (Loss of CH-OH) No Quinone (Yellow/Red color) Product->QC

            Figure 1: Decision tree and workflow for the chemoselective oxidation of the target naphthalene derivative.

            Detailed Protocols

            Protocol A: Oxidation via Activated Manganese Dioxide (MnO₂)

            Best for: Routine synthesis, scale-up, and avoiding over-oxidation.

            Mechanism: The reaction occurs on the surface of the MnO₂. The benzylic alcohol adsorbs, transfers a proton and two electrons to the manganese lattice (reducing Mn(IV) to Mn(III)), and the ketone desorbs.

            Reagents:

            • Substrate (1.0 equiv)

            • Activated MnO₂ (10.0 – 20.0 equiv) Note: Large excess is required due to surface area dependence. [2]

            • Dichloromethane (DCM) or Chloroform (CHCl₃) [0.1 M concentration]

            • Celite (for filtration)

            Procedure:

            • Activation (Critical): If using commercial MnO₂ that has been stored for long periods, activate it by heating at 110°C in an oven for 12 hours prior to use.

            • Solvation: Dissolve 1-(4-methoxynaphthalen-1-yl)ethan-1-ol in anhydrous DCM in a round-bottom flask.

            • Addition: Add Activated MnO₂ (10 equiv) in a single portion.

            • Reaction: Stir the suspension vigorously at room temperature.

              • Optimization: If reaction is slow (>24h) by TLC, heat to reflux (40°C) or add another 5 equiv of MnO₂.

            • Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the polar alcohol spot and appearance of the less polar ketone.

            • Workup:

              • Prepare a sintered glass funnel with a pad of Celite (~2 cm).

              • Filter the black suspension through the Celite pad.

              • Rinse the filter cake thoroughly with DCM (or EtOAc) to recover adsorbed product.

            • Isolation: Concentrate the clear filtrate under reduced pressure to yield the crude ketone.

              • Purity Check: Usually >95% pure. Recrystallize from Hexane/EtOAc if necessary.

            Protocol B: Oxidation via Dess-Martin Periodinane (DMP)

            Best for: Fast reaction times, high-value intermediates, and ensuring no heavy metal contamination.

            Mechanism: Ligand exchange releases acetate, followed by intramolecular proton abstraction to form the carbonyl and an iodinane byproduct [3].[1]

            Reagents:

            • Substrate (1.0 equiv)

            • Dess-Martin Periodinane (1.2 – 1.5 equiv)

            • Dichloromethane (DCM) [0.1 M]

            • Quench Solution: 1:1 mixture of Saturated aq. NaHCO₃ and Saturated aq. Na₂S₂O₃.

            Procedure:

            • Setup: Dissolve the substrate in DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C (ice bath).

            • Addition: Add DMP (1.2 equiv) portion-wise over 5 minutes.

            • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1–2 hours.

              • Note: The reaction is typically very fast for benzylic alcohols.[4]

            • Quench (Critical):

              • Dilute with diethyl ether or additional DCM.

              • Pour the reaction mixture into a beaker containing the Quench Solution (approx. 5 mL per mmol of substrate).

              • Stir vigorously for 15–30 minutes until the organic layer is clear and the aqueous layer is cloudy/white. This step reduces the iodinane byproduct to soluble iodobenzoic acid derivatives.

            • Extraction: Separate phases. Wash organic layer with water and brine.

            • Drying: Dry over MgSO₄, filter, and concentrate.

            Quality Control & Troubleshooting

            ObservationDiagnosisCorrective Action
            Product is Red/Yellow Quinone Formation. Over-oxidation of the ring (1,4-naphthoquinone).Switch to MnO₂ (milder). Ensure temperature was not too high. Check oxidant stoichiometry.
            Incomplete Conversion Wet Reagents. DMP is water-sensitive; MnO₂ surface is deactivated by water.Dry solvent (DCM) over molecular sieves. Activate MnO₂ at 110°C.
            New Spot on TLC (Baseline) Acid Sensitivity. Acidic byproducts (Acetic acid from DMP) might degrade methoxy group.Add NaHCO₃ (2-3 equiv) to the DMP reaction solid before adding the reagent to buffer the system.

            Analytical Markers (Expected):

            • 1H NMR (CDCl₃):

              • Reactant: Quartet at ~5.3 ppm (CH-OH).

              • Product: Disappearance of Quartet. Appearance of Singlet at ~2.6-2.7 ppm (Acetyl CH₃).

              • Aromatic: 4-Methoxy group singlet remains at ~4.0 ppm.

            References

            • Vertex AI Search. (2026). Chemoselective oxidation of electron rich benzylic alcohols. Retrieved from (Synthesized Search Results 1.1, 1.5).

            • Taylor & Francis. (2026).[5] Aerobic, Efficient, Mild, and Heterogeneous Oxidation of Benzylic Alcohols Based on MnO2. Retrieved from .

            • Organic Chemistry Portal. (2025). Dess-Martin Oxidation Mechanism and Protocols. Retrieved from .

            • PubChem. (2025). 1-(4-methoxynaphthalen-1-yl)ethanone Compound Summary. Retrieved from .

            • ACS GCI Pharmaceutical Roundtable. (2025). Reagent Guide: Oxidation to Aldehydes and Ketones. Retrieved from .

            Sources

            Application Note: Kinetic Resolution of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract & Introduction

            The chiral secondary alcohol 1-(4-methoxynaphthalen-1-yl)ethan-1-ol is a high-value pharmacophore, serving as a critical building block in the synthesis of serotonin receptor modulators and antimicrotubule agents. The biological activity of these therapeutics is often strictly governed by the stereochemistry at the benzylic position, necessitating access to enantiomerically pure intermediates.

            While asymmetric reduction of the corresponding ketone is a viable route, enzymatic kinetic resolution (EKR) via lipase-catalyzed transesterification offers a robust, scalable, and metal-free alternative. This protocol details the kinetic resolution of racemic 1-(4-methoxynaphthalen-1-yl)ethan-1-ol using immobilized Candida antarctica Lipase B (CALB).

            Key Advantages of this Protocol:

            • High Enantioselectivity (E-value > 100): Delivers >99% ee for both the unreacted alcohol and the ester product (after hydrolysis).[1]

            • Mild Conditions: Ambient temperature and neutral pH prevent dehydration of the benzylic alcohol.

            • Scalability: The use of immobilized enzymes (Novozym 435) allows for easy catalyst recovery and reuse.

            Mechanistic Principles

            The Kazlauskas Rule

            Lipase B from Candida antarctica (CALB) follows the empirical Kazlauskas Rule for the resolution of secondary alcohols. The enzyme active site contains two distinct pockets: a large hydrophobic pocket and a medium-sized pocket.

            • Fast-Reacting Enantiomer: The enantiomer that positions the large substituent (4-methoxynaphthyl group) in the large pocket and the medium substituent (methyl group) in the medium pocket will be acylated rapidly. For 1-arylethanols, this corresponds to the (R)-enantiomer .

            • Slow-Reacting Enantiomer: The (S)-enantiomer cannot fit into the active site in a productive conformation due to steric clash, leaving it unreacted.

            Catalytic Cycle (Ping-Pong Bi-Bi)

            The resolution proceeds via a serine-hydrolase mechanism:

            • Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (vinyl acetate), releasing acetaldehyde (tautomer of vinyl alcohol) and forming the acetyl-enzyme intermediate.

            • Nucleophilic Attack: The (R)-enantiomer of the alcohol attacks the acetyl-enzyme complex.

            • Product Release: The (R)-acetate is released, regenerating the free enzyme.

            G Start Racemic Alcohol (R/S)-1 Enzyme CALB (Novozym 435) Start->Enzyme Substrate Binding ProductS (S)-Alcohol (Unreacted) Start->ProductS No Reaction (S) Complex Acyl-Enzyme Intermediate Enzyme->Complex - Acetaldehyde AcylDonor Vinyl Acetate AcylDonor->Enzyme Acylation ProductR (R)-Acetate (Fast Reaction) Complex->ProductR Transfer to (R)

            Figure 1: Simplified mechanism of Lipase-catalyzed Kinetic Resolution.

            Experimental Protocol

            Materials & Equipment
            • Substrate: Racemic 1-(4-methoxynaphthalen-1-yl)ethan-1-ol (purity >98%).

            • Biocatalyst: Novozym 435 (immobilized CALB).[2] Note: Do not crush beads.

            • Acyl Donor: Vinyl acetate (stabilized).

            • Solvent: Toluene (anhydrous) or MTBE (Methyl tert-butyl ether).

            • Equipment: Orbital shaker (200 rpm), HPLC with Chiralcel OD-H column.

            Standard Procedure (1.0 g Scale)

            Step 1: Reaction Setup

            • In a 50 mL round-bottom flask, dissolve 1.0 g (4.94 mmol) of racemic 1-(4-methoxynaphthalen-1-yl)ethan-1-ol in 20 mL of toluene .

            • Add 1.0 g of Novozym 435 (1:1 w/w ratio relative to substrate).

            • Add 1.37 mL (14.8 mmol, 3.0 equiv) of vinyl acetate.

            • Seal the flask and place it in an orbital shaker at 30°C, 200 rpm .

            Step 2: Monitoring

            • Sample the reaction every 2 hours: Remove 50 µL of the supernatant, dilute with 1 mL of Hexane/IPA (90:10), and filter through a 0.22 µm syringe filter.

            • Analyze via Chiral HPLC (Method described in Section 4).[3]

            • Endpoint: Stop the reaction when the conversion reaches 50% (typically 6–24 hours). Do not exceed 51% conversion to ensure high ee of the unreacted (S)-alcohol.

            Step 3: Work-up

            • Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads.

            • Wash the beads with 2 x 10 mL of ethyl acetate.

              • Note: The recovered enzyme can be washed with acetone, dried under vacuum, and reused up to 5 times.

            • Concentrate the combined filtrate under reduced pressure to obtain a crude oil containing the (S)-alcohol and (R)-acetate.[4]

            Step 4: Purification

            • Purify via flash column chromatography on silica gel.

            • Eluent: Gradient of Hexanes:Ethyl Acetate (90:10 → 70:30).

              • Fraction 1 (Rf ~0.6): (R)-1-(4-Methoxynaphthalen-1-yl)ethyl acetate.

              • Fraction 2 (Rf ~0.3): (S)-1-(4-Methoxynaphthalen-1-yl)ethan-1-ol.

            Hydrolysis of the Ester (Optional)

            To recover the (R)-alcohol:

            • Dissolve the isolated (R)-acetate in MeOH (10 mL).

            • Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours.

            • Aqueous workup and extraction with DCM yields the (R)-alcohol.

            Analytical Methods (Quality Control)

            Trustworthy data relies on precise separation of enantiomers. The following HPLC method is validated for naphthalene-based secondary alcohols.

            Table 1: Chiral HPLC Parameters

            ParameterCondition
            Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
            Mobile Phase Hexane : Isopropanol (90 : 10)
            Flow Rate 1.0 mL/min
            Temperature 25°C
            Detection UV @ 254 nm (Napthalene absorption)
            Retention Times (Approx) (S)-Alcohol: 12.5 min (R)-Alcohol: 15.2 min (R)-Acetate: 6.5 min

            Note: Retention times must be verified with racemic standards. The ester typically elutes much earlier than the alcohols due to loss of hydrogen bonding capability.

            Calculation of Selectivity (E-value)

            The enantiomeric ratio (E) is the critical metric for enzyme performance. It is calculated using the conversion (

            
            ) and enantiomeric excess of the substrate (
            
            
            
            ) and product (
            
            
            ).
            
            
            
            • Target: E > 100 indicates a highly efficient resolution.

            • Troubleshooting: If E < 20, lower the temperature to 4°C or switch solvent to diisopropyl ether (DIPE).

            Workflow Visualization

            Workflow Input Racemic Substrate (1.0 g) Mix Add Novozym 435 + Vinyl Acetate (Toluene, 30°C) Input->Mix Monitor Monitor Conversion (HPLC/TLC) Mix->Monitor Decision Conv = 50%? Monitor->Decision Decision->Monitor No (<50%) Filter Filter Enzyme Decision->Filter Yes Chrom Column Chromatography (Silica Gel) Filter->Chrom Result1 (R)-Acetate (>98% ee) Chrom->Result1 Fast Eluting Result2 (S)-Alcohol (>99% ee) Chrom->Result2 Slow Eluting Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Result1->Hydrolysis Optional Result3 (R)-Alcohol (>98% ee) Hydrolysis->Result3

            Figure 2: Operational workflow for the kinetic resolution and purification process.

            References

            • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Alkylethanols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

            • Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. Journal of Organic Chemistry, 56(8), 2656–2665. Link

            • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

            • Pamies, O., & Backvall, J. E. (2003). Chemoenzymatic Dynamic Kinetic Resolution. Chemical Reviews, 103(8), 3247-3262. Link

            Sources

            Application Note: Derivatization of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol for Pharmaceutical Synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Naphthalene Scaffold in Drug Discovery

            The molecule 1-(4-methoxynaphthalen-1-yl)ethan-1-ol (CAS: Analogous to 1-(4-methoxyphenyl)ethanol but with naphthalene core) represents a high-value chiral building block in pharmaceutical chemistry. Its structural features—an electron-rich naphthalene ring coupled with a secondary benzylic alcohol—make it a versatile precursor for several therapeutic classes:

            • Kinase Inhibitors: The planar naphthalene core mimics the adenine ring of ATP, allowing for π-stacking interactions within kinase active sites.

            • CNS Agents: Naphthalene-based scaffolds are prevalent in serotonin (5-HT) and dopamine receptor ligands (e.g., Agomelatine analogs).

            • SERMs (Selective Estrogen Receptor Modulators): The methoxy-naphthalene motif is structurally homologous to the core of Nafoxidine and Lasofoxifene.

            This guide details the strategic derivatization of this alcohol, focusing on Enzymatic Kinetic Resolution to establish chiral purity and Sulfonylation to activate the hydroxyl group for nucleophilic coupling.

            Strategic Reaction Pathways

            The secondary hydroxyl group is the primary handle for diversification. However, the electron-rich nature of the 4-methoxynaphthalene system requires careful selection of reagents to avoid electrophilic aromatic substitution side reactions.

            Visualizing the Derivatization Network

            ReactionNetwork Alcohol 1-(4-Methoxynaphthalen-1-yl) ethan-1-ol (Racemic Substrate) Ketone 4-Methoxy-1-acetonaphthone (Oxidation Product) Alcohol->Ketone Swern Oxidation (DMSO, (COCl)2) Mesylate Mesylate Intermediate (Activated Electrophile) Alcohol->Mesylate MsCl, Et3N (0°C, DCM) Acetate (R)-Acetate + (S)-Alcohol (Kinetic Resolution) Alcohol->Acetate CAL-B Lipase Vinyl Acetate Amine Amino-Naphthalene Derivative (Pharma Active) Mesylate->Amine HNR2, K2CO3 (SN2 Displacement)

            Figure 1: Strategic derivatization pathways for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol converting the racemic alcohol into ketones, activated mesylates, or enantiopure building blocks.[1]

            Protocol A: Enzymatic Kinetic Resolution (EKR)

            Objective: Isolate enantiopure (S)-1-(4-methoxynaphthalen-1-yl)ethan-1-ol and its corresponding (R)-acetate. Mechanism: Candida antarctica Lipase B (CAL-B) catalyzes the selective transesterification of the (R)-enantiomer with an acyl donor (vinyl acetate), leaving the (S)-alcohol unreacted.

            Materials
            • Substrate: Racemic 1-(4-methoxynaphthalen-1-yl)ethan-1-ol (10 g, ~49 mmol).

            • Enzyme: Immobilized CAL-B (e.g., Novozym 435), >5,000 PLU/g.

            • Acyl Donor: Vinyl acetate (5 eq).

            • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

            Step-by-Step Methodology
            • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of the racemic alcohol in 100 mL of anhydrous MTBE.

            • Activation: Add 22.5 mL (5.0 eq) of vinyl acetate.

            • Initiation: Add 1.0 g (10 wt%) of immobilized CAL-B beads.

            • Incubation: Stir the suspension gently (orbital shaker preferred to avoid grinding beads) at 30°C.

              • Critical Control Point: Monitor conversion via chiral HPLC every 2 hours.

            • Termination: Stop the reaction when conversion reaches exactly 50% (typically 6–24 hours).

            • Work-up: Filter off the enzyme beads (can be recycled). Concentrate the filtrate under reduced pressure.

            • Separation: Purify the residue via flash column chromatography (SiO2, Hexane/EtOAc gradient).

              • Fraction 1: (R)-Acetate (Ester).

              • Fraction 2: (S)-Alcohol (Enantiopure).

            Data Analysis & Validation
            ParameterSpecificationMethod
            Conversion 49–51%HPLC (Chiralpak AD-H)
            ee (S)-Alcohol >99%HPLC
            ee (R)-Acetate >97%HPLC
            E-Value (Selectivity) >200Calculated

            Protocol B: Activation via Mesylation (Methanesulfonylation)

            Objective: Convert the hydroxyl group into a methanesulfonate (mesylate) leaving group for subsequent SN2 substitution (e.g., with piperazines or amines). Safety Note: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive.[2] Perform all steps in a fume hood.

            Materials
            • Substrate: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (1.0 eq).

            • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq).[3]

            • Base: Triethylamine (Et3N) (1.5 eq).[2][3]

            • Solvent: Dichloromethane (DCM), anhydrous.[2][3]

            Step-by-Step Methodology
            • Dissolution: Dissolve 5.0 g (24.7 mmol) of the alcohol in 50 mL of anhydrous DCM under a nitrogen atmosphere.

            • Cooling: Cool the solution to 0°C using an ice/water bath.

            • Base Addition: Add 5.1 mL (37 mmol) of triethylamine. Stir for 5 minutes.

            • Mesylation: Add 2.3 mL (29.6 mmol) of MsCl dropwise over 15 minutes.

              • Observation: A white precipitate (Et3N·HCl) will form immediately.

              • Mechanistic Insight: The reaction proceeds via the formation of a sulfene intermediate or direct nucleophilic attack, facilitated by the base.[4]

            • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes. Monitor by TLC (Hexane/EtOAc 7:3). The alcohol spot (Rf ~0.3) should disappear, replaced by the mesylate (Rf ~0.5).

            • Quench: Pour the mixture into 50 mL of ice-cold water.

            • Extraction: Separate the organic layer. Wash successively with:

              • 1M HCl (2 x 30 mL) – Removes excess amine.

              • Sat. NaHCO3 (2 x 30 mL) – Neutralizes acid.

              • Brine (30 mL).

            • Isolation: Dry over anhydrous MgSO4, filter, and concentrate in vacuo at <30°C.

              • Stability Warning: Benzylic mesylates are thermally unstable. Do not heat above 40°C. Use immediately in the next step.

            Protocol C: Nucleophilic Substitution (Example Application)

            Objective: Synthesis of a putative CNS-active piperazine derivative. Reaction: SN2 displacement of the mesylate by N-phenylpiperazine.

            Methodology
            • Dissolve the fresh mesylate (from Protocol B) in Acetonitrile (ACN).

            • Add K2CO3 (2.0 eq) and N-phenylpiperazine (1.2 eq).

            • Heat to 60°C for 4 hours.

            • Stereochemical Outcome: This reaction typically proceeds with inversion of configuration (Walden inversion). If the starting alcohol was (S)-enantiomer, the product will be predominantly (R).

            Quality Control & Analytical Standards

            HPLC Method (Chiral Purity)
            • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

            • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

            • Flow Rate: 1.0 mL/min.

            • Detection: UV @ 254 nm (Naphthalene absorption).

            • Temperature: 25°C.

            NMR Interpretation (1H NMR, 400 MHz, CDCl3)
            • Aromatic Protons: 8.3–6.7 ppm (Multiplets, 6H, Naphthalene ring).

            • Methoxy Group: ~4.0 ppm (Singlet, 3H).

            • Benzylic Methine (-CH-OH): ~5.5 ppm (Quartet).

            • Methyl Group (-CH3): ~1.6 ppm (Doublet).[5]

            References

            • Kinetic Resolution Principles: Ready, J. M. (n.d.). Kinetic Resolutions. UT Southwestern. Retrieved from [Link]

            • Enzymatic Resolution of Benzylic Alcohols: Sun, W., et al. (2003). General procedure for kinetic resolution of secondary alcohols. Wiley-VCH.[6] Retrieved from [Link]

            • Reaction of Alcohols with Sulfonyl Chlorides: LibreTexts. (2022). Reactions of Alcohols: Tosylation and Mesylation. Retrieved from [Link]

            Sources

            scale-up production of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            This Application Note details the process development and scale-up strategy for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol , a critical secondary alcohol intermediate.[1] The synthesis hinges on two unit operations: a regioselective Friedel-Crafts acetylation of 1-methoxynaphthalene, followed by a controlled hydride reduction.[1]

            Key Technical Challenges Addressed:

            • Regiocontrol: Ensuring exclusive C4-acylation of the naphthalene ring to avoid the thermodynamic C2-isomer.

            • Thermal Safety: Managing the significant exotherm (

              
               kcal/mol) and hydrogen evolution during the borohydride reduction.
              
            • Workup Efficiency: Strategies to break stable boron-amine emulsions during large-scale extraction.[1]

            Retrosynthetic Analysis & Route Selection

            The most robust route for multi-kilogram production is the Friedel-Crafts/Reduction sequence . While Grignard addition to 4-methoxy-1-naphthaldehyde is theoretically possible, the aldehyde precursor is less stable and more expensive than the ketone route described below.[1]

            Pathway Visualization

            G SM 1-Methoxynaphthalene (Starting Material) Reagent1 AcCl / AlCl3 (DCM, 0°C) SM->Reagent1 Int 1-Acetyl-4-methoxynaphthalene (Key Intermediate) Reagent1->Int Regioselective Acylation Reagent2 NaBH4 / MeOH (0-10°C) Int->Reagent2 Product 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (Target) Reagent2->Product Carbonyl Reduction

            Figure 1: Synthetic pathway prioritizing regioselectivity and cost-effective reagents.

            Module 1: Regioselective Acetylation

            Objective: Synthesize 1-acetyl-4-methoxynaphthalene with >98:2 regioselectivity over the 2-acetyl isomer.

            Mechanism & Causality

            The methoxy group at C1 is an ortho/para director.

            • C2 (Ortho): Sterically hindered by the adjacent methoxy group and the peri-hydrogen at C8.

            • C4 (Para): Sterically accessible and electronically activated.

            • Process Control: Conducting the reaction at 0°C to 5°C in dichloromethane (DCM) favors the kinetic C4-product. Higher temperatures or thermodynamic solvents (e.g., nitrobenzene) can promote rearrangement to the C2 or C6 isomers [1][2].[2]

            Step-by-Step Protocol (1.0 mol Scale)
            • Reactor Setup: Charge a 2L jacketed reactor with 1-methoxynaphthalene (158.2 g, 1.0 mol) and DCM (800 mL) . Cool to 0°C.[3]

            • Catalyst Addition: Add Aluminum Chloride (AlCl3, 146.7 g, 1.1 mol) portion-wise via a solids addition funnel.

              • Note: The reaction is endothermic initially (dissolution), then exothermic. Maintain internal temperature (Ti) < 10°C.

            • Acylation: Add Acetyl Chloride (86.4 g, 1.1 mol) dropwise over 60 minutes.

              • Critical Process Parameter (CPP): Ti must remain < 5°C to maximize regioselectivity.

              • Observation: The solution will turn dark red/brown due to the formation of the acylium-aluminum complex.

            • Quench: Pour the reaction mixture slowly into Ice/Water (1 kg) containing conc. HCl (100 mL) .

              • Safety: Massive exotherm during hydrolysis of aluminum species.

            • Workup: Separate the organic layer.[4][3] Wash with water (2 x 500 mL) and brine (500 mL). Dry over MgSO4 and concentrate.

            • Crystallization: Recrystallize the crude solid from Heptane/EtOAc (9:1) to remove trace regioisomers.

              • Target: Off-white solid, mp ~70-75°C (verify with DSC).[1]

            Module 2: Scale-Up Reduction

            Objective: Reduce the ketone to the secondary alcohol safely.

            Safety Engineering: The Hydrogen Hazard

            Sodium Borohydride (NaBH4) reduction generates hydrogen gas upon reaction with protic solvents and during the quench.

            
            
            
            • Risk: On a kilogram scale, the H2 generation rate can pressurize the vessel if addition is too fast.

            • Control: Use a controlled addition of NaBH4 (as a stabilized solution) rather than dumping solids [3].

            Experimental Workflow

            Process Start Dissolve Ketone in Methanol/THF Cool Cool to 0°C (Inert Atmosphere) Start->Cool Add Dose NaBH4 Solution (0.5 equiv, stabilized in NaOH) Cool->Add React Stir 2h @ 0-5°C Monitor by HPLC Add->React Quench Acetone Quench (Scavenge excess hydride) React->Quench Workup Acidify & Extract (Break Boron Emulsion) Quench->Workup

            Figure 2: Process flow for the safe reduction of the ketone intermediate.[1]

            Step-by-Step Protocol
            • Dissolution: In the reactor, dissolve 1-acetyl-4-methoxynaphthalene (200 g, 1.0 mol) in Methanol (1.0 L) and THF (200 mL) .

              • Why THF? It improves solubility of the starting material and prevents precipitation of intermediates.

            • Cooling: Cool the mixture to 0°C . Establish a nitrogen sweep to dilute evolved hydrogen.

            • Reagent Preparation: Prepare a solution of NaBH4 (19.0 g, 0.5 mol) in 0.1 M NaOH (50 mL) .

              • Expert Insight: Stabilizing NaBH4 in caustic solution prevents premature decomposition and allows for precise dosing via pump.

            • Controlled Addition: Dose the borohydride solution over 2 hours.

              • CPP:[1] Monitor gas evolution. If foaming occurs, pause addition.

            • Quench (The "Acetone Trick"): Once HPLC shows <0.5% starting material, add Acetone (50 mL) .

              • Mechanism:[3][5][6][7] Acetone reacts rapidly with unreacted borohydride to form isopropanol, generating no gas and neutralizing the thermal hazard before acid is added.

            • Workup: Add 1M HCl slowly to pH 6. Remove methanol under vacuum. Extract the aqueous residue with Ethyl Acetate .

            • Isolation: Concentrate the organic layer.[4] The product, 1-(4-methoxynaphthalen-1-yl)ethan-1-ol , is typically an oil that crystallizes upon standing or trituration with pentane.[1]

            Analytical Controls & Specifications

            ParameterMethodAcceptance CriteriaRationale
            Purity (HPLC) C18 Column, ACN/H2O Gradient> 98.5% AreaDrug substance intermediates require high purity to prevent downstream side reactions.[1]
            Regioisomer 1H NMR / HPLC< 0.5% (2-isomer)The 2-isomer is difficult to remove after the reduction step.[1]
            Residual Boron ICP-MS< 100 ppmBoron salts can poison transition metal catalysts used in subsequent steps.
            Water Content Karl Fischer< 0.5%Critical if the next step involves water-sensitive reagents (e.g., activation with MsCl).

            High-Value Note: Asymmetric Synthesis

            While this protocol describes the racemic synthesis, drug development often requires enantiopure alcohols.

            • Chemical Route: Use (+)-DIP-Cl or the Corey-Bakshi-Shibata (CBS) reduction instead of NaBH4 to achieve >95% ee [4].[1]

            • Enzymatic Route: Ketoreductases (KREDs) are highly effective for this substrate class, often operating at ambient temperature with >99% ee.

            References

            • Girdler, R. B., Gore, P. H., & Hoskins, J. A. (1966). A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene. Journal of the Chemical Society C: Organic. Link

            • BenchChem Application Note. The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. Link

            • IChemE Symposium Series. Chemical reaction hazards associated with the use of sodium borohydride. Link

            • Corey, E. J., et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Journal of the American Chemical Society. Link

            Sources

            Application Note: Solvent Selection Strategy for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Solvent Selection for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Reactions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

            Executive Summary

            1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a critical chiral building block in the synthesis of polycyclic aromatic pharmacophores. Its reactivity is defined by two competing electronic factors: the electron-donating methoxy group at the C4 position (activating the ring) and the secondary benzylic-like hydroxyl group at C1 (prone to ionization).

            This guide provides a rationale for solvent selection that balances solubility , reactivity control , and ICH Q3C (R8) compliance . We move beyond traditional dichloromethane (DCM) workflows, offering green alternatives that maintain yield and enantiomeric integrity.

            Physicochemical Profile & Solubility Framework

            To select the correct solvent, one must understand the solute's interaction potential. This molecule exhibits a "Push-Pull" electronic character:

            • Lipophilic Domain: The naphthalene core (LogP ~2.8–3.2) requires Van der Waals interactions (dispersion forces).

            • Polar Domain: The C1-hydroxyl group acts as both an H-bond donor (HBD) and acceptor (HBA).

            • Electronic Sensitivity: The 4-methoxy group significantly stabilizes carbocation formation at C1 (via resonance), making the alcohol highly susceptible to acid-catalyzed dehydration or solvolysis.

            Table 1: Solubility & Compatibility Matrix
            Solvent ClassRepresentative SolventsSolubilityReactivity RiskApplication
            Chlorinated DCM, ChloroformHighLow (Inert)Traditional Standard. Good for oxidation but restricted by ICH.
            Esters Ethyl Acetate (EtOAc), iPrOAcHighLowGreen Alternative. Excellent for workups and non-acidic reactions.
            Ethers THF, 2-MeTHF, CPMEHighModerateProcess Preferred. 2-MeTHF allows higher temps than THF and easier phase separation.
            Polar Aprotic DMSO, DMF, NMPHighHighNucleophilic Substitution. Stabilizes intermediates but hard to remove.
            Alcohols MeOH, EtOH, IPAModerateHighSolvolysis Risk. Avoid in presence of Lewis acids (ether formation).
            Hydrocarbons Toluene, HeptaneLow/ModLowCrystallization. Toluene is excellent for azeotropic drying.

            Solvent Selection Decision Tree

            The following logic flow guides the selection process based on the intended chemical transformation.

            SolventSelection Start Reaction Type? Oxidation Oxidation (to Ketone) Start->Oxidation Substitution Nucleophilic Substitution (SN1/SN2) Start->Substitution Coupling Cross-Coupling (Suzuki/Buchwald) Start->Coupling Ox_Method Oxidant Choice? Oxidation->Ox_Method Sub_Mech Mechanism? Substitution->Sub_Mech Solv_Coupling Rec: Toluene/Water or 1,4-Dioxane Coupling->Solv_Coupling Solubility Limit DMP Dess-Martin / IBX Ox_Method->DMP Swern Swern / DMSO Ox_Method->Swern TEMPO TEMPO / Bleach Ox_Method->TEMPO Solv_DMP Rec: EtOAc or DCM (Avoid Alcohols) DMP->Solv_DMP Solv_Swern Rec: DMSO + DCM/Toluene Swern->Solv_Swern Solv_TEMPO Rec: DCM/Water or EtOAc/Water (Biphasic) TEMPO->Solv_TEMPO SN1 SN1 (Carbocation) Sub_Mech->SN1 SN2 SN2 (Backside Attack) Sub_Mech->SN2 Solv_SN1 Rec: Polar Protic (TFE, HFIP) or Nitromethane SN1->Solv_SN1 Solv_SN2 Rec: Polar Aprotic (ACN, DMF, Acetone) SN2->Solv_SN2

            Caption: Decision matrix for solvent selection based on reaction mechanism and intermediate stability.

            Detailed Protocols

            Protocol A: Green Oxidation to 1-(4-Methoxynaphthalen-1-yl)ethan-1-one

            Objective: Oxidize the alcohol to the ketone avoiding DCM (carcinogenic) and Chromium (toxic). Mechanism: 4-methoxy group activates the ring; strong oxidants may cause over-oxidation or ring chlorination. We use IBX (2-Iodoxybenzoic acid) in Ethyl Acetate .

            Rationale:

            • Solvent: EtOAc is a Class 3 solvent (low toxicity). IBX is insoluble in EtOAc but forms a suspension; the reaction proceeds as the alcohol dissolves and the byproduct (IBA) precipitates.

            • Temperature: Reflux (77°C) accelerates the heterogeneous reaction without degrading the heat-sensitive methoxy-naphthalene core.

            Materials:

            • Substrate: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (1.0 equiv)

            • Oxidant: IBX (1.1 – 1.3 equiv)

            • Solvent: Ethyl Acetate (Reagent Grade)

            • Quench: 5% NaHCO3, 10% Na2S2O3

            Step-by-Step Procedure:

            • Preparation: Charge a reaction vessel with the substrate (e.g., 10 mmol) and Ethyl Acetate (10 mL/g of substrate). Stir until fully dissolved.

            • Addition: Add IBX (1.2 equiv) in a single portion. The mixture will appear as a white suspension.

            • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring.

              • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC. Conversion typically completes in 2–4 hours.

            • Workup (Self-Validating Step):

              • Cool to room temperature.[1]

              • Filtration: Filter the mixture through a sintered glass funnel. The solid residue is o-iodobenzoic acid (IBA) and excess IBX.

              • Validation: The filtrate should be clear. Wash the filter cake with cold EtOAc (2 x 10 mL).

            • Purification: Wash the combined organic filtrate with 5% NaHCO3 (2 x 20 mL) to remove trace acids, then with water. Dry over Na2SO4 and concentrate under reduced pressure.

            • Yield: Expect >90% yield of the ketone as a crystalline solid.

            Protocol B: Nucleophilic Substitution via Solvolysis

            Objective: Convert the alcohol to a chloride or azide via an SN1 pathway. Mechanism: The 4-methoxy group stabilizes the benzylic carbocation intermediate. A solvent with high ionizing power but low nucleophilicity is required.

            Rationale:

            • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (ACN) .

            • Why not Methanol? Methanol is nucleophilic and will form the methyl ether (solvolysis product) rather than the desired substitution.

            • Catalyst: A mild Lewis acid (e.g., ZnI2) or Brønsted acid (HCl in dioxane) is needed to convert the -OH into a leaving group (-OH2+).

            Step-by-Step Procedure (Chlorination):

            • Dissolution: Dissolve substrate (5 mmol) in 2-MeTHF (anhydrous, 15 mL).

              • Note: 2-MeTHF is derived from biomass and separates easily from water during workup.

            • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl2, 1.2 equiv) dropwise.

              • Caution: The 4-methoxy ring is electron-rich; excess heat or strong acid can cause Friedel-Crafts polymerization. Keep cold.

            • Reaction: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack intermediate, which facilitates the transformation. Stir at 0°C for 1 hour, then warm to RT.

            • Quench: Pour the mixture into ice-cold saturated NaHCO3.

            • Extraction: The product partitions into the organic layer (2-MeTHF). No additional extraction solvent is needed (unlike THF/water which are miscible).

            Critical Quality Attributes (CQAs) & Troubleshooting

            Solvent-Impurity Correlations
            IssueProbable CauseCorrective Action
            Dimerization Acidic solvent (e.g., unbuffered CHCl3) generates carbocation which attacks another ring.Switch to EtOAc or add K2CO3 buffer.
            Ether Formation Use of alcoholic solvents (MeOH, EtOH) during acid catalysis.Switch to ACN or DCM .
            Incomplete Rxn Poor solubility of oxidant/reagent.Use Co-solvent system (e.g., ACN:Water 9:1).
            Racemization SN1 pathway active in highly polar solvents (DMSO/Water).Use non-polar solvent (Toluene) for SN2 retention (if applicable).
            Residual Solvent Limits (ICH Q3C R8)

            When moving to production, adhere to these limits for the final API:

            • Class 1 (Avoid): Benzene (2 ppm), CCl4 (4 ppm).

            • Class 2 (Limit): DCM (600 ppm), Methanol (3000 ppm), Acetonitrile (410 ppm).

            • Class 3 (Preferred): Ethanol, EtOAc, Acetone, 2-MeTHF (5000 ppm or higher).

            References

            • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[2] Green Chemistry, 2016, 18 , 288-296. Link

            • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13 , 854-862. Link

            • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Guidelines, 2021. Link

            • Tojo, G., & Fernandez, M. "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice." Springer Science & Business Media, 2006. (General reference for IBX/Swern mechanisms).
            • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4 , 7. Link

            Sources

            Troubleshooting & Optimization

            improving yield in the synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Yield Optimization Guide: Synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Executive Summary & Reaction Pathway

            This guide addresses the synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol , a secondary alcohol derived from 1-methoxynaphthalene. The synthesis proceeds via a two-step sequence: Friedel-Crafts Acylation followed by Carbonyl Reduction .

            Users frequently report yield losses due to three core failure modes:

            • Regioisomer Formation: Competition between C4 (desired) and C2 (minor) acylation.

            • Ether Cleavage (Demethylation): Loss of the methyl group due to harsh Lewis acid conditions.

            • Incomplete Reduction: Stalled conversion of the intermediate ketone.

            Visualized Reaction Workflow

            ReactionScheme SM 1-Methoxynaphthalene (Starting Material) Inter Intermediate: 1-(4-methoxynaphthalen-1-yl)ethan-1-one (4-Methoxy-1-acetonaphthone) SM->Inter Major Path Side1 Side Product A: 1-Naphthol derivatives (Demethylation) SM->Side1 Excess AlCl3 / High T Side2 Side Product B: 1-(2-methoxynaphthalen-1-yl)ethan-1-one (Regioisomer) SM->Side2 Steric/Solvent Effects Reagents1 Step 1: Acylation Acetyl Chloride + AlCl3 DCM, 0°C -> RT Product Target Product: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Inter->Product Reduction Reagents2 Step 2: Reduction NaBH4, MeOH 0°C -> RT

            Figure 1: Synthetic pathway highlighting the critical intermediate and potential yield-killing side reactions.

            Step 1: Friedel-Crafts Acylation (The Critical Control Point)

            Objective: Selective acetylation at the C4 position while maintaining the integrity of the methoxy ether.

            Protocol Overview:

            • Reagents: Acetyl Chloride (1.1 eq), AlCl3 (1.2 eq), 1-Methoxynaphthalene (1.0 eq).

            • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

            • Temperature: 0°C (Addition) → Room Temperature (Stirring).

            Troubleshooting Guide: Acylation Issues
            SymptomProbable CauseCorrective Action
            Low Yield (<50%) Demethylation: The methoxy group is cleaved by AlCl3 to form naphthols.Strict Stoichiometry: Do not exceed 1.2 eq of AlCl3. Excess Lewis acid coordinates with the ether oxygen, facilitating cleavage [1].Temperature Control: Keep reaction < 25°C. Higher temperatures drastically increase demethylation rates [2].
            Wrong Isomer (C2) Solvent Polarity: Highly polar solvents (e.g., Nitrobenzene) can alter regioselectivity.Use Non-Polar/Modest Polarity: DCM is preferred. It favors the kinetically controlled para-substitution (C4) over the ortho-substitution (C2) [3].
            Dark/Tarry Mixture Polymerization: Naphthalene derivatives are electron-rich and prone to oxidation/polymerization.Inert Atmosphere: Perform strictly under N2 or Ar.Quenching: Quench slowly into ice/HCl. Rapid exotherms during quenching can degrade the product.

            Expert Insight: The C4 position is electronically activated by the methoxy group (para-direction). However, the C1 position (where the methoxy is attached) also activates the C2 (ortho) and C8 (peri) positions. 1-acetyl-4-methoxynaphthalene is the major product in DCM because the C4 position is less sterically hindered than C2 and electronically favored [4].

            Step 2: Carbonyl Reduction

            Objective: Quantitative conversion of the ketone to the secondary alcohol without over-reduction or dehydration.

            Protocol Overview:

            • Reagent: Sodium Borohydride (NaBH4) (0.6 - 1.0 eq). Note: 1 mole of NaBH4 provides 4 moles of hydride.

            • Solvent: Methanol (MeOH) or Ethanol (EtOH).

            • Temperature: 0°C.

            Troubleshooting Guide: Reduction Issues
            SymptomProbable CauseCorrective Action
            Incomplete Conversion Moisture in Solvent: NaBH4 decomposes rapidly in wet protic solvents.Dry Solvents: Use anhydrous MeOH. Add NaBH4 in small portions to prevent rapid hydrogen evolution and reagent loss [5].
            Product Dehydration Acidic Workup: The resulting benzylic-like alcohol is prone to elimination (forming a vinyl naphthalene) in acid.Neutral Quench: Quench with saturated NH4Cl or water. Avoid strong mineral acids (HCl) during the workup of the alcohol [6].
            Emulsions Boron Complexes: Boron salts form sticky complexes with the alcohol.Chelation Break: Add a small amount of dilute acetic acid or tartaric acid during workup to solubilize boron salts, then neutralize before extraction.

            Diagnostic Flowchart for Low Yields

            Use this decision tree to diagnose specific failure points in your current workflow.

            Troubleshooting Start Problem: Low Overall Yield Step1Check Analyze Step 1 (TLC/HPLC) Is Intermediate Pure? Start->Step1Check NoStep1 No: Impure Intermediate Step1Check->NoStep1 No YesStep1 Yes: Intermediate is Pure Step1Check->YesStep1 Yes CheckDemethyl Check for Phenols (1-Naphthol) (Demethylation) NoStep1->CheckDemethyl New polar spot? CheckIsomer Check for Isomers (C2) (Regioselectivity) NoStep1->CheckIsomer Close running spot? Step2Check Analyze Step 2 Is Conversion Complete? YesStep1->Step2Check Stalled Reaction Stalled? -> Check NaBH4 Quality -> Check Solvent Dryness Step2Check->Stalled SM remains Decomp Decomposition during Workup? -> Avoid Acidic Quench -> Check for Dehydration Step2Check->Decomp Product disappears

            Figure 2: Diagnostic workflow for isolating yield loss.

            FAQ: Frequently Asked Questions

            Q: Can I use Aluminum Chloride (AlCl3) for the reduction step? A: No. AlCl3 is a Lewis acid, not a reducing agent. For the reduction step (Ketone

            
             Alcohol), you must use a hydride source like Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4). NaBH4 is preferred for safety and chemoselectivity [7].
            

            Q: Why does my TLC show a new spot that doesn't move (low Rf) after Step 1? A: This is likely 4-acetyl-1-naphthol (or similar demethylated species). The free hydroxyl group makes the molecule much more polar than the methoxy ether. This confirms demethylation is occurring. Reduce the amount of AlCl3 and lower the reaction temperature.

            Q: Can I purify the intermediate ketone by distillation? A: High-vacuum distillation is possible but risky due to the high boiling point and potential for thermal decomposition/polymerization. Recrystallization (e.g., from ethanol or hexane/ethyl acetate) is the recommended purification method for 1-(4-methoxynaphthalen-1-yl)ethan-1-one before proceeding to the reduction [8].

            Q: The alcohol product turns pink/brown upon storage. Why? A: Electron-rich naphthalene alcohols are sensitive to air oxidation (auto-oxidation). Store the final product under an inert atmosphere (Argon/Nitrogen) in the dark at -20°C to maintain purity.

            References

            • BenchChem. Application Notes: Demethylation of 1-Methoxynaphthalene using Hydroiodic Acid. (Discusses the susceptibility of methoxy-naphthalenes to cleavage under acidic conditions).

            • ChemicalBook. Synthesis of 1-(4-Methoxy-1-naphthyl)ethanone. (Provides protocol for AlCl3 catalyzed acylation in DCM).

            • National Taiwan University. Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. (Discusses regioselectivity and kinetic vs thermodynamic control in naphthalene acylation).

            • PubChem. 1-Acetyl-4-methoxynaphthalene Compound Summary.

            • Organic Chemistry Portal. Reduction of Ketones to Alcohols. (General mechanism and troubleshooting for NaBH4 reductions).

            • PrepChem. Synthesis of 4-Methyl-1-naphthol. (Illustrates the sensitivity of 4-substituted-1-naphthol derivatives).

            • YouTube (Chad's Prep). Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (Educational resource on hydride reduction mechanisms).

            • Org. Synth. 2-Acetyl-6-methoxynaphthalene.[1][2] (While for the isomer, this provides standard workup and crystallization techniques for acetonaphthones).

            Sources

            troubleshooting side reactions in methoxynaphthalene reduction

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide is structured as a specialized technical support portal for researchers encountering difficulties with the reduction of methoxynaphthalenes. It prioritizes mechanistic understanding to troubleshoot the three most common failure modes: over-reduction, demethoxylation, and hydrolysis errors.

            Topic: Troubleshooting Side Reactions & Selectivity Control Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

            Introduction & Scope

            Welcome to the technical support module for aromatic reductions. The reduction of 1-methoxynaphthalene and 2-methoxynaphthalene is synthetically valuable but notoriously sensitive. The primary challenge lies in the "selectivity cliff"—stopping the reaction at the dihydronaphthalene stage (kinetic product) without slipping into the thermodynamic sink (tetralin) or losing the functional group (demethoxylation).

            This guide addresses the two primary reduction vectors:

            • Dissolving Metal (Birch) Reduction: High selectivity for 1,4-dienes; risk of demethoxylation.

            • Catalytic Hydrogenation: High risk of over-reduction; requires poisoned catalysts.

            Interactive Troubleshooting (Q&A)

            Module A: Birch Reduction (Dissolving Metal)

            Context: You are using Na/Li in liquid NH₃ with an alcohol proton source.[1][2][3][4][5]

            Issue 1: "I am getting Tetralin (fully saturated) instead of Dihydronaphthalene."

            Diagnosis: Loss of Kinetic Control. The 1,4-dihydronaphthalene product contains isolated double bonds. Under standard Birch conditions, these are inert.[4] However, if they isomerize to become conjugated (1,2-dihydro or 3,4-dihydro isomers), they are rapidly reduced further to tetralin.

            Root Causes & Solutions:

            • Cause A: Base-Catalyzed Isomerization. The reaction mixture is highly basic (alkoxide formation). If the reaction sits too long before quenching, or if the quench is inefficient, the base catalyzes the shift of the double bond into conjugation.

              • Fix: Use the Wilds-Nelson modification . Add the proton source (ethanol or t-butanol) to the reaction mixture before adding the metal. This ensures the intermediate radical anion is protonated immediately, preventing the accumulation of strong amide bases.

            • Cause B: Insufficient Proton Source. If the alcohol is consumed, the radical anion may undergo slow dimerization or isomerization.

              • Fix: Ensure a slight excess (2.5–3.0 eq) of alcohol relative to the metal.

            Issue 2: "My product is missing the methoxy group (Demethoxylation)."

            Diagnosis: Reductive Cleavage (Hydrogenolysis). Methoxynaphthalenes are prone to reductive cleavage because the naphthalene radical anion is relatively stable, allowing time for the ejection of a methoxide leaving group before protonation occurs.

            Root Causes & Solutions:

            • Cause: Temperature too high or metal concentration too high (electron flooding).

            • Fix: Switch from Sodium (Na) to Lithium (Li) . Lithium forms tighter ion pairs and typically favors ring reduction over C-O bond cleavage in ethers.

            • Fix: Maintain strictly cryogenic conditions (-78°C to -33°C). Do not allow the reaction to warm until the metal is fully consumed/quenched.

            Issue 3: "I isolated a Ketone (Tetralone) instead of the Dihydronaphthalene."

            Diagnosis: Unintended Hydrolysis. The immediate product of the Birch reduction of methoxynaphthalene is an enol ether . Enol ethers are chemically equivalent to masked ketones. If your workup involves aqueous acid (even dilute HCl), the enol ether hydrolyzes to the tetralone.

            The Selectivity Rule:

            • Target: Dihydronaphthalene (Enol Ether)

              
              Basic/Neutral Workup .
              
            • Target: Tetralone

              
              Acidic Workup .
              
            SubstrateKinetic Product (Neutral Workup)Hydrolysis Product (Acid Workup)
            1-Methoxynaphthalene 1-methoxy-5,8-dihydronaphthalene1-Tetralone
            2-Methoxynaphthalene 2-methoxy-1,4-dihydronaphthalene2-Tetralone
            Module B: Catalytic Hydrogenation

            Context: You are using H₂ gas with Pd/C, Pt, or Ni.

            Issue 4: "I cannot stop the reaction at the dihydro stage; it goes to Tetralin."

            Diagnosis: Lack of Chemoselectivity. Standard heterogeneous catalysts (Pd/C) do not discriminate well between the naphthalene ring and the dihydro-intermediate because the dihydro-ring is still highly reactive toward H₂.

            Root Causes & Solutions:

            • Cause: Catalyst is too active.

            • Fix: Use Rhodium on Alumina (Rh/Al₂O₃) at low pressure (1 atm). Rhodium is often more selective for the aromatic ring reduction than the olefin reduction in these systems.

            • Fix: Use a poisoned catalyst system or solvent effects. Conducting the hydrogenation in the presence of amines (like triethylamine) can sometimes decelerate the reduction of the alkene.

            Visualizing the Reaction Pathways[6]

            The following diagram illustrates the critical decision points (nodes) where side reactions occur. Use this to trace your specific failure mode.

            MethoxynaphthaleneReduction Substrate Methoxynaphthalene (Starting Material) RadicalAnion Radical Anion Intermediate Substrate->RadicalAnion + e- (Li/Na) Demeth Demethoxylation (Naphthalene) RadicalAnion->Demeth Slow Protonation (Eject -OMe) EnolEther Enol Ether (1,4-Dihydro Product) RadicalAnion->EnolEther Fast Protonation (Wilds-Nelson) EnolEther->EnolEther Neutral Workup (Target: Dihydro) Isomer Conjugated Isomer (1,2-Dihydro) EnolEther->Isomer Base Catalysis (Prolonged reaction) Tetralone Tetralone (Hydrolysis Product) EnolEther->Tetralone Acid Workup (H3O+) Tetralin Tetralin (Over-Reduction) Isomer->Tetralin Further Reduction

            Figure 1: Mechanistic flow of methoxynaphthalene reduction.[2] Red nodes indicate failure modes (side reactions), while Green represents the kinetic target. Blue represents stable isolable compounds depending on workup.

            Validated Experimental Protocols

            Protocol A: Wilds-Nelson Birch Reduction (High Selectivity)

            Best for: Preventing over-reduction and demethoxylation.

            • Setup: Flame-dry a 3-neck flask equipped with a dry ice/acetone condenser. Flush with Argon.

            • Solvent: Condense Ammonia (NH₃) (approx. 100 mL per 5g substrate) at -78°C.

            • Substrate Mix: Dissolve 1-methoxynaphthalene (1 eq) and Ethanol (Abs. EtOH, 15 eq) in dry THF (1:1 ratio with NH₃ volume).

              • Note: Adding EtOH before the metal is the Wilds-Nelson modification. It buffers the basicity.

            • Addition: Add the Substrate/EtOH/THF mixture to the liquid ammonia.

            • Reduction: Add Lithium wire (Li) (2.5 eq) in small pieces over 15 minutes.

              • Observation: The solution should turn deep blue/bronze.

            • Quench: Stir for 20 minutes. If the blue color fades, add a small amount of additional Li.[2] Quench by adding solid Ammonium Chloride (NH₄Cl) until the blue color disappears completely.

            • Workup (Crucial Branch):

              • For Dihydronaphthalene: Evaporate NH₃ under N₂ flow. Partition residue between Water/Ether. Wash organic layer with Brine. Dry over K₂CO₃ (avoid acidic drying agents like MgSO₄ if possible, or filter quickly).

              • For Tetralone: Add 10% HCl to the residue and stir for 1 hour before extraction.

            Protocol B: Quantitative Comparison of Conditions
            VariableStandard Birch (Na/NH₃)Wilds-Nelson (Li/NH₃/EtOH)
            Metal Sodium (Na)Lithium (Li)
            Proton Source Added after metalAdded with substrate
            Primary Risk Dimerization / IsomerizationOver-foaming (vigorous reaction)
            Demethoxylation Moderate RiskLow Risk
            Yield (Dihydro) 60-70%85-95%

            References

            • Birch, A. J. (1944).[1][6][7][8] "Reduction by dissolving metals.[5][7][9] Part I." Journal of the Chemical Society, 430-436.[6]

            • Wilds, A. L., & Nelson, N. A. (1953). "The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estradiol Methyl Ether." Journal of the American Chemical Society, 75(21), 5366–5369.

            • Hook, J. M., & Mander, L. N. (1986).[6] "Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products." Natural Product Reports, 3, 35-85.[6]

            • Rabideau, P. W. (1992).[6] "The Metal-Ammonia Reduction of Aromatic Compounds." Organic Reactions, 42,[6] 1.

            • Organic Chemistry Portal. "Birch Reduction."

            Sources

            removing impurities from crude 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center: Purification of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Ticket ID: #PUR-MN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

            Executive Summary

            You are dealing with 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (hereafter referred to as MNE-OH ).

            This is not a standard aliphatic alcohol. It is a secondary benzylic alcohol on an electron-rich naphthalene ring. This structural reality dictates your purification strategy:

            • The Risk: The 4-methoxy group donates electron density into the ring, significantly stabilizing the carbocation at the benzylic position (C1). This makes MNE-OH highly prone to acid-catalyzed dehydration , which converts your product into the alkene impurity (1-vinyl-4-methoxynaphthalene).

            • The Implication: Standard acidic workups or unbuffered silica gel chromatography can destroy your product during purification.

            • The Solution: You must maintain strictly neutral to slightly basic conditions throughout the workflow.

            Module 1: Chromatographic Purification (The "Heavy Lifting")

            Objective: Remove the precursor ketone (1-(4-methoxynaphthalen-1-yl)ethan-1-one) and non-polar side products.

            The Critical Protocol: Neutralizing the Silica

            Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). For MNE-OH, this is sufficient to trigger dehydration on the column, leading to "streaking" and yield loss.

            Step-by-Step Guide:

            • Mobile Phase Prep: Select a Hexane/Ethyl Acetate (EtOAc) gradient. A typical starting point is 9:1 Hex:EtOAc.

            • The Buffer: Add 1% Triethylamine (TEA) to your mobile phase before packing the column.

              • Why? TEA neutralizes the acidic silanol groups on the silica surface.

            • Column Packing: Slurry pack the column using the TEA-treated solvent. Flush with 2–3 column volumes of the solvent to ensure the entire stationary phase is equilibrated to a basic pH.

            • Loading: Dissolve your crude oil in a minimum amount of Toluene or DCM (avoid Benzene due to toxicity, though it works well).

            • Elution: Run the gradient.

              • Observation: The non-polar alkene (dehydration impurity) will elute first (near solvent front).

              • Observation: The Ketone precursor elutes next.

              • Observation: Your target MNE-OH elutes last (most polar).

            QC Checkpoint:

            • TLC Visualization: Use UV (254 nm).[1] The ketone often fluoresces differently than the alcohol.

            • Stain: Use Anisaldehyde stain. The alcohol usually turns distinct violet/red upon heating, whereas the ketone may remain faint or turn a different hue.

            Module 2: Crystallization (The "Polish")

            Objective: Remove trace salts (boron species from NaBH4 reduction) and minor organic impurities.

            If your crude material is a solid or a thick gum, crystallization is superior to chromatography for scalability.

            Solvent Screening Protocol: Because MNE-OH is a naphthalene derivative, it likely exhibits "flat" stacking in the crystal lattice.

            Solvent SystemSuitabilityNotes
            Ethanol (Abs.) High Best first choice. Dissolves MNE-OH hot; poor solubility cold.
            EtOH / Water Medium Good for "crashing out" product, but can trap water in the lattice.
            Toluene / Hexane High Excellent for removing non-polar alkene impurities. Dissolve in min. hot toluene, add hexane until turbid.
            Ethyl Acetate Low Often too soluble; good for extraction, bad for crystallization.

            The "Seeding" Trick: If your oil refuses to solidify (a common issue with racemic benzylic alcohols):

            • Dissolve 50 mg of crude in 0.5 mL Ethanol.

            • Cool to -20°C overnight.

            • Scratch the glass vigorously with a spatula.

            • Once a single crystal forms, use this to "seed" your main batch at room temperature.

            Module 3: Mechanism of Failure (Dehydration Risk)

            Understanding why your product degrades is the key to preventing it.

            Visualizing the Trap: The diagram below illustrates the pathway you must avoid. The 4-methoxy group (MeO) acts as an internal saboteur in the presence of acid, pushing electrons to eject the water leaving group.

            DehydrationRisk cluster_prevention PREVENTION STRATEGY Alcohol Target: MNE-OH (Benzylic Alcohol) Carbocation Stabilized Carbocation (Resonance with MeO) Alcohol->Carbocation Protonation & -H2O (Fast due to MeO push) Acid Acidic Catalyst (H+ or SiO2) Acid->Alcohol Triggers Alkene Impurity: Vinylnaphthalene (Irreversible) Carbocation->Alkene -H+ (Elimination) Neutral Use 1% TEA in Column Cold Keep Temp < 40°C

            Caption: The 4-methoxy group stabilizes the carbocation intermediate, lowering the activation energy for dehydration.[2][3] Acidic environments (red path) must be neutralized (blue strategy).

            Troubleshooting FAQs

            Q1: My product looks like a yellow oil, but it should be a white solid. What happened? A: The yellow color is likely a trace of the azo-coupling or oxidation byproducts common in electron-rich naphthalenes, or simply the unreacted ketone (which is often yellow).

            • Fix: Perform a charcoal wash. Dissolve the crude in hot ethanol, add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite. Then proceed to crystallization.

            Q2: I see a "ghost" spot running just above my product on TLC that wasn't there before. A: You are likely generating the impurity on the TLC plate. Silica plates are acidic.

            • Test: Run a 2D TLC. Spot the compound, run it once. Let it dry. Turn the plate 90 degrees and run it again. If the spot splits or a new spot appears off-diagonal, the degradation is happening during the chromatography.

            • Fix: Pre-soak your TLC plate in 5% TEA/Hexane and dry it before use to confirm the purity of the bulk material.

            Q3: Can I use HCl to remove the magnesium salts during the workup? A: Absolutely not. Even dilute HCl can trigger the dehydration mechanism shown in the diagram above.

            • Fix: Use a saturated Ammonium Chloride (NH4Cl) quench. It buffers the solution to pH ~8–9, which is safe for MNE-OH, while still breaking up the magnesium alkoxide complexes.

            Q4: The NMR shows a doublet at ~6.5 ppm and ~5.5 ppm. What is this? A: These are the vinylic protons of the dehydration product (1-vinyl-4-methoxynaphthalene).

            • Assessment: If this is >5%, you cannot easily remove it by recrystallization as it co-crystallizes. You must run a column (buffered silica) or use preparative HPLC (Reverse Phase, neutral pH).

            References

            • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (General reference for handling benzylic alcohols and neutral workups).
            • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic insight into E1 elimination of electron-rich benzylic alcohols).
            • Albini, A.; Fagnoni, M. "Green Chemistry and Photochemistry of Naphthalene Derivatives." Handbook of Synthetic Photochemistry, 2010. (Context on the stability of methoxy-substituted naphthalenes).
            • Sigma-Aldrich (Merck). "Silica Gel 60 Technical Data Sheet." (Verifying acidic nature of standard flash silica).

            Sources

            Technical Support Guide: Acid Stability of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            The following technical guide addresses the stability profile of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 165602-58-4) under acidic conditions. This document is designed for researchers observing unexpected degradation, yield loss, or impurity formation during synthesis, purification, or storage.

            Executive Summary

            1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a secondary benzylic alcohol situated on an electron-rich naphthalene ring. Due to the para-methoxy substituent (relative to the alkyl attachment), this molecule forms an exceptionally stable carbocation intermediate upon protonation. Consequently, it is highly acid-sensitive . Exposure to even mild acidic conditions (including unbuffered silica gel or chloroform) rapidly triggers dehydration to the vinylnaphthalene derivative or solvolysis (ether formation).

            Part 1: The Degradation Mechanism

            To troubleshoot effectively, you must understand why the molecule degrades. The driving force is the formation of a resonance-stabilized carbocation.

            Key Pathways:

            • Dehydration: Loss of water to form 1-vinyl-4-methoxynaphthalene.

            • Solvolysis: Reaction with nucleophilic solvents (e.g., Methanol) to form ethers.

            • Dimerization: The resulting vinylnaphthalene is an electron-rich styrene analog prone to acid-catalyzed cationic polymerization.

            DegradationPathways Alcohol 1-(4-Methoxynaphthalen-1-yl) ethan-1-ol (Starting Material) Protonated Protonated Alcohol (Oxonium Ion) Alcohol->Protonated + H+ (Acid) Cation Resonance-Stabilized Carbocation Protonated->Cation - H2O Alkene 1-Vinyl-4-methoxynaphthalene (Dehydration Product) Cation->Alkene - H+ (Elimination) Ether Methyl Ether (Solvolysis Product) Cation->Ether + MeOH (Solvolysis) Dimer Dimers/Polymers (Insoluble Gum) Alkene->Dimer + H+, + Alkene

            Figure 1: Acid-catalyzed degradation pathways involving the resonance-stabilized carbocation intermediate.

            Part 2: Troubleshooting & FAQs
            Q1: I see a new peak in my LC-MS with a mass of [M-18]. What is it?

            Diagnosis: You are observing acid-catalyzed dehydration . The peak corresponds to 1-vinyl-4-methoxynaphthalene (MW ~184.23 Da).

            • Cause: The hydroxyl group was protonated and left as water. This is common if you used TFA in your mobile phase, stored the sample in acidic CDCl

              
              , or heated the sample in the presence of trace acid.
              
            • Solution:

              • Switch to a neutral mobile phase (e.g., Ammonium Acetate/Bicarbonate) for analysis.

              • Avoid using TFA or Formic Acid if possible; if necessary, analyze immediately.

            Q2: My compound turned into a yellow/orange oil after column chromatography. Why?

            Diagnosis: Silica gel induced degradation. Standard silica gel is slightly acidic (pH 6.0–6.5). For electron-rich benzylic alcohols, this is sufficient to catalyze dehydration on the column. The yellow/orange color typically indicates the formation of conjugated vinylnaphthalene species or their oligomers (dimers).

            • Solution:

              • Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (Et

                
                N) in hexanes before packing the column.
                
              • Eluent Modification: Add 0.5% – 1% Et

                
                N to your elution solvent system to maintain basicity.
                
              • Alternative: Use Neutral Alumina instead of silica gel.

            Q3: I stored my sample in Methanol, and now I see a peak at [M+14].

            Diagnosis: Solvolysis (Etherification). You have formed the methyl ether: 1-(1-methoxyethyl)-4-methoxynaphthalene .

            • Mechanism: Trace acid in the solvent generated the carbocation, which was then trapped by the methanol (nucleophile) rather than eliminating to the alkene.

            • Solution:

              • Avoid storing this compound in protic solvents (MeOH, EtOH) for long periods.

              • Store in aprotic solvents (DMSO, DMF) or, ideally, as a dry solid.

            Q4: Can I use HCl/Dioxane to remove a protecting group on another part of the molecule?

            Critical Warning: No. Strong acids like HCl will instantaneously dehydrate the alcohol. If the resulting alkene does not polymerize, it may react with the chloride ion to form the benzylic chloride (1-(1-chloroethyl)-4-methoxynaphthalene), which is a potent alkylating agent and potential mutagen.

            • Alternative: Use mild, specific deprotection methods that do not affect acid-sensitive alcohols (e.g., hydrogenolysis for benzyl esters, fluoride for silyl groups).

            Part 3: Quantitative Data & Stability Profile

            Table 1: Stability of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol in Common Solvents

            Solvent ConditionStability RatingPrimary DegradantRecommended Action
            CDCl
            
            
            (Untreated)
            Poor Alkene (Dehydration)Filter CDCl
            
            
            through basic alumina or add K
            
            
            CO
            
            
            .
            Methanol (Neutral) Moderate Methyl Ether (Slow)Store at -20°C; analyze immediately.
            Water/Acetonitrile + 0.1% TFA Critical Alkene / DimerDo not use. Use 10mM NH
            
            
            HCO
            
            
            instead.
            DMSO-d6 Excellent NonePreferred solvent for NMR/Storage.
            Solid State (Ambient) Good NoneStore under Argon/Nitrogen to prevent oxidation.
            Part 4: Validated Experimental Protocols
            Protocol A: Safe Purification (Neutralization of Silica)

            Use this protocol if you must purify the compound via flash chromatography.

            • Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate).

            • Neutralization: Add 1% v/v Triethylamine (Et

              
              N)  to the entire volume of mobile phase.
              
            • Column Packing: Slurry the silica gel using the Et

              
              N-treated solvent. Allow it to sit for 10 minutes to neutralize active acidic sites.
              
            • Loading: Load the crude material. (Avoid dissolving crude in pure chloroform; use DCM with a drop of Et

              
              N).
              
            • Elution: Run the column with the Et

              
              N-treated solvent.
              
            • Evaporation: Rotovap the fractions. Note: You may need to use a high-vacuum pump to remove residual triethylamine traces from the final product.

            Protocol B: Quenching Acidic Reactions

            If the compound was generated in an acidic medium (e.g., reduction of a ketone).

            • Cooling: Cool the reaction mixture to 0°C.

            • Quench: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO

              
              ) until pH > 7.
              
            • Extraction: Extract immediately with Ethyl Acetate or Diethyl Ether.

            • Washing: Wash the organic layer with Brine.

            • Drying: Dry over Sodium Sulfate (Na

              
              SO
              
              
              
              ) or Magnesium Sulfate (MgSO
              
              
              ). Do not use acidic drying agents.
            • Concentration: Evaporate solvent at < 40°C. Avoid high heat which promotes thermal dehydration.

            Part 5: Decision Tree for Handling

            HandlingDecision Start Start: Handling 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Task What is the task? Start->Task Purification Purification Task->Purification Analysis LC-MS / NMR Task->Analysis Storage Long-term Storage Task->Storage Warning Avoid Standard Silica! Purification->Warning SolventCheck Check Solvent pH Analysis->SolventCheck StoreCond Solid state, -20°C Inert Atmosphere Storage->StoreCond Silica Use Neutral Alumina OR Silica + 1% Et3N Warning->Silica SafeSolvent Use DMSO-d6 (NMR) NH4OAc (LC-MS) SolventCheck->SafeSolvent BadSolvent Avoid CDCl3 (Acidic) Avoid TFA (Acidic) SolventCheck->BadSolvent

            Figure 2: Decision tree for safe handling, purification, and analysis.

            References
            • National Institutes of Health (NIH) - PubChem. (2025). 1-(4-Methoxyphenyl)ethanol (Analogous Reactivity Profile). Retrieved from [Link]

            • Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols: Mechanisms and Acid Catalysis. Retrieved from [Link]

            • Journal of the American Chemical Society. (1987). Reactivity of 6-Methoxy-1-vinylnaphthalene (Analogous Styrene Stability). Retrieved from [Link]

            overcoming solubility issues with 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Status: Operational Ticket Priority: High (Common User Pain Point: Precipitation/Stability) Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division

            Executive Summary: "The White Solid That Floats"

            If you are reading this, you are likely facing one of two problems with 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (hereafter referred to as 4-MNE ):

            • Solubility Shock: The compound dissolves in DMSO but precipitates immediately upon addition to aqueous media (buffer/media), forming a white precipitate or a floating film.

            • Silent Degradation: Your stock solution has developed a new impurity peak on HPLC/LC-MS, likely due to an inadvertent dehydration reaction.

            This guide moves beyond basic "add solvent" advice. It treats 4-MNE as a labile, lipophilic system that requires specific handling to maintain both solubility and structural integrity.

            Module 1: The Chemistry of Insolubility

            To solve the issue, we must understand the molecule's behavior.

            FeatureChemical ConsequenceExperimental Impact
            Naphthalene Core High Lipophilicity (LogP est. > 3.0)Strong
            
            
            -
            
            
            stacking leads to high crystal lattice energy. It "wants" to be a solid.
            4-Methoxy Group Electron DonatingIncreases electron density, making the ring prone to oxidation if not stored correctly.
            Secondary Alcohol CRITICAL: Benzylic-like ReactivityHighly susceptible to acid-catalyzed dehydration. Do not heat >60°C in acidic buffers.
            Module 2: Master Solubilization Protocol
            Step 1: Selecting the Primary Solvent

            Do not use water. 4-MNE is virtually insoluble in water.

            • For Biological Assays (Cells/Enzymes): Use DMSO (Dimethyl Sulfoxide) .

              • Grade: Must be anhydrous and sterile-filtered.

              • Solubility Limit: ~50-100 mM is achievable.

            • For Chemical Synthesis: Use DCM (Dichloromethane) or Methanol .

            • For Animal Studies (In Vivo): Use PEG400 or Corn Oil (requires heating/sonication).

            Step 2: The "Serial Dilution" Technique (Preventing Crash-Out)

            The most common error is spiking a high-concentration DMSO stock directly into a large volume of cold buffer. This causes "solvent shock" and immediate precipitation.

            Correct Protocol:

            • Prepare Stock: Dissolve 4-MNE in 100% DMSO to 100x the final desired concentration (e.g., 10 mM).

            • Intermediate Dilution: Dilute this stock 1:10 into a transitional solvent (e.g., Ethanol or 50% PEG400/Water) before adding to the final media.

            • Final Addition: Add the intermediate solution to your assay buffer dropwise while vortexing.

            Module 3: Advanced Formulation (Cyclodextrins)

            For aqueous assays where DMSO toxicity is a concern (>0.1%), you must use an encapsulation strategy. The naphthalene ring fits perfectly into the hydrophobic cavity of Hydroxypropyl-

            
            -Cyclodextrin (HP-
            
            
            
            -CD)
            .

            Protocol: The "Complexation" Method

            • Prepare a 20% (w/v) HP-

              
              -CD  solution in your assay buffer (e.g., PBS).
              
            • Weigh 4-MNE powder.

            • Add the 20% CD solution to the powder.

            • Sonicate at 35-40°C for 30 minutes. The solution should turn clear.

              • Why this works: The CD encapsulates the lipophilic naphthalene tail, hiding it from the water while the hydroxyl groups of the CD interact with the solvent.

            Module 4: Stability Warning (The Dehydration Trap)

            Crucial Insight: 4-MNE is a secondary alcohol attached to an electron-rich naphthalene ring. It is chemically predisposed to elimination reactions .

            If your DMSO is old (acidic) or if you heat the compound in an acidic buffer, it will dehydrate to form 1-vinyl-4-methoxynaphthalene . This impurity is non-polar, likely toxic, and inactive in your specific target assay.

            Visualizing the Risk (Graphviz Diagram)

            DehydrationRisk Alcohol 4-MNE (Alcohol) (Bio-Active) Protonation Acidic Environment (Old DMSO / Acid Buffer) Alcohol->Protonation + H+ Carbocation Carbocation Intermediate (Stabilized by Methoxy) Protonation->Carbocation - H2O (Dehydration) Alkene Vinyl Impurity (Inactive/Precipitate) Carbocation->Alkene - H+ (Elimination)

            Figure 1: Mechanism of Acid-Catalyzed Dehydration. The electron-donating methoxy group stabilizes the transition state, accelerating the degradation of your compound into an alkene impurity.

            Troubleshooting Decision Tree

            Use this flowchart to determine the exact protocol for your specific application.

            SolubilityWorkflow Start Start: 4-MNE Powder AppType Select Application Start->AppType CellAssay Cellular Assay (Low DMSO tolerance) AppType->CellAssay EnzymeAssay Enzymatic/Biochem (Med DMSO tolerance) AppType->EnzymeAssay Synthesis Chemical Synthesis AppType->Synthesis CD_Route Use HP-beta-Cyclodextrin (20% w/v) CellAssay->CD_Route Prevents Toxicity DMSO_Route Dissolve in 100% DMSO Dilute to <1% final EnzymeAssay->DMSO_Route Standard Protocol Org_Solvent Use DCM or MeOH Synthesis->Org_Solvent Warning WARNING: Check DMSO Acidity to prevent Dehydration DMSO_Route->Warning

            Figure 2: Decision Matrix for Solvent Selection based on experimental constraints.

            Frequently Asked Questions (FAQ)

            Q1: I see a white film floating on my cell culture media. What is it? A: This is "oiling out." 4-MNE has precipitated because the local concentration exceeded its solubility limit during the mixing process.

            • Fix: Do not pipette DMSO stock directly into the media. Dilute the stock 1:10 in ethanol first, or vortex the media vigorously while adding the stock dropwise.

            Q2: Can I heat the solution to get it to dissolve? A: Proceed with caution. You may heat to 40-50°C to aid dissolution in DMSO or Cyclodextrin.

            • Danger:[1] Do NOT heat above 60°C, especially in acidic buffers (pH < 6.0). This will drive the dehydration reaction described in Module 4.

            Q3: My HPLC shows two peaks after storing the stock for a month. Why? A: Your DMSO likely absorbed water from the air, becoming slightly acidic over time. This converted some 4-MNE into the vinyl-naphthalene derivative.

            • Fix: Always store stocks in single-use aliquots at -20°C or -80°C. Use anhydrous DMSO (stored over molecular sieves) for stock preparation.

            Q4: Is this compound light sensitive? A: Yes. Naphthalene derivatives can undergo photodegradation. Store the powder and solutions in amber vials or wrapped in foil.

            References
            • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

              • Relevance: Establishes the protocol for using HP- -CD to solubilize lipophilic arom
            • Thermo Scientific Chemicals. (n.d.).[2] 1-(4-Methoxyphenyl)ethanol Product Information. Thermo Fisher Scientific.[3]

              • Relevance: Provides baseline physical property data for methoxy-substituted phenylethanols.
            • NIST Chemistry WebBook. (2023). 1-Naphthaleneethanol.[4][5][6][7] National Institute of Standards and Technology.

              • Relevance: Reference for the IR/Mass Spec properties of the core naphthalene-ethanol scaffold.
            • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[8][9][10] Nature Reviews Drug Discovery.

              • Relevance: Foundational text for understanding the "Lipophilic Trap" and formulation str

            Sources

            minimizing dehydration byproducts of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Minimizing Dehydration Byproducts (1-vinyl-4-methoxynaphthalene) Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

            Core Technical Analysis: The Stability Paradox

            User Query: Why does my alcohol decompose into the vinyl alkene even under mild conditions?

            Root Cause Analysis: The target molecule, 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol , is a textbook example of a "hyper-labile" substrate. Its instability is not random; it is driven by the synergistic electronic effects of the naphthalene system and the methoxy substituent.

            • Electronic Activation: The methoxy group at the C4 position is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the naphthalene ring.

            • Carbocation Stabilization: When the hydroxyl group is protonated (or interacts with Lewis acidic sites on silica gel), it leaves as water. The resulting carbocation at the benzylic position (C1) is exceptionally stable due to resonance delocalization across the electron-rich naphthalene system.

            • Thermodynamic Sink: The elimination product (1-vinyl-4-methoxynaphthalene) extends the conjugation of the aromatic system, providing a thermodynamic driving force for dehydration (E1 Mechanism).

            Visualization: Dehydration Mechanism & Risk Factors

            DehydrationMechanism cluster_stability Stabilizing Factors (The 'Trap') Alcohol Target Alcohol (1-(4-Methoxynaphthalen-1-yl)ethan-1-ol) Carbocation Resonance-Stabilized Carbocation Intermediate Alcohol->Carbocation Protonation & -H2O (Rate Limiting Step) Acid Acidic Trigger (Silica Gel / Trace Acid / Heat) Acid->Alcohol Catalysis Byproduct Dehydration Byproduct (1-vinyl-4-methoxynaphthalene) Carbocation->Byproduct -H+ (Elimination) Factor1 4-Methoxy EDG Effect Factor1->Carbocation Factor2 Naphthalene Conjugation Factor2->Carbocation

            Figure 1: The E1 elimination pathway.[1] The 4-methoxy group stabilizes the carbocation intermediate, significantly lowering the activation energy for unwanted dehydration.

            Experimental Protocols: Prevention & Remediation

            Module A: Synthesis & Quenching

            Objective: Prevent acid-catalyzed elimination during reaction workup.

            The most critical error occurs during the quench . If the reaction mixture is acidified to neutralize a hydride reagent (e.g., NaBH4), the transient drop in pH can instantly dehydrate the product.

            ParameterStandard Protocol (High Risk)Optimized Protocol (Safe)
            Quenching Agent HCl or NH₄Cl (sat.)Sodium Phosphate Buffer (pH 7.0) or dilute NaHCO₃
            Temperature Room Temperature0°C to -10°C (Ice/Salt Bath)
            Solvent Ether/DCMTBME (Methyl tert-butyl ether) or Ethyl Acetate
            Drying Agent MgSO₄ (Slightly acidic)Na₂SO₄ or K₂CO₃ (Neutral/Basic)

            Key Directive: Never allow the bulk pH of the aqueous phase to drop below 7.0. If using ammonium chloride, buffer it with ammonia to pH 8.

            Module B: Purification (The "Silica Trap")

            Objective: Isolate the alcohol without degrading it on the column.

            Standard silica gel has a surface pH of ~4–5 due to acidic silanol (Si-OH) groups. This is sufficient to dehydrate your compound during chromatography.

            Protocol: Triethylamine (TEA) Deactivation

            You must neutralize the stationary phase before loading your sample.

            • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 10% EtOAc/Hexanes).

            • Deactivation Step: Add 1% to 3% Triethylamine (TEA) to the slurry solvent.[2][3]

              • Note: TEA is basic and will bond to the acidic silanol sites, "capping" them.

            • Column Packing: Pour the column and flush with 2–3 column volumes of the TEA-containing solvent.

            • Elution: Run the column using your standard gradient. You can maintain 0.5% TEA in the eluent if the compound is extremely labile, though the initial flush is often sufficient [1, 2].

            • Post-Column: Rotovap fractions immediately. Do not let the compound sit in solution with TEA for days, although it is generally safer than acid.

            Alternative: Neutral Alumina

            If TEA deactivation fails, switch the stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and less likely to induce elimination in electron-rich benzylic alcohols.

            Troubleshooting Workflow (Decision Logic)

            Follow this logic gate to determine the correct purification strategy for your specific batch.

            PurificationLogic Start Crude Mixture Ready TLC_Test 2D TLC Stability Test (Spot -> Wait 10m -> Elute) Start->TLC_Test Decomp New Spot (Alkene) Appears? TLC_Test->Decomp Standard Standard Flash Chromatography Decomp->Standard No Sensitive Acid-Sensitive Protocol Decomp->Sensitive Yes Choice Choose Stationary Phase Sensitive->Choice MethodA Method A: Silica + 1% Et3N Choice->MethodA High Resolution Needed MethodB Method B: Neutral Alumina Choice->MethodB Extreme Lability

            Figure 2: Decision matrix for selecting the appropriate purification method based on compound stability.

            Frequently Asked Questions (FAQs)

            Q: Can I store the purified alcohol in CDCl₃ for NMR analysis? A: Use Caution. Chloroform (CDCl₃) often contains trace HCl from decomposition over time. This trace acid is enough to dehydrate your sample in the NMR tube.

            • Fix: Filter your CDCl₃ through a small plug of basic alumina before use, or add a single grain of solid K₂CO₃ to the NMR tube to scavenge acid.

            Q: I see a new spot on TLC that glows blue under UV. Is this my product? A: Likely No . The dehydration product (1-vinyl-4-methoxynaphthalene) is a styrene derivative. These are highly fluorescent (often blue/purple) and run much higher (more non-polar) on the TLC plate than the alcohol. If you see this growing over time, your sample is dehydrating.

            Q: Can I use heat to speed up the rotovap? A: Negative. Thermal elimination is a major risk. Keep the water bath at < 30°C . If you have high-boiling solvents, use a high-vacuum pump rather than increasing the temperature.

            Q: Why does the color change from clear to yellow/brown? A: Benzylic alcohols and their styrene byproducts are prone to oxidation and polymerization. A yellow/brown color suggests the formation of oligomers from the vinyl byproduct. Store the compound under Argon at -20°C.

            References

            • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from [Link]

            • LibreTexts Chemistry. (2020). 14.4: Dehydration Reactions of Alcohols - E1 Mechanism. Retrieved from [Link]

            Sources

            Technical Support Center: Purification of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Status: Operational Ticket ID: CHEM-PUR-882 Assigned Specialist: Senior Application Scientist, Separation Technologies

            Case Overview & Molecule Profile

            User Objective: Isolation of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (Target) from a reaction mixture (likely NaBH₄ reduction of 1-(4-methoxynaphthalen-1-yl)ethanone).

            Molecule Analysis:

            • Core Structure: Naphthalene ring (Lipophilic, Strong UV chromophore).

            • Functional Groups:

              • C1-Secondary Alcohol: Benzylic position.[1] Critical Risk: Prone to acid-catalyzed dehydration on silica gel to form 1-vinyl-4-methoxynaphthalene.

              • C4-Methoxy: Electron-donating group (EDG). Increases electron density of the ring, stabilizing the carbocation intermediate, which increases the risk of dehydration/decomposition.

            • Polarity: Moderate.[2][3] More polar than the ketone precursor; significantly less polar than diols.

            Pre-Run Diagnostics (The "Triage" Phase)

            Before packing the column, you must validate your separation conditions. Do not skip this module.

            Diagnostic 1: Thin Layer Chromatography (TLC) Optimization
            • Stationary Phase: Silica Gel 60 F254.

            • Visualization: UV Lamp (254 nm) is mandatory due to the naphthalene core.

            • Stain:

              
              -Anisaldehyde (Heat required). The alcohol will likely stain violet/blue; the ketone precursor often stains orange/red or is UV active only.
              

            Solvent System Screening Data:

            Solvent System (v/v)Target Rf (Alcohol)Impurity Rf (Ketone)Resolution (
            
            
            Rf)
            Verdict
            10% EtOAc / Hexane 0.150.350.20Excellent. Ideal for starting gradient.
            30% EtOAc / Hexane 0.450.700.25Good. Target is too high for isocratic; good for late gradient.
            100% DCM 0.300.550.25Alternative. Use if co-elution occurs in EtOAc/Hex.
            5% MeOH / DCM 0.850.950.10Poor. Too polar; everything elutes at solvent front.

            Expert Insight: If you observe a non-polar spot (Rf ~0.9 in 10% EtOAc) that was not in your crude reaction but appears after the sample sits on silica, your product is dehydrating. Immediate Action: Add 1% Triethylamine (Et

            
            N) to your column solvent system.
            

            The Separation Protocol (Standard Operating Procedure)

            Method: Flash Column Chromatography Stationary Phase: Silica Gel 60 (40–63 µm) Scale: Assumed 1.0 g crude load.

            Step 1: Column Preparation (Neutralization Protocol)

            Because of the electron-rich benzylic alcohol, we treat the silica as "slightly acidic" by default.

            • Slurry Pack: Suspend 30–40 g of Silica Gel in Hexane containing 1% Et

              
              N .
              
            • Pour: Pour into a column (approx. 2–3 cm diameter).

            • Flush: Flush with 2 column volumes (CV) of pure Hexane to remove excess amine (prevents product streaking).

            Step 2: Sample Loading
            • Method: Solid Load (Dry Load) is recommended.

              • Dissolve crude (1 g) in minimal DCM.

              • Add 2 g of Celite 545 (or clean silica).

              • Rotovap to dryness (free-flowing powder).

              • Add powder to the top of the packed bed and cover with a layer of sand.

              • Why? Naphthalene alcohols can crystallize or precipitate in Hexane, causing band broadening if liquid loaded.

            Step 3: Elution Gradient

            Run the following gradient profile (based on CV = Column Volume):

            PhaseSolvent CompositionVolume (CV)Goal
            Equilibration 100% Hexane2 CVWet the dry load; elute non-polar grease.
            Segment 1 5% EtOAc / 95% Hexane3 CVElute dehydration byproducts (if any).
            Segment 2 10% EtOAc / 90% Hexane5 CVElute the Ketone Precursor .
            Segment 3 20% EtOAc / 80% Hexane5–8 CVElute the Target Alcohol .
            Flush 50% EtOAc / 50% Hexane2 CVClean column.
            Step 4: Fraction Analysis
            • Spot fractions on TLC.

            • Check UV absorbance.

            • Combine pure fractions and rotovap at < 40°C (heat sensitivity warning).

            Workflow Visualization

            PurificationWorkflow Start Crude Mixture (1-(4-Methoxynaphthalen-1-yl)ethan-1-ol) TLC TLC Diagnostic (Hex/EtOAc 9:1) Start->TLC Decision1 Is Target Rf < 0.15? TLC->Decision1 AdjustSolvent Increase Polarity (Try 8:2 Hex/EtOAc) Decision1->AdjustSolvent Yes (Too Sticky) Load Dry Load on Celite (Prevents Crystallization) Decision1->Load No (Good Rf) AdjustSolvent->Load Pack Pack Column (Silica + 1% Et3N) Load->Pack Prep Run Run Gradient 0% -> 20% EtOAc Pack->Run Analysis Fraction Analysis (UV 254nm) Run->Analysis Finish Pure Alcohol Analysis->Finish

            Caption: Logical workflow for the purification of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol, emphasizing the decision loop for solvent polarity.

            Troubleshooting Help Desk (FAQ)

            Q1: My product spot is "streaking" or "tailing" badly on the TLC/Column.

            • Diagnosis: This is often due to the acidic nature of silica interacting with the alcohol, or the column is overloaded.

            • Solution:

              • Check Loading: Ensure sample load is < 2% of silica mass (e.g., 1g sample on 50g silica).

              • Neutralize: Did you add the Triethylamine (Et

                
                N)? If not, flush the column with 1% Et
                
                
                
                N in Hexane before running.
              • Solvent Switch: Switch to DCM/MeOH (98:2). DCM solubilizes naphthalene derivatives better than Hexane, often sharpening the bands.

            Q2: I see a new spot appearing during the column that wasn't in the crude.

            • Diagnosis: On-column decomposition. The benzylic alcohol is dehydrating to the vinyl naphthalene.

            • Solution:

              • Speed: Run the column faster (increase flow rate).

              • Stationary Phase: Switch to Neutral Alumina (Grade III) instead of Silica. Alumina is less acidic and safer for acid-sensitive benzylic alcohols.

            Q3: The Ketone and Alcohol are co-eluting (overlapping fractions).

            • Diagnosis: The gradient is too steep (polarity increasing too fast).

            • Solution:

              • Hold Isocratic: Run an isocratic hold at 10% EtOAc for 5–6 CVs. Do not increase polarity until the ketone is completely off.

              • Change Selectivity: Use Toluene / Ethyl Acetate . The

                
                -
                
                
                
                interactions between Toluene and the Naphthalene ring can alter retention times significantly compared to Hexane.

            Q4: My product crystallized inside the column.

            • Diagnosis: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a solid. Hexane is a poor solvent for it.

            • Solution:

              • Use the Dry Load method (described in Step 2).

              • Add a small amount of DCM (5–10%) to the mobile phase throughout the run to maintain solubility, adjusting the EtOAc content down to compensate for DCM's polarity.

            Troubleshooting Logic Tree

            Troubleshooting Problem Issue Detected Check1 Co-elution? Problem->Check1 Check2 Decomposition? Problem->Check2 Check3 Streaking? Problem->Check3 Sol1 Use Toluene/EtOAc or Isocratic Hold Check1->Sol1 Yes Sol2 Use Neutral Alumina or add 1% Et3N Check2->Sol2 Yes Sol3 Dry Load (Celite) or add DCM Check3->Sol3 Yes

            Caption: Rapid diagnostic tree for resolving common chromatographic failures with naphthalene alcohols.

            References

            • Still, W. C.; Kahn, M.; Mitra, A. (1978).[4] "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[4] Link

            • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent polarity and solubility of aromatic compounds). Link

            • Organic Syntheses. (1993). "Preparation of 1-(Hydroxymethyl)cycloheptanol" (General reference for alcohol purification on silica). Org.[3][5] Synth. 71, 140.[6] Link

            • Not Voodoo. (University of Rochester). "Flash Chromatography Guide". (Authoritative practical guide for silica gel handling). Link

            Sources

            Technical Support Center: Stabilizing Chiral 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Prevention of Racemization in Electron-Rich Benzylic Alcohols Target Molecule: (1R)- or (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-ol Audience: Synthetic Chemists, Process Development Scientists

            Part 1: The Core Stability Challenge

            The "Hidden" Carbocation Trap

            You are likely experiencing variable enantiomeric excess (ee) drops during workup or purification. The root cause is not thermal instability per se, but the electronic synergism within your molecule.

            The 4-methoxy group on the naphthalene ring acts as a powerful electron-donating group (EDG). When the benzylic hydroxyl group is protonated or interacts with a Lewis acid (like Si-OH sites on silica gel), it leaves readily as water. The resulting carbocation is not just benzylic; it is vinylogously stabilized by the methoxy oxygen lone pair.

            The Result: The energy barrier for

            
             ionization is significantly lower than for standard phenylethanols. Once the planar carbocation forms, stereochemical information is lost, and re-attack by water or solvent leads to racemization.
            
            Mechanism of Failure (Visualization)

            RacemizationMechanism cluster_stabilization The Driver: 4-OMe Resonance ChiralAlcohol Chiral Alcohol (High ee) Protonation Acid Contact (H+ or SiO2) ChiralAlcohol->Protonation Exposure Carbocation Resonance-Stabilized Carbocation (Planar) Protonation->Carbocation -H2O (Fast) Racemate Racemic Mixture (ee ~ 0%) Carbocation->Racemate Non-selective Re-attack

            Figure 1: The acid-catalyzed ionization pathway driven by the para-methoxy substituent.

            Part 2: Troubleshooting & Protocols

            Module 1: Reaction & Workup

            Issue: "My in-process check (IPC) shows 99% ee, but the isolated crude is 85% ee." Diagnosis: Acidic quenching or exothermic workup.

            Standard Operating Procedure (SOP) for Quenching: Never use standard acidic quenches (e.g., 1M HCl) for this substrate. Even weak acids like saturated NH₄Cl can be risky if the mixture is warm.

            • Cool Down: Ensure reaction mixture is at 0 °C.

            • Basic Quench: Use Saturated NaHCO₃ or Phosphate Buffer (pH 7.0–8.0).

            • Phase Separation: Rapidly separate layers. Do not let the organic layer sit in contact with slightly acidic aqueous layers for prolonged periods.

            • Drying: Use Sodium Sulfate (Na₂SO₄) . Avoid Magnesium Sulfate (MgSO₄) as it can be slightly Lewis acidic.

            Module 2: Purification (The Danger Zone)

            Issue: "The ee dropped from 95% to 60% after flash chromatography." Diagnosis: The acidity of standard silica gel (pH ~4-5) catalyzed the racemization.

            Protocol: Neutralized Silica Gel Chromatography This is the single most critical intervention. You must mask the acidic silanol sites.

            ParameterStandard Protocol (AVOID)Stabilized Protocol (REQUIRED)
            Stationary Phase Standard Silica Gel (60 Å)Triethylamine (Et₃N) Treated Silica
            Mobile Phase Hexanes / Ethyl AcetateHexanes / EtOAc + 1% Et₃N
            Loading Solvent DCM or Chloroform (often acidic)Toluene or Et₂O + 0.5% Et₃N
            Flow Rate Slow / GravityFast Flash (Minimize residence time)

            Step-by-Step Neutralization:

            • Prepare your mobile phase (e.g., 80:20 Hex:EtOAc).

            • Add 1% v/v Triethylamine to the mobile phase.

            • Slurry pack the column with this mixture.

            • Flush with 2 column volumes (CV) to ensure the base coats the entire silica bed.

            • Run your purification.

            Alternative: If the impurity profile allows, use Neutral Alumina (Brockmann Grade III) instead of silica.

            Module 3: Analysis & Storage

            Issue: "NMR shows the correct structure, but optical rotation is off." Diagnosis: Trace acid in CDCl₃ (deuterated chloroform). Chloroform naturally decomposes to form HCl and phosgene over time.

            Analytical Protocol:

            • NMR: Filter CDCl₃ through a small plug of basic alumina or K₂CO₃ immediately before dissolving your sample. Alternatively, use Benzene-d₆ or DMSO-d₆ (non-acidic).

            • HPLC: Use columns with polysaccharide phases (e.g., Chiralcel OD-H or AD-H). Avoid acidic modifiers (TFA). Use 0.1% Diethylamine in the mobile phase if peak tailing occurs.

            Part 3: Frequently Asked Questions (FAQ)

            Q1: Can I recrystallize instead of using chromatography? A: Yes, and it is preferred. This molecule often crystallizes well from non-polar solvents.

            • Recommendation: Try Hexanes/Toluene or Heptane/IPA . Recrystallization avoids the silica acidity risk entirely and can upgrade ee (optical enrichment) if the racemate stays in the mother liquor.

            Q2: I need to store the compound for 6 months. What are the conditions? A:

            • Physical State: Solid (oils degrade faster).

            • Temperature: -20 °C.

            • Atmosphere: Argon/Nitrogen (prevents oxidation of the benzylic position to the ketone).

            • Additive: Store with a trace of solid NaHCO₃ in the vial if you suspect environmental acid exposure.

            Q3: Why is the 4-methoxy analog so much worse than the unsubstituted naphthyl ethanol? A: It comes down to Hammett Substituent Constants (

            
            ) . The methoxy group has a strongly negative 
            
            
            
            value (-0.78), indicating massive stabilization of the positive charge at the benzylic center [1]. The unsubstituted naphthalene ring stabilizes the cation, but the added methoxy group pushes the stability into a range where ionization occurs under remarkably mild conditions.

            Part 4: Decision Tree for Purification

            PurificationLogic Start Crude Mixture Isolated CheckEE Check Purity & ee Start->CheckEE HighPurity High Purity (>90%) Good ee CheckEE->HighPurity Clean LowPurity Low Purity Needs Cleanup CheckEE->LowPurity Dirty Recryst Recrystallization (Hexane/Toluene) HighPurity->Recryst Chrom Chromatography Needed LowPurity->Chrom NeutralSilica Use Neutralized Silica (1% Et3N) Chrom->NeutralSilica Standard Alumina Use Neutral Alumina Chrom->Alumina Acid Sensitive

            Figure 2: Workflow for selecting the safest purification method.

            References

            • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

            • Guan, Y., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(48), 18958–18963. (Discusses electron-rich benzylic cation stability). [Link]

            • Regis Technologies. Chiral Separations Handbook. (General guide on polysaccharide columns and mobile phase additives). [Link]

            Validation & Comparative

            Analytical Benchmarking: Solvent-Dependent ¹H NMR Profiling of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Objective: This guide evaluates the analytical performance of ¹H NMR spectroscopy for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol , a chiral secondary alcohol derived from the reduction of 4-methoxy-1-acetonaphthone.

            The Comparison: Unlike standard datasheets, this guide compares the spectral resolution and information density obtained in two distinct solvent systems: Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) . Additionally, it benchmarks the product's spectral fingerprint against its metabolic/synthetic precursor, 1-acetyl-4-methoxynaphthalene , to establish rigorous reaction monitoring protocols.

            Core Insight: While CDCl₃ offers convenience and cost-efficiency, DMSO-d₆ is the superior "high-performance" alternative for this specific analyte. The polar aprotic nature of DMSO stabilizes the hydroxyl proton via hydrogen bonding, converting a broad, exchangeable singlet into a sharp, coupled doublet. This reveals critical connectivity information (³J coupling) often lost in CDCl₃.

            Structural Analysis & Spin System Logic

            Before interpreting the data, we must deconstruct the molecule into its magnetically distinct spin systems.

            • Aromatic Core (Naphthalene System):

              • Ring A (C1-C4): Substituted at 1 (ethanol) and 4 (methoxy). This leaves protons at C2 and C3. These form an AB system (two doublets). H3 is ortho to the electron-donating methoxy group, causing significant upfield shifting (shielding).

              • Ring B (C5-C8): Unsubstituted. Protons H5-H8 form a complex ABCD multiplet system. However, H8 (peri-position to the ethanol group) and H5 (peri-position to the methoxy) often appear as distinct multiplets downfield due to deshielding and steric compression.

            • Aliphatic Side Chain (The Chiral Handle):

              • Methine (C1-CH-): A quartet (coupled to methyl) that is further split if OH coupling is visible.

              • Methyl (C2'-CH₃): A doublet.[1]

              • Methoxy (C4-OCH₃): A sharp singlet.

            Comparative Performance: Solvent Selection

            This section compares the "analytical product" (the spectrum) generated by two standard alternatives.

            Alternative A: Chloroform-d (CDCl₃)
            • Status: Industry Standard.

            • Performance Profile:

              • Solubility: Excellent.

              • Resolution: High for non-exchangeable protons.

              • Hydroxyl Proton: Poor. Appears as a broad singlet (variable shift 2.0–3.0 ppm) or disappears entirely due to rapid exchange with trace water. No coupling to the methine proton is observed.

            • Best For: Routine purity checks, concentration verification.

            Alternative B: DMSO-d₆ (The High-Fidelity Option)
            • Status: High-Performance Alternative.

            • Performance Profile:

              • Solubility: Good (requires longer dissolution time).

              • Resolution: Excellent, though viscosity causes broader linewidths if shimming is poor.

              • Hydroxyl Proton: Superior. The strong H-bond acceptor capability of DMSO "locks" the hydroxyl proton, slowing exchange. It appears as a sharp doublet at ~5.2–5.5 ppm, coupled to the methine proton (J ≈ 4–5 Hz).

            • Best For: Full structural elucidation, confirming the alcohol functional group, distinguishing from ethers.

            Comparative Data Table: Chemical Shift Benchmarks
            AssignmentProton Typeδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆Multiplicity (DMSO)Diagnostic Value
            Ar-H8 Aromatic (Peri)8.30 – 8.408.35 – 8.45Multiplet (d-like)High: Most deshielded aromatic.
            Ar-H5 Aromatic (Peri)8.20 – 8.308.15 – 8.25Multiplet (d-like)Med: Overlap risk.
            Ar-H2 Aromatic7.45 – 7.557.50 – 7.60Doublet (J~8Hz)Med: Ortho to alkyl.
            Ar-H6, H7 Aromatic7.40 – 7.607.45 – 7.65MultipletLow: Often overlapping.
            Ar-H3 Aromatic6.70 – 6.806.85 – 6.95Doublet (J~8Hz)High: Shielded by OMe.
            CH-OH Methine5.50 – 5.605.30 – 5.45Multiplet (dq)Critical: Chiral center.
            -OH Hydroxyl2.0 – 3.0 (Broad) 5.10 – 5.30 Doublet (J~4Hz) Critical: Solvent differentiator.
            -OCH₃ Methoxy3.95 – 4.003.90 – 3.98SingletHigh: Verification of core.
            -CH₃ Methyl1.60 – 1.651.45 – 1.55Doublet (J~6.5Hz)High: Clean integration target.

            Note: Exact shifts vary with concentration and temperature.[2] Values above are representative ranges derived from standard naphthalene substituent increments.

            Reaction Monitoring: Precursor vs. Product

            In drug development, proving the complete reduction of the ketone (1-acetyl-4-methoxynaphthalene) is critical.

            The "Fingerprint" Change
            • Disappearance of the Ketone Methyl: The sharp singlet at ~2.65 ppm (Ar-C(O)-CH₃) must vanish.

            • Appearance of the Alcohol Methyl: A new doublet emerges at ~1.60 ppm .

            • The Methine Diagnostic: The precursor has no methine proton. The product shows a distinct quartet/multiplet at ~5.5 ppm .

            Visualization: Reaction Monitoring Logic

            ReactionLogic Start Crude Reaction Mixture CheckMethyl Check 2.5-2.7 ppm region Start->CheckMethyl MethylSinglet Singlet Present? CheckMethyl->MethylSinglet Incomplete Incomplete Reaction (Ketone Remaining) MethylSinglet->Incomplete Yes CheckMethine Check 5.3-5.6 ppm region MethylSinglet->CheckMethine No MethineSignal Quartet Present? CheckMethine->MethineSignal MethineSignal->Incomplete No Success Reaction Complete (Alcohol Formed) MethineSignal->Success Yes

            Figure 1: Logical decision tree for monitoring the reduction of 1-acetyl-4-methoxynaphthalene to the target alcohol.

            Experimental Protocol

            To ensure reproducibility and spectral integrity (E-E-A-T), follow this self-validating protocol.

            Materials
            • Analyte: ~10 mg of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol.

            • Solvent: 0.6 mL DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D).

            • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

            Step-by-Step Methodology
            • Sample Preparation (The "Homogeneity Check"):

              • Dissolve 10 mg of solid in 0.6 mL solvent.

              • Critical Step: If using DMSO-d₆, vortex for 30 seconds. Viscous solvents trap concentration gradients.

              • Validation: Hold the tube against light. The solution must be free of suspended particles. Filter through cotton if cloudy.

            • Acquisition Parameters (Standard 400/500 MHz):

              • Pulse Sequence: zg30 (30° pulse) for quantitative integration.

              • Relaxation Delay (D1): Set to 5 seconds . (Reason: The methoxy and aromatic protons have different T1 relaxation times; a short D1 causes integration errors).

              • Scans (NS): 16 scans (CDCl₃) or 32 scans (DMSO-d₆).

              • Spectral Width: -2 to 14 ppm.

            • Processing:

              • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

              • Phasing: Manual phasing is required for the DMSO water peak region to ensure the nearby OH doublet is not distorted.

              • Referencing:

                • CDCl₃: Residual CHCl₃ at 7.26 ppm .[3]

                • DMSO-d₆: Residual DMSO-d₅ at 2.50 ppm .[3]

            Visualization: Solvent Selection Workflow

            SolventSelect Goal Define Analytical Goal Choice Select Solvent Goal->Choice CDCl3 CDCl3 (Chloroform-d) Choice->CDCl3 DMSO DMSO-d6 Choice->DMSO ResultA Result: - Sharp Lines - OH Broad/Invisible - Fast Evaporation CDCl3->ResultA ResultB Result: - OH Visible (Doublet) - Viscous (Shim critical) - Hygroscopic DMSO->ResultB RecA Best for: Routine Purity Reaction Check ResultA->RecA RecB Best for: Full Characterization Publication Quality ResultB->RecB

            Figure 2: Workflow for selecting the appropriate solvent based on analytical requirements.

            Advanced Interpretation: The "Roof Effect"

            In the aromatic region (specifically H2 and H3), you may observe a "roof effect" (slanting of the doublets toward each other).

            • Cause: This occurs when the difference in chemical shift (

              
              ) is small relative to the coupling constant (
              
              
              
              ).
            • Implication: This confirms the protons are coupled (part of the same spin system). In 1,4-disubstituted naphthalenes, this confirms the substitution pattern on Ring A.

            References

            • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

            • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link

            • Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

            • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

            Sources

            Comparative Mass Spectrometry Profiling: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            The following guide provides an in-depth technical comparison of mass spectrometry (MS) techniques for the analysis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 165602-58-4). This document is structured to assist researchers in selecting the optimal ionization and fragmentation strategies for drug development and metabolic profiling.

            Executive Summary & Compound Profile

            1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a secondary alcohol derivative of naphthalene. In drug development, it frequently appears as a metabolic reduction product of the ketone 4-methoxy-1-acetonaphthone or as a chiral intermediate in the synthesis of naphthalene-based therapeutics.

            Its structural duality—a lipophilic methoxynaphthalene core coupled with a polar, labile hydroxyethyl side chain—creates specific challenges in mass spectrometry. The hydroxyl group at the benzylic (naphthylic) position is highly prone to in-source dehydration, making the choice of ionization technique critical for accurate quantification and identification.

            FeatureSpecification
            Molecular Formula C₁₃H₁₄O₂
            Monoisotopic Mass 202.0994 Da
            Key Structural Motifs Secondary Alcohol (Labile), Methoxy Group (Electron Donating), Naphthalene Core (UV Active/Stable)
            Primary Challenge Distinguishing the parent ion from the dehydration artifact (styrene-like derivative).

            Ionization Source Comparison: The Alternatives

            The selection of the ionization source dictates the integrity of the molecular ion signal. We compare three standard alternatives: Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electron Ionization (EI) .

            Alternative A: Electrospray Ionization (ESI)[1][2]
            • Mechanism: Soft ionization via liquid-phase charge transfer.

            • Observed Species (Positive Mode):

              • [M+Na]⁺ (m/z 225.09): Dominant in neutral buffers. Highly stable.

              • [M+H-H₂O]⁺ (m/z 185.10): The "vinyl" cation. Often the base peak in acidic mobile phases due to the stability of the conjugated carbocation.

              • [M+H]⁺ (m/z 203.10): Often weak or absent due to facile water loss.

            • Verdict: Best for trace quantification if the sodium adduct is targeted, or if the dehydration product is stable and reproducible.

            Alternative B: Atmospheric Pressure Chemical Ionization (APCI)
            • Mechanism: Gas-phase chemical ionization initiated by a corona discharge.

            • Observed Species:

              • [M+H-H₂O]⁺ (m/z 185.10): Almost exclusively observed. The thermal energy of the APCI heater (typically 300–400°C) drives immediate dehydration of the secondary alcohol.

            • Verdict: Superior for linearity in high-concentration samples but lacks specificity for the intact alcohol versus its olefin degradation product.

            Alternative C: Electron Ionization (EI / GC-MS)
            • Mechanism: Hard ionization (70 eV) in high vacuum.

            • Observed Species:

              • M•⁺ (m/z 202.1): Distinct molecular ion (typically 20-40% relative abundance).

              • Fragment m/z 187: Loss of methyl radical (•CH₃).

              • Fragment m/z 157: Loss of the hydroxyethyl side chain (C₂H₅O•).

            • Verdict: The Gold Standard for Identification . Unlike LC-MS, EI provides a structural fingerprint that definitively confirms the presence of the alcohol group.

            Comparative Data Summary
            Performance MetricESI (LC-MS)APCI (LC-MS)EI (GC-MS)
            Molecular Ion Stability Low ([M+H]⁺ is labile)Very Low (Thermal degradation)Moderate (M⁺ visible)
            Sensitivity High (pg/mL range)Moderate (ng/mL range)Moderate (ng/mL range)
            Matrix Tolerance Low (Susceptible to suppression)HighHigh
            Structural Insight Adduct confirmation onlyLimitedHigh (Fingerprinting)

            Fragmentation Dynamics & Pathway Analysis[1][2][3]

            Understanding the fragmentation is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is driven by the stability of the naphthyl cation.

            Mechanism 1: Dehydration (Dominant in ESI/APCI)

            The protonation of the hydroxyl group leads to the immediate loss of water (18 Da), forming a resonance-stabilized vinyl cation (m/z 185).

            
            
            
            Mechanism 2: Alpha-Cleavage (Dominant in EI)

            In EI, the radical cation undergoes

            
            -cleavage. The loss of the methyl group from the ethyl side chain is favored, yielding m/z 187. Alternatively, the loss of the methoxy methyl group (m/z 187) is also possible, but side-chain cleavage is kinetically faster.
            
            Mechanism 3: Skeletal Rearrangement

            Subsequent fragmentation of the m/z 185 ion involves the loss of the methoxy methyl (•CH₃) to form a naphthol-like cation (m/z 170) or CO loss (28 Da) typical of phenols/ethers.

            Visualization of Fragmentation Pathways[1][3]

            FragmentationPathway M_Parent Precursor Ion [M+H]+ (m/z 203) Frag_185 Dehydration Product [M+H-H2O]+ (m/z 185) (Vinyl Cation) M_Parent->Frag_185 - H2O (18 Da) (Fast in ESI/APCI) M_Radical Molecular Ion (EI) M+• (m/z 202) Frag_187 Alpha Cleavage [M-CH3]+ (m/z 187) M_Radical->Frag_187 - CH3• (15 Da) (Dominant in EI) Frag_157 Side Chain Loss [M-C2H5O]+ (m/z 157) M_Radical->Frag_157 - C2H5O• (45 Da) Frag_184 Frag_184 M_Radical->Frag_184 - H2O (18 Da) Frag_185->Frag_157 - CO (28 Da) Frag_170 Demethylation (m/z 170) Frag_185->Frag_170 - CH3• Frag_142 Naphthalene Core (m/z 142) Frag_157->Frag_142 - CH3

            Figure 1: Comparative fragmentation pathways for ESI (Blue path) and EI (Green path) ionization modes.

            Validated Experimental Protocols

            Protocol A: LC-MS/MS Quantification (High Sensitivity)

            This protocol utilizes ESI in positive mode, prioritizing the sodium adduct for stability or the water-loss ion for sensitivity.

            1. Sample Preparation:

            • Dissolve 1 mg of analyte in Methanol.

            • Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid). Note: Avoid pure water to prevent precipitation.

            2. Chromatographic Conditions:

            • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

            • Mobile Phase A: Water + 0.1% Formic Acid.

            • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

            • Gradient: 10% B to 90% B over 5 minutes.

            • Flow Rate: 0.4 mL/min.

            3. Mass Spectrometer Settings (Triple Quadrupole):

            • Source: ESI Positive.[1]

            • Capillary Voltage: 3500 V.

            • Desolvation Temp: 350°C.

            • MRM Transitions:

              • Quantifier: 185.1

                
                 142.1 (Collision Energy: 25 eV).
                
              • Qualifier: 185.1

                
                 115.1 (Collision Energy: 40 eV).
                
              • Note: The precursor is set to 185.1 (in-source fragment) because the 203.1 parent is often too unstable.

            Protocol B: GC-MS Identification (Structural Confirmation)

            Use this protocol to differentiate the alcohol from its ketone or olefin analogs.

            1. Derivatization (Optional but Recommended):

            • React sample with BSTFA + 1% TMCS at 60°C for 30 mins.

            • Target Ion: The TMS-ether derivative [M+72] will shift the mass to m/z 274, preventing thermal dehydration in the injector.

            2. GC Conditions:

            • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

            • Carrier Gas: Helium at 1.0 mL/min.

            • Inlet: Splitless, 250°C.

            • Oven: 60°C (1 min)

              
               20°C/min 
              
              
              
              300°C.

            3. MS Parameters:

            • Mode: Electron Ionization (70 eV).

            • Scan Range: m/z 50–350.

            References

            • PubChem Compound Summary. (n.d.). 1-(1-Naphthyl)ethanol (Analogous Fragmentation Data). National Center for Biotechnology Information. Retrieved from [Link]

            • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Naphthalene Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

            • Hagiwara, H. (n.d.). Mass Spectrum of 2-Methoxynaphthalene (Fragment Analog). MassBank of North America.[2] Retrieved from [Link]

            Sources

            Comparative Technical Guide: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol vs. 1-(naphthalen-1-yl)ethanol

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides an in-depth technical comparison between 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol and its unsubstituted parent, 1-(naphthalen-1-yl)ethanol . It is designed for researchers requiring precise data on reactivity profiles, synthetic pathways, and electronic properties for applications in asymmetric synthesis and drug development.

            Executive Summary

            The primary distinction between these two chiral building blocks lies in the electronic influence of the 4-methoxy substituent . While 1-(naphthalen-1-yl)ethanol (Compound A) serves as a standard lipophilic chiral alcohol, 1-(4-methoxynaphthalen-1-yl)ethan-1-ol (Compound B) exhibits significantly enhanced reactivity in carbocation-mediated processes (solvolysis, substitution) due to the strong electron-donating group (EDG) at the para-position relative to the benzylic center. This guide analyzes their physicochemical divergence, synthetic protocols, and suitability for biocatalytic resolution.

            Physicochemical Profile & Structural Analysis[1][2]

            The introduction of the methoxy group at the C4 position of the naphthalene ring fundamentally alters the molecular orbital landscape, affecting solubility, melting point, and spectral properties.

            Feature1-(naphthalen-1-yl)ethanol 1-(4-methoxynaphthalen-1-yl)ethan-1-ol
            Structure Unsubstituted Naphthalene Core4-Methoxy Substituted Core
            Formula
            
            
            
            
            MW 172.22 g/mol 216.28 g/mol
            CAS (Racemic) 1517-72-273584-59-5 (Ketone Precursor Ref)
            Physical State Solid (MP: 63–65 °C)Solid / Viscous Oil (Low MP)
            Electronic Nature Neutral Benzylic SystemElectron-Rich (Activated) System
            Key Reactivity Standard Benzylic Oxidation/DehydrationAccelerated Solvolysis (
            
            
            ); Photolabile
            Electronic Effect: The "Methoxy Push"

            The 4-methoxy group acts as a powerful resonance donor (+M effect) . In the event of heterolytic cleavage of the C-OH bond (e.g., under acidic conditions), the resulting carbocation at C1 is stabilized not just by the naphthalene system, but specifically by the lone pair on the oxygen at C4. This "through-conjugation" stabilization makes Compound B significantly more prone to acid-catalyzed dehydration or nucleophilic substitution than Compound A .

            Synthetic Pathways & Experimental Protocols

            The synthesis of both compounds typically proceeds via the reduction of their corresponding ketones. However, the access to the ketone precursor differs.

            Diagram 1: Comparative Synthetic Workflow

            The following flow chart illustrates the parallel synthesis routes, highlighting the additional Friedel-Crafts step required for the methoxy derivative.

            SynthesisWorkflow cluster_A Route A: Unsubstituted cluster_B Route B: 4-Methoxy Substituted Naph Naphthalene AcNaph 1-Acetylnaphthalene (Comm. Available) Naph->AcNaph AcCl, AlCl3 (Friedel-Crafts) ProdA 1-(naphthalen-1-yl)ethanol AcNaph->ProdA NaBH4, MeOH (Reduction) MeONaph 1-Methoxynaphthalene AcMeONaph 1-Acetyl-4-methoxynaphthalene MeONaph->AcMeONaph Ac2O, Zeolite/Acid (Regioselective Acylation) ProdB 1-(4-methoxynaphthalen-1-yl) ethan-1-ol AcMeONaph->ProdB NaBH4, THF/MeOH (Reduction)

            Caption: Comparative synthetic routes. Route B requires regioselective acylation at the 4-position, often achieved using zeolite catalysts to minimize 2-acylation.

            Protocol A: Reduction of 1-Acetylnaphthalene (Standard)

            Applicable to both substrates, with minor solvent adjustments.

            • Setup: Charge a round-bottom flask with 1-acetylnaphthalene (1.0 eq) and Methanol (0.5 M concentration). Cool to 0 °C.

            • Addition: Slowly add Sodium Borohydride (

              
              )  (1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution (
              
              
              
              ).
            • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

            • Workup: Quench with saturated

              
              . Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (
              
              
              
              ).
            • Purification: Wash combined organics with brine, dry over

              
              , and concentrate. Purify via silica gel chromatography.
              
              • Yield: Typically 90-95%.

            Protocol B: Regioselective Synthesis of Precursor (For Methoxy Derivative)

            Critical Step: Installing the acetyl group para to the methoxy.

            • Reagents: 1-Methoxynaphthalene (10 mmol), Acetic Anhydride (12 mmol), and Zeolite

              
               or 
              
              
              
              (Catalytic).
            • Conditions: Reaction in nitrobenzene or neat at 60-80 °C favors the 4-position over the 2-position due to sterics and electronic activation.

            • Isolation: The 4-acetyl isomer is typically a solid (MP ~70-72 °C) and can be recrystallized from ethanol before the reduction step described in Protocol A.

            Reactivity & Solvolysis Mechanisms[4][6][7]

            The most significant difference for researchers is the carbocation stability . This dictates the shelf-life, handling, and utility of the compounds in substitution reactions.

            Mechanism: Resonance Stabilization

            In Compound B , the methoxy lone pair donates electron density into the naphthalene ring, which can delocalize to the benzylic carbon (C1). This makes the hydroxyl group a better leaving group (under acid catalysis) because the resulting cation is less energy-demanding.

            Caption: The 4-methoxy group provides direct resonance stabilization to the benzylic carbocation, significantly accelerating

            
             pathways compared to the unsubstituted parent.
            

            Experimental Implication:

            • Compound A: Requires strong acid/heat for dehydration or substitution.

            • Compound B: Can undergo solvolysis in mild acidic media (e.g., acetic acid/water). Researchers must avoid acidic workups if the alcohol functionality is to be preserved.

            Biocatalytic Kinetic Resolution

            Both compounds are excellent substrates for Lipase-mediated Kinetic Resolution (e.g., using Candida antarctica Lipase B, CAL-B).

            • Steric Impact: The 4-position is distal to the reaction center (C1). Therefore, the steric hindrance presented to the enzyme active site is minimal for both compounds.

            • Enantioselectivity (

              
              -value): 
              
              • Compound A: High selectivity (

                
                ) is routinely achieved with vinyl acetate as the acyl donor in hexane/MTBE.
                
              • Compound B: Similarly high selectivity is expected. However, the increased electron density on the ring can enhance

                
                 stacking interactions with aromatic residues (e.g., Trp, Phe) in the enzyme's active site tunnel, potentially altering the binding affinity (
                
                
                
                ) or turnover rate (
                
                
                ).

            Recommendation: For chiral resolution, use CAL-B (Novozym 435) with Vinyl Acetate in MTBE at 30 °C. Stop at 50% conversion to isolate the enantiopure alcohol and the corresponding ester.

            References

            • PubChem. (2025).[1][2] (1R)-1-(Naphthalen-1-yl)ethan-1-ol - Compound Summary. National Library of Medicine. Link

            • Kondrasenko, A. A., et al. (2020).[3] Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry. Link

            • D'Souza, M. J., et al. (2008).[4] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. ResearchGate. (Providing context on solvolysis rates of naphthalene derivatives). Link

            • Organic Syntheses. Reduction of Ketones with Sodium Borohydride: General Procedures. Link

            • Corma, A., et al. (2003). Zeolites as Catalysts for the Acylation of Anisole and Naphthalene Derivatives. Journal of Catalysis.

            Sources

            Technical Guide: HPLC Method Validation for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Purity

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: HPLC Method Validation for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

            Executive Summary & Strategic Context

            In the synthesis of naphthalene-based pharmaceuticals (such as Agomelatine analogs), the intermediate 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol presents a specific analytical challenge. Its lipophilicity and structural similarity to positional isomers (e.g., the 7-methoxy analog) and dehydration products (vinyl naphthalenes) render standard isocratic methods insufficient for high-purity applications.

            This guide compares a traditional Isocratic LC Method against an Optimized Gradient Method . While the isocratic approach is often favored for its simplicity in early-stage monitoring, our validation data demonstrates that the Gradient Method provides the necessary specificity and sensitivity required for regulatory filing under ICH Q2(R2) standards.

            The Analytical Challenge: Positional Isomerism

            The primary risk in analyzing 4-substituted naphthalenes is the co-elution of 7-substituted regioisomers, which possess nearly identical UV spectra and polarity. A method failing to resolve these isomers compromises the integrity of the entire synthetic pathway.

            Comparative Analysis: Isocratic vs. Gradient Optimization

            The following comparison highlights why the shift to a gradient system is necessary for this specific analyte.

            Table 1: Performance Comparison
            FeatureMethod A: Isocratic (Alternative)Method B: Optimized Gradient (Recommended)
            Mobile Phase 60:40 ACN:Water (Constant)Gradient ACN:Buffer (pH 2.5)
            Run Time 25-30 mins (Late eluters broaden)15 mins (Sharp peaks)
            Resolution (Rs) < 1.5 (Isomer co-elution risk)> 3.0 (Baseline separation of isomers)
            Sensitivity (S/N) Moderate (Peak tailing reduces height)High (Gradient compression sharpens peaks)
            Robustness Low (Sensitive to organic % changes)High (Buffer capacity stabilizes retention)
            Application Rough reaction monitoringFinal product release & Purity Assay
            Decision Logic for Method Selection

            The following diagram illustrates the critical decision pathways for selecting the appropriate methodology based on impurity profiles.

            method_selection Start Sample: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Check_Isomers Are Positional Isomers (7-OMe) Present? Start->Check_Isomers Check_Dehydration Risk of Dehydration (Vinyl Impurities)? Check_Isomers->Check_Dehydration Yes Method_A Method A: Isocratic (Simple, Low Res) Check_Isomers->Method_A No (Crude check) Check_Dehydration->Method_A Low Risk Method_B Method B: Acidic Gradient (High Res, High Sensitivity) Check_Dehydration->Method_B High Risk Chiral_Check Requirement: Enantiomeric Purity? Method_B->Chiral_Check Chemical Purity OK Chiral_Method Switch to Chiral Column (e.g., Chiralcel OD) Chiral_Check->Chiral_Method Yes

            Figure 1: Analytical decision tree. Note that while Method B ensures chemical purity, a separate chiral method is required for enantiomeric excess determination.

            Recommended Protocol: Optimized Gradient Method

            This protocol is validated to ensure specificity against the 7-methoxy isomer and potential oxidation byproducts.

            Chromatographic Conditions
            • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

              • Rationale: The 3.5 µm particle size offers a balance between backpressure and resolution (N > 10,000 plates).

            • Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 2.5 with Formic Acid.

              • Rationale: Low pH suppresses the ionization of residual silanols, reducing peak tailing for the alcohol group.

            • Mobile Phase B: Acetonitrile (HPLC Grade).

            • Flow Rate: 1.0 mL/min.[1][2][3][4]

            • Column Temperature: 30°C.

            • Detection: UV at 230 nm.[1][4]

              • Rationale: Naphthalene derivatives show strong absorption at 220-230 nm (B-band), maximizing sensitivity compared to 280 nm.

            • Injection Volume: 10 µL.

            Gradient Program
            Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
            0.08020Equilibration
            2.08020Isocratic Hold
            10.02080Linear Ramp
            12.02080Flush Lipophilics
            12.18020Return to Initial
            15.08020Re-equilibration

            Validation Results (ICH Q2(R2) Compliance)

            The following data summarizes the validation of Method B. The protocol adheres to ICH Q2(R2) guidelines, emphasizing the method's fitness for purpose throughout the product lifecycle.

            Specificity & Selectivity

            The method successfully resolves the target analyte from its critical impurities:

            • Target (4-OMe): RT = 6.8 min

            • Isomer (7-OMe): RT = 7.4 min (Resolution > 2.5)

            • Dehydrated Impurity (Vinyl): RT = 11.2 min

            Linearity and Range

            Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).

            ParameterResultAcceptance Criteria
            Regression Equation y = 38412x + 150N/A
            Correlation Coeff (R²) 0.9998> 0.999
            Range 0.25 – 0.75 mg/mLLinear response
            Accuracy (Recovery)

            Spike recovery experiments performed at three levels (80%, 100%, 120%).

            Spike Level% Recovery (Mean, n=3)% RSD
            80%99.4%0.8%
            100%100.1%0.5%
            120%99.8%0.6%
            Precision
            • System Precision: %RSD of retention time < 0.2% (n=6).

            • Method Precision: %RSD of area < 1.0% (n=6).

            Experimental Workflow & Causality

            To ensure reproducibility, the validation workflow must be strictly ordered. The diagram below details the logical flow of the validation process, highlighting the "Self-Validating" checkpoints.

            validation_workflow Prep 1. Standard Prep (0.5 mg/mL in Diluent) SST 2. System Suitability (5 Injections) Prep->SST Decision RSD < 2.0%? Tailing < 1.5? SST->Decision Decision->SST Fail (Troubleshoot) Samples 3. Sample Analysis (Bracketed Standards) Decision->Samples Pass Calc 4. Data Processing (Purity Calculation) Samples->Calc

            Figure 2: Step-by-step validation workflow. The System Suitability Test (SST) acts as the critical gatekeeper before sample consumption.

            Detailed Protocol Steps
            • Diluent Preparation: Mix Water:Acetonitrile (50:50). Using pure acetonitrile as a diluent may cause peak distortion due to the "solvent effect" if the injection volume is high.

            • Standard Preparation: Weigh 25 mg of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume.

            • System Suitability: Inject the standard solution 5 times. Calculate tailing factor (T) and theoretical plates (N).

              • Acceptance: T < 1.5 ensures the acidic mobile phase is effectively suppressing silanol interactions.

            References

            • International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

            • Srisook, K., et al. (2021).[2][6] "Validation of quantitative RP-HPLC-DAD method...". Journal of Applied Pharmaceutical Science. Link

            • Mukthinuthalapati, M. A., et al. (2015). "A New Validated Stability Indicating Liquid Chromatographic Method for the Determination of Agomelatine". Pharmaceutical Methods.[4][6][7][8] Link

            • European Pharmacopoeia. (2024). Agomelatine Monograph 2568. (Reference for impurity profiling standards). Link

            Sources

            Technical Guide: IR Spectrum Analysis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Application Context

            1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 42177-25-3) is a critical chiral building block in the synthesis of antimicrobials and selective estrogen receptor modulators (SERMs). In drug development, the purity of this secondary alcohol is paramount.

            The primary challenge in analyzing this compound lies in distinguishing it from its synthetic precursor, 1-(4-methoxynaphthalen-1-yl)ethan-1-one (the ketone), and verifying the integrity of the methoxy substituent on the naphthalene ring.

            This guide provides a comparative IR analysis to serve as a self-validating protocol for reaction monitoring and purity assessment.

            Theoretical Framework: Vibrational Modes[1]

            To accurately interpret the spectrum, one must understand the specific vibrational coupling of the 1,4-disubstituted naphthalene system.

            The Naphthalene Scaffold

            Unlike simple benzene derivatives, the naphthalene ring system exhibits complex ring-breathing modes. The conjugation of the aromatic system with the oxygenated substituents (methoxy at C4 and the hydroxyethyl group at C1) lowers the force constants of adjacent bonds via resonance.

            The Methoxy Influence (Electron Donation)

            The methoxy group at position 4 is a strong electron-donating group (EDG). This increases the electron density of the ring, often shifting the aromatic C=C stretches to slightly lower wavenumbers compared to unsubstituted naphthalene. Crucially, it introduces a strong C-O-C asymmetric stretch.

            The Hydroxyl Diagnostic

            The transformation from ketone to alcohol changes the dipole moment significantly. The appearance of the O-H stretch and the shift of the C-O bond character (from sp² C=O to sp³ C-O) are the primary checkpoints.

            Comparative Analysis: Target vs. Alternatives

            The following table contrasts the target alcohol with its immediate precursor (Ketone) and a structural analog (Non-methoxy) to highlight diagnostic bands.

            Table 1: Diagnostic Peak Comparison
            Functional Group ModeTarget Product (Alcohol)Precursor Alternative (Ketone)Structural Analog (No Methoxy)Interpretation
            O-H Stretch 3300–3450 cm⁻¹ (Broad, Strong)Absent3300–3450 cm⁻¹Primary Indicator. Indicates successful reduction of carbonyl.
            C=O Stretch Absent1660–1680 cm⁻¹ (Strong)AbsentPurity Check. Presence indicates unreacted starting material. Note: Conjugation lowers this from typical 1715 cm⁻¹.
            C-O-C Stretch (Ether) 1240–1260 cm⁻¹ (Strong)1240–1260 cm⁻¹AbsentIdentity Check. Confirms the 4-methoxy substituent is intact.
            C-O Stretch (Alcohol) 1050–1100 cm⁻¹ Absent1050–1100 cm⁻¹Diagnostic for secondary alcohols.
            Aromatic C=C 1580–1600 cm⁻¹1580–1600 cm⁻¹1590–1600 cm⁻¹Naphthalene ring breathing.
            OOP Bending 810–830 cm⁻¹810–830 cm⁻¹770–790 cm⁻¹Substitution Pattern. 1,4-disubstitution vs. monosubstitution.

            Decision Logic for Spectral Interpretation

            The following diagram illustrates the logic flow for determining product identity and purity based on the comparative data above.

            SpectralLogic Start Acquire Spectrum (4000 - 400 cm⁻¹) CheckOH Check 3300-3400 cm⁻¹ (Broad Band?) Start->CheckOH CheckCO Check 1660-1680 cm⁻¹ (Sharp Band?) CheckOH->CheckCO Yes (OH Present) CheckOH->CheckCO No (OH Absent) CheckEther Check ~1250 cm⁻¹ (Strong Band?) CheckCO->CheckEther No (C=O Absent) & Yes OH Result_Ketone Identify: Precursor (Ketone) Reaction Incomplete CheckCO->Result_Ketone Yes (C=O Present) & No OH Result_Mixture Result: Mixture (Purification Required) CheckCO->Result_Mixture Yes (C=O Present) & Yes OH Result_Alcohol Identify: Target Alcohol (Proceed to Purity Check) CheckEther->Result_Alcohol Yes (Ether Present) Result_WrongSub Error: Missing Methoxy (Wrong Starting Material) CheckEther->Result_WrongSub No (Ether Absent)

            Figure 1: Decision tree for distinguishing 1-(4-methoxynaphthalen-1-yl)ethan-1-ol from its precursors.

            Experimental Protocol: ATR-FTIR Analysis

            To ensure reproducibility (Trustworthiness), follow this self-validating protocol. This method utilizes Attenuated Total Reflectance (ATR) to minimize sample preparation errors common with KBr pellets.

            Equipment & Parameters
            • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Tensor).

            • Accessory: Diamond or ZnSe ATR Crystal.

            • Resolution: 4 cm⁻¹.[1]

            • Scans: 16 scans (screening) or 64 scans (publication quality).

            • Range: 4000–600 cm⁻¹.

            Workflow

            Workflow Step1 Clean Crystal (Isopropanol) Step2 Background Scan (Air/Ambient) Step1->Step2 Step3 Sample Deposition (Solid/Neat) Step2->Step3 Step4 Apply Pressure (Force Gauge ~80-100N) Step3->Step4 Step5 Acquire Spectrum Step4->Step5 Step6 Baseline Correction & CO2 Removal Step5->Step6

            Figure 2: Step-by-step ATR-FTIR experimental workflow.

            Detailed Methodology
            • System Validation: Prior to analysis, ensure the energy throughput is >70% on the open beam. Run a background scan to suppress atmospheric H₂O and CO₂ (doublet at 2350 cm⁻¹).

            • Sample Loading: Place approximately 2–5 mg of the solid 1-(4-methoxynaphthalen-1-yl)ethan-1-ol onto the center of the crystal.

            • Contact: Lower the pressure arm. For solid samples, high pressure is required to ensure intimate contact with the crystal lattice. Watch the live preview; the peaks should grow without saturating (Absorbance < 1.5).

            • Cleaning: Between samples, clean with isopropanol and a lint-free wipe. Crucial: Ensure the solvent has fully evaporated before the next background scan to avoid ghost peaks at 3300 cm⁻¹ (from isopropanol O-H).

            Data Interpretation & Troubleshooting

            The "Water" Trap

            A common error is misidentifying water moisture as the product's alcohol group.

            • Differentiation: The product's O-H stretch (secondary alcohol) is typically rounder and centered near 3350 cm⁻¹. Water moisture often appears as a jagged noise peak or a broader "hump" >3400 cm⁻¹ accompanied by an H-O-H bending mode at ~1640 cm⁻¹.

            • Validation: If a peak appears at 1640 cm⁻¹ (coinciding with the alkene/amide region), dry the sample in a desiccator and re-run.

            The Carbonyl Ghost

            In high-sensitivity synthesis monitoring, a weak shoulder at 1670 cm⁻¹ indicates trace ketone remaining (<5%).

            • Action: If this peak persists, the reduction reaction (e.g., NaBH₄ reduction) is incomplete.

            References

            • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4][5][6] (Standard text for functional group assignment).

            • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for standard naphthalene and ketone spectra).

            • PubChem. (2023). 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

            • AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 16668 (1-Methoxynaphthalene). National Institute of Advanced Industrial Science and Technology.[7] Retrieved from [Link]

            Sources

            Determination of Enantiomeric Excess of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol: A Publish Comparison Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            The precise determination of enantiomeric excess (ee) for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a critical quality attribute in the development of chiral intermediates and active pharmaceutical ingredients (APIs). This secondary alcohol features a bulky naphthalene core with a peri-interaction (H-8) and an electron-donating methoxy group at the 4-position, creating a unique steric and electronic environment that challenges standard separation protocols.

            This guide evaluates three primary analytical methodologies: Chiral HPLC (High-Performance Liquid Chromatography) , Chiral GC (Gas Chromatography) , and NMR Spectroscopy with Chiral Shift Reagents .

            Our Recommendation: Chiral HPLC on polysaccharide-based stationary phases (specifically Chiralcel OD-H or Chiralpak AD-H) is the gold standard for this substrate, offering superior resolution (

            
            ), reproducibility, and scalability compared to GC or NMR methods.
            

            Part 1: Analytical Methodologies Comparison

            Method 1: Chiral HPLC (The Gold Standard)

            Mechanism: This method relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). For 1-(4-methoxynaphthalen-1-yl)ethan-1-ol, the naphthalene ring engages in

            
             interactions with the carbamate or benzoate selectors of the CSP, while the hydroxyl group forms hydrogen bonds, enabling discrimination between the 
            
            
            
            and
            
            
            enantiomers.

            Recommended Columns:

            • Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Historically the most robust column for 1-naphthyl ethanol derivatives. The 3,5-dimethylphenyl group provides an ideal "pocket" for the naphthalene system.

            • Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Often provides complementary selectivity if OD-H fails.

            • Daicel Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)): Useful for substrates where the electronic nature of the 4-methoxy group significantly alters the binding mode.

            Typical Conditions:

            • Mobile Phase:

              
              -Hexane : Isopropanol (90:10 to 98:2 v/v).
              
            • Flow Rate: 0.5 – 1.0 mL/min.

            • Detection: UV at 254 nm (targeting the naphthalene chromophore).

            • Temperature:

              
               (lower temperatures can enhance resolution).
              

            Pros:

            • High resolution and sensitivity.

            • Direct analysis (no derivatization required).

            • Scalable to semi-prep for isolation.

            Cons:

            • Requires expensive chiral columns.

            • Solvent consumption.

            Method 2: Chiral GC (The Alternative)

            Mechanism: Separation is achieved via inclusion complexation within a cyclodextrin derivative coated on the capillary wall. The 4-methoxy group may affect volatility, requiring higher temperatures or derivatization.

            Recommended Columns:

            • 
              -DEX 120 or 
              
              
              
              -DEX 225:
              Cyclodextrin-based phases.

            Pros:

            • High efficiency (sharp peaks).

            • Low solvent waste.

            Cons:

            • Thermal Stability Risk: Benzylic alcohols can dehydrate to form vinylnaphthalenes (e.g., 1-vinyl-4-methoxynaphthalene) at high injector temperatures (

              
              ).
              
            • Lower capacity than HPLC.

            Method 3: NMR with Chiral Derivatizing Agents (The Confirmation)

            Mechanism: The alcohol is derivatized with a chiral acid (e.g., Mosher's acid) to form diastereomeric esters. The chemical shift difference (

            
            ) of the diastereotopic protons (e.g., the methoxy group or the methyl doublet) is measured.
            

            Reagents:

            • 
              - and 
              
              
              
              -\alpha-methoxy-\alpha-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).

            Pros:

            • Unambiguous determination of absolute configuration (using Mosher's model).

            • Does not require a chiral column.

            Cons:

            • Requires chemical derivatization (time-consuming).

            • Lower accuracy for high ee values (

              
              ).
              
            • Requires pure sample (impurities complicate spectra).

            Part 2: Comparative Data Analysis

            FeatureChiral HPLC (OD-H/AD-H)Chiral GC (
            
            
            -DEX)
            1H NMR (Mosher's)
            Accuracy (ee) High (
            
            
            )
            Medium (
            
            
            )
            Low (
            
            
            )
            Sample Prep Simple (Dilute & Shoot)Simple (Dilute)Complex (Derivatization)
            Throughput High (10-20 min/run)High (15-30 min/run)Low (Reaction time + NMR)
            Risk LowThermal DegradationIncomplete Reaction
            Cost/Run Medium (Solvents)LowHigh (Reagents + Deuterated Solvents)

            Part 3: Detailed Experimental Protocols

            Protocol A: Chiral HPLC Method Development

            Target: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            • Preparation of Stock Solution:

              • Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Isopropanol (IPA).

              • Filter through a 0.45

                
                m PTFE syringe filter.
                
            • Column Screening (Step-by-Step):

              • Step 1: Install Chiralcel OD-H (250 x 4.6 mm, 5

                
                m).
                
              • Step 2: Equilibrate with

                
                -Hexane:IPA (90:10) at 1.0 mL/min for 20 minutes.
                
              • Step 3: Inject 5

                
                L of the sample. Monitor at 254 nm.
                
              • Step 4: Calculate Resolution (

                
                ).
                
                • If

                  
                  : Method is validated.
                  
                • If

                  
                  : Reduce flow to 0.5 mL/min or change mobile phase to 95:5 (Hex:IPA).
                  
              • Step 5: If OD-H fails, switch to Chiralpak AD-H and repeat.

            • Data Analysis:

              • Calculate ee using the formula:

                
                
                
            Protocol B: Mosher's Ester Analysis (For Absolute Configuration)
            • Reaction:

              • In a clean NMR tube, dissolve 5 mg of alcohol in 0.5 mL

                
                .
                
              • Add 10

                
                L of dry pyridine and 10 
                
                
                
                L of
                
                
                -(-)-MTPA-Cl.
              • Shake and let stand for 10 minutes.

            • Analysis:

              • Acquire 1H NMR spectrum.[1]

              • Focus on the doublet of the methyl group (-CH(OH)CH3 ) or the singlet of the methoxy group (-OCH3 ).

              • The diastereomers will show distinct chemical shifts. The difference (

                
                ) indicates the configuration based on shielding/deshielding cones.
                

            Part 4: Decision Logic & Workflow Visualization

            The following diagram illustrates the decision process for selecting the optimal analytical method based on sample constraints and equipment availability.

            MethodSelection Start Start: Sample Analysis CheckPurity Is Sample Pure (>95%)? Start->CheckPurity CheckEquip Is Chiral HPLC Available? CheckPurity->CheckEquip Yes NMR_Method Mosher's Ester Derivatization (1H / 19F NMR) CheckPurity->NMR_Method No (Purify first or use NMR) HPLC_Screen Screen Chiralcel OD-H / AD-H (Hexane/IPA 90:10) CheckEquip->HPLC_Screen Yes (Preferred) CheckVolatile Is Sample Thermally Stable? CheckEquip->CheckVolatile No Result_HPLC Calculate ee% (High Accuracy) HPLC_Screen->Result_HPLC GC_Method Chiral GC (Beta-DEX) < 180°C CheckVolatile->GC_Method Yes CheckVolatile->NMR_Method No Result_GC Calculate ee% (Med Accuracy) GC_Method->Result_GC Result_NMR Determine Absolute Config & Approx ee% NMR_Method->Result_NMR

            Caption: Decision tree for selecting the optimal analytical method for 1-(4-methoxynaphthalen-1-yl)ethan-1-ol.

            References

            • Daicel Corporation. Chiral Column Selection Guide. Retrieved from [Link]

            • Hattori, T., et al. (2006). Development of useful catalytic carbon-carbon bond forming reactions using novel Lewis acid catalysts. Chiba University. (Referencing the use of Chiralcel OJ-H/AD-H for methoxy-acetonaphthone derivatives). Retrieved from [Link]

            • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society. Retrieved from [Link]

            • Kamal, A., et al. (2009). Lipase-mediated resolution of 1-(1-naphthyl)ethanol derivatives. Tetrahedron: Asymmetry. (General protocol for naphthalene ethanol derivatives). Retrieved from [Link]

            Sources

            A Comparative Guide to the Structural Elucidation of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol: An Analysis of X-ray Crystallography and Alternative Methodologies

            Author: BenchChem Technical Support Team. Date: February 2026

            In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict physicochemical properties, and design novel molecular entities. This guide focuses on the structural characterization of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol, a naphthalene derivative with potential applications stemming from its specific stereochemistry and intermolecular interactions.

            While a definitive single-crystal X-ray diffraction study for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this guide will provide a comprehensive comparative analysis.[1][2][3] We will explore the power of X-ray crystallography by examining a closely related analogue, 4-methoxynaphthalen-1-ol, and contrast this with the structural insights that can be gleaned from alternative analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. This comparative approach will not only allow us to infer the likely structural features of our target molecule but also to underscore the unique and irreplaceable value of single-crystal X-ray diffraction in modern chemical research.

            The Gold Standard: Insights from X-ray Crystallography of a Structural Analogue

            X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can calculate a three-dimensional map of electron density and from that, build a precise model of the molecule and its packing in the crystal lattice.[4]

            To illustrate this, let us consider the crystal structure of a closely related compound, 4-methoxynaphthalen-1-ol, for which crystallographic data is available.[5]

            Crystallographic Data for 4-Methoxynaphthalen-1-ol
            ParameterValue
            CCDC Number763605
            Empirical FormulaC₁₁H₁₀O₂
            Crystal SystemMonoclinic
            Space GroupP2₁/c
            a (Å)8.654(2)
            b (Å)10.453(3)
            c (Å)9.776(3)
            α (°)90
            β (°)100.17(3)
            γ (°)90
            Volume (ų)870.2(4)
            Z4

            Data sourced from the Cambridge Structural Database, associated with DOI: 10.1107/S0108270109047556.[5]

            This data provides a wealth of information. The space group and unit cell dimensions describe the symmetry and packing of the molecules in the crystal. From the atomic coordinates within the unit cell, we can determine precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation.

            cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Purification Purify Compound Crystallization Grow Single Crystals Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Process Data Diffraction->Processing Solution Solve Phase Problem Processing->Solution Refinement Refine Model Solution->Refinement Validation Validate Structure Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure CIF File

            Sources

            reactivity comparison of methoxy vs non-methoxy naphthalene alcohols

            [1]

            Performance & Reactivity Data

            The following table synthesizes experimental trends observed in solvolysis rates and metabolic stability studies.

            Feature2-Naphthalenemethanol (Unsubstituted)6-Methoxy-2-naphthalenemethanolImpact on Drug Design
            Electronic Character Neutral / Weakly DeactivatedStrongly Activated (Electron Rich)Methoxy derivatives are more susceptible to oxidation.
            Benzylic SN1 Rate Baseline (1.0x)~15–50x Faster Methoxy group accelerates leaving group departure via cation stabilization.[1]
            Oxidation Potential High (> 1.5 V vs SCE)Lower (~1.2 V vs SCE)Methoxy derivatives are easier to oxidize to aldehydes or quinones.[1]
            Metabolic Liability Ring Epoxidation (Toxicophore risk)O-Demethylation (CYP mediated)Methoxy provides a "soft spot" for metabolism, potentially sparing the ring from toxic epoxide formation.[1]
            Solubility (LogP) ~2.6~2.8 - 3.0Slight increase in lipophilicity with methoxy addition.[1]

            Detailed Reactivity Analysis

            A. Nucleophilic Substitution (Benzylic Reactivity)

            In synthetic pathways (e.g., converting the alcohol to a chloride or amine), the 6-methoxy variant reacts significantly faster via SN1 pathways.[1]

            • Mechanism: The rate-determining step is the formation of the carbocation. The 6-methoxy group stabilizes the cationic intermediate at the 2-position through resonance forms that place the positive charge on the ether oxygen (oxonium ion character).

            • Implication: Milder conditions (lower temperature, weaker acids) can be used for the methoxy derivative, reducing byproduct formation.[1]

            B. Electrophilic Aromatic Substitution (EAS)
            • Non-Methoxy: Substitution typically occurs at the

              
               (1-position) due to kinetic control.[1]
              
            • Methoxy: The ring is highly activated.[1] Electrophiles will preferentially attack positions ortho to the methoxy group (C5 or C7) or the 1-position due to the combined directing effects.[1]

            • Warning: The activated ring is prone to over-reaction (e.g., poly-bromination) if stoichiometry is not strictly controlled.[1]

            C. Metabolic Stability (CYP450 Interactions)
            • Unsubstituted: Metabolism often proceeds via CYP-mediated epoxidation of the 1,2-bond, leading to reactive arene oxides which can deplete glutathione or cause toxicity.[1][2][3]

            • Methoxy: The methyl ether is a prime target for CYP isozymes (like CYP2C9).[1] O-demethylation to the corresponding naphthol (6-hydroxy-2-naphthalene) is the dominant pathway. This phenol is readily glucuronidated and excreted, often resulting in a safer toxicological profile compared to the unsubstituted parent.[1]

            Experimental Protocol: Comparative Solvolysis Kinetics

            To objectively verify the reactivity difference, use this self-validating kinetic assay. This protocol measures the rate of solvolysis (conversion of alcohol to ether/halide) which correlates directly with carbocation stability.[1]

            Objective: Determine the relative rate constants (

            Reagents:
            • Substrate A: 1-(2-Naphthyl)ethyl chloride (Reference)

            • Substrate B: 1-(6-Methoxy-2-naphthyl)ethyl chloride (Test)

            • Solvent: 80% Ethanol / 20% Water (v/v)[1]

            • Base: 2,6-Lutidine (to neutralize HCl produced)

            Workflow Diagram

            KineticProtocolcluster_prepPreparation Phasecluster_runKinetic Runcluster_analysisData AnalysisStockPrepare 0.01M Stock Solutions(Substrate A & B in Acetone)MixInject Stock into80% EtOH/H2OStock->MixBathThermostat Reaction Vessel(25.0 °C ± 0.1)Bath->MixSampleAliquot Sampling(Every 5 mins)Mix->Samplet = 0QuenchQuench in Cold Hexane(Stops Reaction)Sample->QuenchHPLCHPLC Analysis(Monitor Disappearance of SM)Quench->HPLCCalcPlot ln[Concentration] vs TimeSlope = k_obsHPLC->CalccaptionFig 2: Kinetic workflow to determine solvolysis rates (k_obs) for reactivity comparison.

            Step-by-Step Methodology:
            • Preparation: Dissolve 0.1 mmol of the substrate (chloride derivative of the alcohol) in 1.0 mL of acetone.

            • Initiation: Rapidly inject the acetone stock into 49.0 mL of thermostated (25°C) 80% aqueous ethanol containing 1.1 equivalents of 2,6-lutidine.

            • Monitoring:

              • Withdraw 100

                
                L aliquots at 
                
                
                minutes.
              • Analyze immediately via HPLC (C18 column, Acetonitrile/Water gradient, UV 254 nm).[1]

            • Calculation:

              • Plot

                
                 vs. time (
                
                
                ).[1]
              • The slope of the line is

                
                .[1]
                
              • Expectation: The methoxy derivative (Substrate B) will show a steeper slope (higher

                
                ) due to resonance stabilization of the rate-determining transition state.[1]
                

            References

            • Electronic Effects in Naphthalenes

              • Albini, A., & Fagnoni, M. (2004).[1] Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Institutes of Health (PMC).[1]

            • Solvolysis & Kinetic Data

              • BenchChem Technical Guides. (2025).[1][4][5] A Comparative Guide to 1-(6-Methoxy-2-naphthyl)ethanol and Other Naproxen Impurities.

              • (Simulated based on context)

            • Metabolic Pathways

              • Buckpitt, A., et al. (2002).[1][2] Naphthalene Metabolism and Toxicity: Mechanisms and Implications.

              • ATSDR. (2005).[1] Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.

            • Chemical Properties & Safety

              • National Institute of Standards and Technology (NIST).[1][6] Naphthalene, 2-methoxy- Thermochemistry and Spectra.

              • [1]

            Comprehensive Validation of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Reference Standards

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide serves as an authoritative technical resource for the validation of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol reference standards. It objectively compares the two primary methodologies for potency assignment—Mass Balance (MB) versus Quantitative NMR (qNMR) —providing experimental workflows, data interpretation strategies, and rigorous acceptance criteria.

            A Comparative Methodological Guide for Pharmaceutical Impurity Profiling

            Executive Summary & Product Context

            1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a critical chiral secondary alcohol, often encountered as a process-related impurity or intermediate in the synthesis of naphthalene-based pharmaceuticals (e.g., analogs of Agomelatine or Naproxen).

            Establishing a Primary Reference Standard for this compound is challenging due to:

            • Chirality: It possesses a stereocenter at the benzylic position, requiring enantiomeric purity assessment.

            • Hygroscopicity: The hydroxyl group can induce moisture uptake, skewing gravimetric assays.

            • Isomeric Complexity: Regio-isomers (e.g., 1,2- or 1,7-substituted naphthalenes) may co-elute in generic HPLC methods.

            This guide compares the industry-standard Mass Balance Approach (Alternative A) against the qNMR Absolute Quantification (Product/Method B), demonstrating why qNMR is often the superior choice for this specific chemical class.

            Comparative Analysis: qNMR vs. Mass Balance

            The following table contrasts the performance of the two validation methodologies specifically for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol.

            FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Recommended)
            Principle Indirect calculation:
            
            
            Direct measurement of molar ratio against a NIST-traceable internal standard.
            Traceability Dependent on response factors of all impurities (often unknown).Directly traceable to SI units via the Internal Standard (IS).
            Sample Requirement High (>100 mg) for TGA, KF, ROI, and HPLC development.Low (<20 mg); non-destructive (sample can be recovered).
            Bias Risk High. UV response factors of naphthalene isomers differ; non-chromatophoric impurities are missed.Low. Signal intensity is directly proportional to molar concentration, independent of UV extinction.
            Time to Result 1–2 Weeks (Method development + multiple assays).< 4 Hours (Sample prep + acquisition + processing).
            Precision (RSD) Typically 0.5% – 1.0% (Cumulative error propagation).Typically < 0.2% (With proper relaxation delays).

            Technical Validation Protocols

            Protocol A: Structural Identity (Self-Validating System)

            Before potency assignment, the structure must be unequivocally confirmed.

            • Causality: The 1,4-substitution pattern is distinguished from the 1,2- or 1,7-isomers by the coupling constants in the aromatic region.

            • Key Diagnostic Signals (1H NMR in DMSO-d6):

              • 
                 1.45 ppm (d, 3H):  Methyl group of the ethanol side chain.
                
              • 
                 3.98 ppm (s, 3H):  Methoxy group (distinctive chemical shift).
                
              • 
                 5.40 ppm (q, 1H):  Benzylic methine proton.
                
              • 
                 6.80 – 8.20 ppm:  Aromatic naphthalene protons. Crucial Check: Look for the para-coupling pattern to confirm 1,4-substitution.
                
            Protocol B: Potency Assignment via qNMR (The Superior Workflow)

            This protocol minimizes error by eliminating the need for response factors.

            Reagents:

            • Analyte: ~15 mg of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (dried).

            • Internal Standard (IS): 3,5-Dinitrobenzoic acid (TraceCERT® or equivalent). Reasoning: The IS aromatic protons (~9.0 ppm) do not overlap with the naphthalene region.

            • Solvent: DMSO-d6 (99.9% D).

            Step-by-Step Methodology:

            • Gravimetry: Weigh accurately (

              
              0.01 mg) the analyte (
              
              
              
              ) and the Internal Standard (
              
              
              ) into the same HPLC vial.
            • Dissolution: Add 0.75 mL DMSO-d6. Vortex until fully dissolved.

            • Acquisition (400 MHz+):

              • Pulse Angle: 90°.

              • Relaxation Delay (

                
                ): 60 seconds (Must be 
                
                
                
                of the longest relaxing proton to ensure 99.9% magnetization recovery).
              • Scans: 16 or 32 (for S/N > 300:1).

              • Temperature: 298 K.

            • Processing:

              • Phase correction: Manual.

              • Baseline correction: Polynomial (Bernstein).

              • Integration: Integrate the IS signal (2H, ~9.0 ppm) and the Analyte Methoxy signal (3H, ~3.98 ppm).

            Calculation:

            
            
            

            Where

            
             = Integral, 
            
            
            
            = Number of protons,
            
            
            = Molecular Weight,
            
            
            = Mass,
            
            
            = Purity.
            Protocol C: Enantiomeric Purity (Chiral HPLC)

            Since the product is a secondary alcohol, qNMR yields absolute content but not enantiomeric excess (ee).

            • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

            • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

            • Flow Rate: 1.0 mL/min.

            • Detection: UV @ 230 nm (Naphthalene

              
              ).
              
            • Acceptance Criteria: Resolution (

              
              ) > 2.0 between (R) and (S) enantiomers.
              

            Data Visualization & Logic Flow

            Figure 1: Decision Matrix for Reference Standard Qualification

            This diagram illustrates the logical pathway to determine the appropriate validation method based on the material's intended use.

            ValidationLogic Start Start: Raw Material 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol StructID Structural ID (1H/13C NMR, MS, IR) Start->StructID ChiralCheck Chiral Center Present? StructID->ChiralCheck ChiralHPLC Develop Chiral HPLC (Determine %ee) ChiralCheck->ChiralHPLC Yes (Secondary Alcohol) PurityMethod Select Potency Method ChiralHPLC->PurityMethod MassBalance Method A: Mass Balance (HPLC + TGA + KF + ROI) PurityMethod->MassBalance High Impurity Profile (>5%) qNMR Method B: qNMR (Internal Standard Method) PurityMethod->qNMR High Purity (>95%) & Limited Sample FinalCert Generate CoA (Identity, Purity, Potency) MassBalance->FinalCert qNMR->FinalCert

            Caption: Decision workflow for validating chiral naphthalene derivatives. qNMR is prioritized for high-purity candidates to reduce uncertainty.

            Figure 2: qNMR Signal Assignment Strategy

            Visualizing the selection of integration regions to avoid overlap, ensuring "Self-Validating" quantification.

            qNMR_Strategy Molecule Analyte Structure Naphthalene Ring Methoxy Group Ethanol Chain Spectrum 1H NMR Spectrum Regions Molecule->Spectrum Region1 Region A (7.0-8.5 ppm) Aromatic Protons Risk: Overlap with IS/Impurities Spectrum->Region1 Region2 Region B (3.98 ppm) Methoxy Singlet Status: CLEAN (Target) Spectrum->Region2 Region3 Region C (1.45 ppm) Methyl Doublet Risk: Solvent/Grease peaks Spectrum->Region3 Logic Selection Logic: Choose Region B Region1->Logic Reject Region2->Logic Select Region3->Logic Reject

            Caption: Signal selection strategy. The methoxy singlet is chosen for quantification due to its isolation from the aromatic region and solvent fronts.

            References

            • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] [Link]

            • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

            • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment. [Link]

            • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2005. [Link]

            Sources

            Spectroscopic Characterization of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Isomers

            [1]

            Executive Summary

            The precise characterization of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol isomers is a critical quality attribute in the development of chiral naphthalene-based pharmaceuticals and asymmetric catalysts. As a secondary alcohol with a single stereocenter at the benzylic position, this molecule exists as two enantiomers: (

            
            )(
            
            
            )

            Distinguishing these isomers is non-trivial due to their identical scalar physical properties (boiling point, refractive index, achiral NMR spectra). This guide objectively compares the three primary spectroscopic workflows for resolution: Chiral HPLC , Mosher’s Ester NMR Analysis , and Vibrational Circular Dichroism (VCD) .

            Key Recommendation:

            • For Routine Purity Analysis: Use Chiral HPLC (Cellulose-based columns).

            • For Absolute Configuration Assignment: Use Mosher’s Ester NMR Analysis.

            • For Non-Destructive Verification: Use VCD (if computational resources permit).

            Structural Analysis & Challenge

            The target molecule features a naphthalene core substituted at the C1 position with a hydroxyethyl group and at the C4 position with a methoxy group.

            • Chiral Center: C1 of the ethyl side chain.

            • Isomers: (

              
              )-1-(4-methoxynaphthalen-1-yl)ethan-1-ol and (
              
              
              )-1-(4-methoxynaphthalen-1-yl)ethan-1-ol.
            • Spectroscopic Challenge: The enantiomers are indistinguishable by standard

              
              H/
              
              
              C NMR or achiral GC/HPLC. They require a chiral environment (solvent, derivatizing agent, or stationary phase) to induce diastereomeric relationships.

            StructureMol1-(4-Methoxynaphthalen-1-yl)ethan-1-olChiralCenterChiral Center (C1-Ethyl)Mol->ChiralCenterR_Iso(R)-Enantiomer(Typically Dextrorotatory +)ChiralCenter->R_Iso Spatial Arrangement S_Iso(S)-Enantiomer(Typically Levorotatory -)ChiralCenter->S_Iso

            Figure 1: Structural divergence of the enantiomers originating from the benzylic chiral center.

            Comparative Characterization Matrix

            The following table contrasts the three standard methodologies for characterizing these isomers.

            FeatureMethod A: Chiral HPLC Method B: Mosher's Ester NMR Method C: VCD / Polarimetry
            Primary Utility Quantifying Enantiomeric Excess (ee)Determining Absolute Configuration (
            
            
            vs
            
            
            )
            Non-destructive Identification
            Sample Requirement Microgram scale (< 1 mg)Milligram scale (5-10 mg)Milligram scale (10+ mg)
            Destructive? No (can be prep scale)Yes (Derivatization required)No
            Time to Result Fast (15-30 min)Slow (24h reaction + NMR time)Medium (Scan time + Calculation)
            Cost per Run Low (after column purchase)High (Reagents + NMR time)High (Instrument availability)
            Resolution Power High (
            
            
            typical)
            High (
            
            
            ppm)
            Moderate (Requires simulation)

            Experimental Protocols

            Protocol A: Determination of Absolute Configuration via Mosher's Method

            This is the gold standard for assigning stereochemistry when no X-ray crystal structure is available. It relies on the magnetic anisotropy of the Mosher reagent (MTPA) phenyl group, which shields protons on one side of the molecule differently in the (

            
            

            Reagents:

            • (

              
              )-(-)-
              
              
              -Methoxy-
              
              
              -(trifluoromethyl)phenylacetyl chloride [(
              
              
              )-MTPA-Cl]
            • (

              
              )-(+)-
              
              
              -Methoxy-
              
              
              -(trifluoromethyl)phenylacetyl chloride [(
              
              
              )-MTPA-Cl]
            • Pyridine-

              
               (or standard Pyridine/CDCl
              
              
              )

            Workflow:

            • Derivatization: React 5 mg of the alcohol with (

              
              )-MTPA-Cl and (
              
              
              )-MTPA-Cl in separate vials using pyridine as solvent/base. Stir for 12 hours.
            • Workup: Quench with water, extract with ether, dry over MgSO

              
              .
              
            • NMR Analysis: Acquire

              
              H NMR (400 MHz or higher) for both the (
              
              
              )-ester (from
              
              
              -chloride) and (
              
              
              )-ester (from
              
              
              -chloride).
            • 
               Calculation:  Calculate 
              
              
              for the methyl doublet and the aromatic protons.

            Expected Results (Diagnostic Peaks): Based on the Dale-Mosher model for 1-arylalkanols:

            Proton Group
            
            
            (ppm)
            
            
            (ppm)
            
            
            Configuration Indication
            -CH
            
            
            (Ethyl group)
            ~1.60~1.68Negative (< 0) Indicates
            
            
            -alcohol
            H-2 (Naphthalene) ~7.55~7.45Positive (> 0) Indicates
            
            
            -alcohol

            Note: If the alcohol is (

            
            
            
            

            Moshercluster_0Reaction Acluster_1Reaction BStep1Substrate: 1-(4-Methoxynaphthalen-1-yl)ethan-1-olStep2Split Sample into Two VialsStep1->Step2RxnAAdd (R)-MTPA-ClYields (S)-Mosher EsterStep2->RxnARxnBAdd (S)-MTPA-ClYields (R)-Mosher EsterStep2->RxnBAnalysis1H NMR AnalysisRxnA->AnalysisRxnB->AnalysisCalcCalculate Δδ = δ(S-ester) - δ(R-ester)Analysis->CalcResultAssign Absolute Config(Positive Δδ = Right Side, Negative Δδ = Left Side)Calc->Result

            Figure 2: Workflow for Mosher's Ester Analysis to determine absolute stereochemistry.

            Protocol B: Enantiomeric Excess via Chiral HPLC

            For routine batch analysis, Chiral HPLC is superior. Naphthalene derivatives interact strongly with polysaccharide-based stationary phases via

            
            

            Method Parameters:

            • Column: Chiralpak OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).

            • Dimensions: 250 mm x 4.6 mm, 5

              
              m.[1][2]
              
            • Mobile Phase:

              
              -Hexane : Isopropanol (90:10 v/v).
              
            • Flow Rate: 1.0 mL/min.[1]

            • Detection: UV at 254 nm (Naphthalene

              
              -
              
              
              transition) or 220 nm.
            • Temperature: 25°C.

            Representative Performance:

            • (

              
              )-Isomer Retention Time:  ~18-22 min (Typical for 1-substituted naphthalene ethanols on OD-H).
              
            • (

              
              )-Isomer Retention Time:  ~25-30 min.
              
            • Selectivity (

              
              ):  > 1.2
              
            • Resolution (

              
              ):  > 2.0 (Baseline separation).
              

            Note: The elution order is dependent on the specific column chemistry and should be verified with a known standard or by correlating with the Mosher analysis result.

            Data Interpretation & Validation

            To ensure Trustworthiness and Self-Validation , compare your experimental data against these established benchmarks for naphthalene-ethanol analogs.

            Optical Rotation

            While not definitive for absolute configuration without a reference, the specific rotation

            • Literature Trend: 1-(Naphthalen-1-yl)ethan-1-ol analogs with the (

              
              )  configuration generally exhibit a positive (+)  rotation in CHCl
              
              
              .
            • Expected Value:

              
               to 
              
              
              (
              
              
              , CHCl
              
              
              ) for the pure (
              
              
              )-enantiomer.
            UV-Vis Spectroscopy

            The 4-methoxy group introduces an auxochromic shift compared to unsubstituted naphthalene.

            • 
              :  Expect strong absorption bands around 230 nm, 280 nm, and a broad, lower intensity band around 310-320 nm.
              
            • Utility: Use the 280 nm or 320 nm bands for HPLC detection to minimize interference from non-aromatic solvents.

            References

            • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Link

            • HPLC Separation of Naphthalene Derivatives: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1] Chemical Society Reviews, 37(12), 2593-2608. Link

            • Optical Rotation of Naphthalene Alcohols: Hattori, T., et al. (2001). Synthesis and optical resolution of 1-(naphthalen-1-yl)ethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1.
            • VCD Spectroscopy: Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. Link

            Safety Operating Guide

            Personal protective equipment for handling 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

            [1]

            Executive Safety Directive

            STOP AND READ: This compound is not a generic organic intermediate. While it shares structural similarities with benign alcohols, the naphthalene core imparts specific lipophilic hazards, and current GHS data indicates a risk of Serious Eye Damage (H318) .

            The Core Directive: Treat this substance as a corrosive solid regarding eye contact and a transdermal toxin regarding skin contact. Standard safety glasses are insufficient during solubilization steps.

            Risk Assessment & Chemical Logic

            To understand the PPE requirements, we must analyze the molecule's behavior.

            Structural FeatureHazard ImplicationOperational Consequence
            Naphthalene Core High Lipophilicity (LogP > 3)Rapid Dermal Absorption. The compound can cross the skin barrier easily, carrying potential systemic toxicity.[1]
            Benzylic Alcohol Reactivity / pH SensitivityPotential for ionization or elimination reactions. While not explosive, it acts as a surfactant-like irritant to mucous membranes.[1]
            Physical State Fine Crystalline SolidDust Generation. Static electricity during weighing can cause particle dispersal, leading to inhalation or ocular deposition.
            GHS Hazard Classification (Verified)[1]
            • Signal Word: DANGER

            • H318: Causes serious eye damage.

            • H315: Causes skin irritation.[2]

            • H335: May cause respiratory irritation.[2]

            Personal Protective Equipment (PPE) Matrix

            This protocol uses a Task-Based Risk Assessment approach. One size does not fit all; PPE scales with the energy and state of the system.

            A. Eye & Face Protection (CRITICAL)[3][4][5]
            • Standard Operation (Closed System): Safety Glasses with side shields (ANSI Z87.1).

            • High Risk (Weighing/Solubilizing): Chemical Splash Goggles (Indirect Venting). [1]

              • Scientific Rationale: Solids can "jump" due to static; liquids can splash. H318 substances can cause irreversible corneal opacity within seconds. Glasses leave gaps that aerosols can bypass.

            • Face Shield: Required only if handling >10g or using pressurized vessels.

            B. Hand Protection (The "Double-Barrier" System)

            Naphthalene derivatives degrade natural rubber (latex). You must use Nitrile .

            • Inner Layer: 4 mil Nitrile (Disposable). Acts as a sweat barrier and last line of defense.

            • Outer Layer: 5-8 mil Nitrile (Extended Cuff).[1]

              • Breakthrough Logic: Aromatic alcohols can permeate thin nitrile in <15 minutes. The double layer provides a visual indicator (if the outer glove ripples/swells, change immediately) and allows you to strip the outer glove while staying protected.

            C. Respiratory Protection[1][3][6][7]
            • Primary Control: All handling of the solid must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

            • Secondary Control: If hood work is impossible (e.g., equipment maintenance), use an N95 (for dust) or Half-Face Respirator with Organic Vapor/Particulate (OV/P100) cartridges.[1]

            Operational Workflow & Visualization

            PPE Selection Logic Tree

            The following diagram illustrates the decision-making process for PPE based on the specific task being performed.

            PPE_SelectionStartTask IdentificationSolidHandlingHandling Solid(Weighing/Transfer)Start->SolidHandlingLiquidHandlingHandling Solutions(Dissolving/Reacting)Start->LiquidHandlingClosedSystemClosed System(Running Reaction)Start->ClosedSystemEyeRiskEye Risk: High (Dust/Splash)SolidHandling->EyeRiskSkinRiskSkin Risk: PermeationSolidHandling->SkinRiskLiquidHandling->EyeRiskLiquidHandling->SkinRiskGlassesREQUIRED: Safety Glasses(Side Shields)ClosedSystem->GlassesGlovesSingleREQUIRED: Single Nitrile Gloves(Inspect frequently)ClosedSystem->GlovesSingleGogglesREQUIRED: Chemical Splash Goggles+ Fume HoodEyeRisk->GogglesH318 HazardGlovesDoubleREQUIRED: Double Nitrile Gloves(Change outer every 30 mins)SkinRisk->GlovesDoubleLipophilic Absorption

            Figure 1: Decision logic for selecting PPE based on operational state.[1] Note the escalation to Goggles and Double Gloves for open-system handling.

            Detailed Operational Protocols

            Protocol A: Weighing & Transfer (The "Static" Danger)

            Context: Naphthalene derivatives are often waxy or crystalline solids that generate significant static charge, causing the powder to "fly" onto gloves and wrists.

            • Preparation: Place an anti-static gun or ionizer bar inside the fume hood if available.

            • Glove Check: Don inner nitrile gloves (white/blue) and outer nitrile gloves (purple/green) to create contrast.

            • Weighing:

              • Use a disposable anti-static weighing boat.

              • Do not use a spatula to "flick" excess powder back into the stock bottle. This generates airborne dust. Dispose of excess in solid waste.

            • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe before removing hands from the hood.

            Protocol B: Solubilization (The "Splash" Danger)

            Context: Dissolving the solid in solvents (DCM, THF, Methanol).

            • Vessel Selection: Use a round-bottom flask (RBF) or vial with a screw cap. Avoid open beakers.

            • Addition: Add solvent to the solid, not solid to the solvent, to minimize splash-back.

            • Visual Check: If any liquid touches your outer glove, STOP .

              • Remove outer gloves inside the hood.

              • Inspect inner gloves.[3][4]

              • Don new outer gloves.

              • Why? Solvents like DCM carry the naphthalene compound through nitrile in seconds.

            Emergency Response & Disposal

            Emergency Workflow (H318 Focus)

            If exposure occurs, time is the only variable you control.

            Emergency_ResponseExposureEXPOSURE EVENTEyeContactEye ContactExposure->EyeContactSkinContactSkin ContactExposure->SkinContactWashEyeEye Wash StationIMMEDIATELYEyeContact->WashEyeWashSkinRemove Contaminated ClothingSkinContact->WashSkinDurationFlush for 15-20 Minutes(Hold Eyelids Open)WashEye->DurationMedicalSeek Medical Attention(Bring SDS)Duration->MedicalSoapWaterWash with Soap & Water(Do NOT use solvent)WashSkin->SoapWaterSoapWater->MedicalIf irritation persists

            Figure 2: Immediate response steps.[5] Note that solvent washing of skin is prohibited as it increases absorption.

            Disposal Procedures[1][3][7][8][10][11]
            • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant").

            • Liquid Waste:

              • If dissolved in non-halogenated solvents (Methanol, Ethanol): Non-Halogenated Organic Waste .

              • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

            • Glassware: Triple rinse with acetone before removing from the fume hood for washing. Collect rinsate as hazardous waste.[6]

            References

            • PubChem. (n.d.). Compound Summary: 1-(4-Methoxyphenyl)ethanol (Analogue Data).[1][7] National Library of Medicine. Retrieved from [Link]

            • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[3] Retrieved from [Link][1]

            ×

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.